Fak-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29ClF3N3O4 |
|---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[4-(trifluoromethyl)anilino]propan-2-yl]amino]pentan-2-yl]benzamide |
InChI |
InChI=1S/C29H29ClF3N3O4/c1-17(2)14-23(35-26(38)22-16-20(30)10-13-25(22)37)28(40)36-24(15-18-6-4-3-5-7-18)27(39)34-21-11-8-19(9-12-21)29(31,32)33/h3-13,16-17,23-24,37H,14-15H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t23-,24-/m0/s1 |
InChI Key |
CHWWUGZMWGSQOY-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Fak-IN-5 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various advanced-stage solid cancers and plays a pivotal role in tumor progression, metastasis, and survival.[1][2] Its multifaceted functions in regulating cell adhesion, migration, proliferation, and apoptosis have established it as a compelling therapeutic target in oncology.[3][4] This document provides a comprehensive technical overview of Fak-IN-5 (also known as Compound 8l), a novel small molecule inhibitor of FAK signaling.[5][6] this compound demonstrates potent antiproliferative effects across multiple cancer cell lines by disrupting the FAK signaling cascade, leading to cell detachment, induction of apoptosis, and autophagy.[5] This guide details the core mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the associated signaling pathways.
Introduction to Focal Adhesion Kinase (FAK) in Cancer
FAK is a critical mediator of signaling pathways initiated by integrins and growth factor receptors.[2] Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue, creating a high-affinity binding site for the SH2 domain of Src family kinases.[7][8] This FAK/Src complex then phosphorylates a host of downstream substrates, including p130Cas and paxillin, activating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[7][9] In cancer, the dysregulation of FAK signaling promotes several malignant phenotypes:
-
Survival and Anoikis Resistance: FAK signaling prevents a form of programmed cell death known as anoikis, which is typically induced upon cell detachment from the extracellular matrix (ECM).[1]
-
Proliferation and Cell Cycle Progression: FAK activation is linked to the upregulation of cyclins, such as cyclin D1, which drives cell cycle progression.[9]
-
Invasion and Metastasis: By regulating the dynamics of focal adhesions and promoting pathways involved in epithelial-mesenchymal transition (EMT), FAK enhances cancer cell motility and invasion.[7][9]
-
Angiogenesis: FAK plays a role in tumor angiogenesis, further supporting tumor growth and metastasis.[2]
Given its central role, inhibiting FAK activity presents a promising strategy to counteract tumor growth and progression.[3]
This compound: A Novel FAK Signaling Inhibitor
This compound is a novel dipeptide derivative that functions as a potent FAK signaling inhibitor.[6] Unlike ATP-competitive kinase inhibitors, its mechanism involves the rapid dephosphorylation of key proteins within the focal adhesion complex.[5][6]
Core Mechanism of Action
The primary mechanism of action of this compound is the disruption of the FAK signaling cascade. Treatment of cancer cells with this compound leads to the rapid, dose-dependent dephosphorylation of FAK at its primary autophosphorylation site, Y397.[5][6] This initial event prevents the recruitment and activation of Src kinase, thereby halting the entire downstream signaling cascade.
The consequences of this inhibition include:
-
Dephosphorylation of FAK Substrates: Inhibition of the FAK/Src complex leads to the subsequent dephosphorylation of crucial focal adhesion proteins, including p130Cas (at Y410) and paxillin (at Y118).[6]
-
Cell Detachment: As these proteins are essential for maintaining cell adhesion to the ECM, their inactivation causes cancer cells to detach from the culture surface.[5][6]
-
Induction of Apoptosis: The loss of survival signals mediated by FAK, coupled with cell detachment, triggers the apoptotic cascade. This is evidenced by the detection of activated (cleaved) caspase-7 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[5]
-
Induction of Autophagy: this compound has also been shown to induce autophagy, a cellular process of self-degradation that can be linked to cell death pathways.[5]
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified across various cancer cell lines. The data is summarized in the tables below for easy comparison.
Table 1: Antiproliferative Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines following 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 5.3 | [5] |
| MCF-7 | Breast Adenocarcinoma | 5.5 | [5] |
| K562 | Chronic Myelogenous Leukemia | 6.3 | [5] |
| G361 | Malignant Melanoma | 6.3 | [5] |
| CEM | Acute Lymphoblastic Leukemia | 7.9 | [5] |
Table 2: Mechanistic Effects of this compound in HCT-116 Cells
This table summarizes the observed mechanistic effects following treatment with this compound.
| Effect | Concentration Range | Time | Key Markers | Citation |
| Dephosphorylation | 1.25 - 25 µM | 1 - 24 h | p-FAK (Y397), p-p130Cas, p-Paxillin | [5] |
| Apoptosis Induction | 1.25 - 25 µM | 24 h | Cleaved Caspase-7, Cleaved PARP | [5] |
| Autophagy Induction | 0 - 25 µM | 24 h | Not Specified | [5] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0 to 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation and Apoptosis
This protocol is used to assess the levels of total and phosphorylated proteins and apoptosis markers.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1.25 to 25 µM) for specified time points (e.g., 1, 3, 5, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FAK Y397, anti-FAK, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Autophagy Detection (LC3 Immunofluorescence)
This protocol is a standard method to visualize autophagy induction.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 0-25 µM) for 24 hours. Include a positive control (e.g., starvation medium) and a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against LC3B overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Mount the coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Analysis: Visualize the cells using a fluorescence microscope. The formation of distinct puncta (dots) of LC3 staining within the cytoplasm is indicative of autophagosome formation and thus, autophagy induction.
Visualizations: Signaling Pathways and Workflows
Diagram 1: FAK Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the FAK signaling pathway by preventing the autophosphorylation of FAK at Y397.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for evaluating the antiproliferative and mechanistic effects of this compound on cancer cells.
Diagram 3: Logical Flow from this compound Treatment to Apoptosis
Caption: The causal chain of events from this compound inhibition of FAK to the induction of apoptosis.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK activity in cancer‐associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Focal Adhesion Kinase (FAK) inhibitors, a promising class of targeted cancer therapeutics. While specific data for a compound designated "Fak-IN-5" is not publicly available, this document will focus on the well-characterized FAK inhibitor PF-562,271 and other notable examples to illustrate the core principles of FAK inhibitor development.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] FAK is a 125 kDa protein composed of an N-terminal FERM domain, a central kinase domain, and a C-terminal region containing the focal adhesion targeting (FAT) domain.[3][4] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with tumor progression, metastasis, and poor prognosis.[4][5] This makes FAK an attractive target for the development of novel anticancer therapies.[2][6]
The FAK Signaling Pathway
FAK acts as a central node in integrin and growth factor receptor signaling.[7][8] Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[3][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][5] The formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK, including Tyr576 and Tyr577 within the kinase domain activation loop, resulting in full enzymatic activation.[8][9] Activated FAK, in concert with Src, phosphorylates a multitude of downstream substrates, such as paxillin and p130Cas, thereby activating signaling cascades that promote cell motility, proliferation, and survival, including the MAPK/ERK and PI3K/Akt pathways.[8][10]
Caption: FAK signaling pathway initiated by ECM and growth factors, leading to cell proliferation, survival, and migration. FAK inhibitors block this cascade.
Discovery of FAK Inhibitors
The discovery of potent and selective FAK inhibitors has been an area of intense research. Early efforts focused on identifying ATP-competitive inhibitors that bind to the kinase domain of FAK. High-throughput screening (HTS) and structure-activity relationship (SAR) studies identified the 2,4-diaminopyrimidine scaffold as a promising starting point for potent FAK inhibitors.[11]
The development of PF-562,271, a potent and reversible inhibitor of FAK, emerged from these efforts.[11] SAR studies on the 2,4-diaminopyrimidine template led to the optimization of substituents at the C2 and C4 positions to enhance potency and metabolic stability.[11] X-ray co-crystal structures of inhibitors bound to the FAK kinase domain were instrumental in guiding the design of these compounds.[11]
Synthesis of FAK Inhibitors
The synthesis of FAK inhibitors based on the 2,4-diaminopyrimidine core generally involves a multi-step process. A representative synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine-based FAK inhibitors.
Quantitative Data of FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. A summary of IC50 values for several key FAK inhibitors is presented below.
| Compound | FAK Enzymatic IC50 (nM) | Cellular pFAK (Tyr397) IC50 (nM) | Reference |
| PF-573,228 | 4 | 30-100 | [4] |
| PF-562,271 | 1.5 | 5 | [11] |
| GSK2256098 | 0.4 | 8.5-15 | [4] |
| TAE226 | 5.5 | - | [4] |
| Y15 | 1000 (autophosphorylation) | - | [12] |
| IN10018 | 0.83 | - | [13] |
Experimental Protocols
General Procedure for FAK Kinase Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay can be used to determine the enzymatic potency of FAK inhibitors.
-
Reagents and Materials: Recombinant human FAK enzyme, ATP, a suitable FAK substrate peptide (e.g., a poly-Glu-Tyr peptide), europium-labeled anti-phosphotyrosine antibody, and an allophycocyanin-labeled streptavidin.
-
Procedure: a. The FAK enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate peptide. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is stopped, and the detection reagents (europium-labeled antibody and allophycocyanin-labeled streptavidin) are added. e. After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
General Procedure for Cellular pFAK (Tyr397) Inhibition Assay
The inhibition of FAK autophosphorylation in a cellular context can be assessed using an ELISA-based assay.
-
Cell Culture: A suitable human cancer cell line with high FAK expression (e.g., A549, OVCAR8, U87MG) is cultured to sub-confluency.[4]
-
Procedure: a. Cells are treated with the test compound at various concentrations for a specified duration. b. Following treatment, the cells are lysed. c. The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total FAK. d. After incubation and washing, a detection antibody specific for phosphorylated FAK (pTyr397) conjugated to an enzyme (e.g., horseradish peroxidase) is added. e. A substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The IC50 values are determined from the dose-response curve of pFAK inhibition.
Logical Relationship of FAK Inhibition
The therapeutic rationale for FAK inhibition is based on its central role in promoting key cancer hallmarks. By inhibiting FAK's kinase activity, these small molecules can disrupt multiple oncogenic signaling pathways.
Caption: The logical cascade of FAK inhibition, leading to anti-tumor effects.
Conclusion
FAK inhibitors represent a promising strategy for cancer therapy due to the central role of FAK in tumor progression. The discovery and optimization of potent and selective inhibitors, such as those based on the 2,4-diaminopyrimidine scaffold, have been guided by a deep understanding of the FAK signaling pathway and structure-based drug design. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, highlighting the key steps from target identification to the preclinical evaluation of FAK inhibitors. Further research into novel FAK-targeting strategies, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), holds the potential to further enhance the therapeutic efficacy of targeting this critical oncogene.[14]
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Technical Guide to the Role of FAK Inhibitors in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2][3][4][5] It plays a pivotal role in a multitude of cellular processes including cell adhesion, migration, proliferation, survival, and angiogenesis.[2][6][7] FAK is often overexpressed in various human cancers, and its elevated expression is frequently correlated with increased malignancy, invasiveness, and poor prognosis.[1][6][8][9] This makes FAK an attractive therapeutic target for cancer treatment.
This guide provides an in-depth overview of the biological role of FAK inhibitors in key cell signaling pathways. While the specific compound "Fak-IN-5" is not prominently documented in the scientific literature, this document will focus on the well-characterized mechanisms of action of representative FAK inhibitors, which are broadly applicable to potent and selective compounds targeting this kinase.
Mechanism of Action of FAK Inhibitors
Most FAK inhibitors are ATP-competitive, targeting the kinase domain of FAK.[8][10] By binding to the ATP-binding pocket, these small molecules prevent the autophosphorylation of FAK at tyrosine 397 (Tyr397).[1][10] This autophosphorylation event is the initial and critical step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4][11][12] The subsequent recruitment and activation of Src leads to the formation of the FAK-Src dual kinase complex, which then phosphorylates a host of downstream substrates, amplifying signals that regulate diverse cellular functions.[3][4][13][14] By blocking the initial autophosphorylation, FAK inhibitors effectively shut down this central signaling hub.
Impact on Key Signaling Pathways
Inhibition of FAK activity reverberates through several interconnected signaling cascades that are fundamental to cancer progression.
The FAK/Src Signaling Axis
The formation of the FAK/Src complex is essential for the full activation of both kinases and for the phosphorylation of downstream targets such as p130Cas and paxillin.[14][15] These adaptor proteins are crucial for the dynamic regulation of focal adhesions and the actin cytoskeleton, processes that are central to cell motility. FAK inhibitors, by preventing the FAK-Src interaction, effectively uncouple integrin signaling from the cellular migratory machinery.[3][13]
Caption: FAK inhibitor blocks FAK autophosphorylation, preventing Src recruitment.
The PI3K/AKT/mTOR Pathway
The FAK/Src complex can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a major signaling route for cell survival and proliferation.[6][10] FAK can directly bind to the p85 subunit of PI3K, leading to the activation of AKT.[16] Activated AKT, in turn, phosphorylates a variety of substrates that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression and protein synthesis, partly through the activation of mTOR.[6][17] FAK inhibitors suppress this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.[6][10]
The MAPK/ERK Pathway
FAK signaling also intersects with the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The FAK/Src complex can phosphorylate Grb2-associated binder (Gab) proteins and Shc, leading to the activation of the Ras-Raf-MEK-ERK cascade.[18] This pathway is a potent driver of cell proliferation.[19] However, the role of FAK in regulating this pathway can be context-dependent, as some studies suggest FAK can also act as a suppressor of RTK-MAPK signaling by regulating receptor recycling.[20] Nonetheless, in many cancer models, FAK inhibition leads to a reduction in ERK phosphorylation.[21]
Caption: FAK inhibition disrupts the PI3K/AKT and MAPK/ERK signaling pathways.
Regulation of p53
Beyond its cytoplasmic roles, FAK can translocate to the nucleus where it functions as a scaffold protein.[21][22] Nuclear FAK can interact with Mdm2, an E3 ubiquitin ligase, to promote the ubiquitination and subsequent proteasomal degradation of the tumor suppressor p53.[22] This kinase-independent function of FAK helps tumor cells to evade p53-mediated apoptosis and cell cycle arrest.[6][22] FAK inhibitors that lead to the degradation of the entire FAK protein (like PROTACs) or that disrupt its scaffolding function can stabilize p53, enhancing the apoptotic response to cellular stress.[16][21][22]
Cellular Consequences of FAK Inhibition
The disruption of the aforementioned signaling pathways by FAK inhibitors culminates in several anti-tumor effects:
-
Reduced Cell Proliferation and Cell Cycle Arrest: By attenuating PI3K/AKT and MAPK/ERK signaling, FAK inhibitors decrease cancer cell proliferation.[6][10] This is often accompanied by cell cycle arrest, for instance at the G2/M phase.[10]
-
Induction of Apoptosis: FAK inhibition promotes apoptosis by downregulating pro-survival signals (e.g., AKT) and by potentially stabilizing p53.[10][17][21][23] It also sensitizes cells to anoikis, a form of apoptosis triggered by the loss of cell-matrix adhesion, thereby inhibiting metastasis.
-
Impaired Cell Migration and Invasion: FAK is essential for the dynamic turnover of focal adhesions and the cytoskeletal rearrangements required for cell movement. FAK inhibitors block these processes, leading to a significant reduction in the migratory and invasive capabilities of cancer cells.[10][21] This is partly achieved by reducing the expression and secretion of matrix metalloproteinases (MMPs).[4]
Quantitative Data on FAK Inhibitors
The potency and selectivity of FAK inhibitors are determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the efficacy of an inhibitor.
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Condition | Reference |
| Y15 | FAK (autophosphorylation) | 1000 | In vitro kinase assay | [10] |
| TAE226 | FAK | 5.17 | Enzymatic assay | [10] |
| PF-573228 | FAK | 4 | In vitro kinase assay | N/A |
| Defactinib (VS-6063) | FAK | 0.5 | In vitro kinase assay | N/A |
| BI-0319 (PROTAC-FAK) | FAK (Degradation) | DC50 < 10 | GOT1 cells | [21] |
| AZD0530 | Src | 2.7 | In vitro kinase assay | [24] |
| AZD0530 | FAK (pTyr576/577) | 140 | In situ cellular assay | [24] |
Note: IC50 values can vary depending on the specific assay conditions. This table provides representative values from the literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a FAK inhibitor on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the FAK inhibitor (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-FAK and Downstream Targets
This protocol is used to analyze changes in protein phosphorylation levels following FAK inhibitor treatment.
Methodology:
-
Cell Lysis: Plate and treat cells with the FAK inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[26][27]
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phospho-FAK (Tyr397), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27][28]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[27]
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.
Caption: A typical workflow for the preclinical evaluation of a FAK inhibitor.
Conclusion
FAK inhibitors represent a promising class of targeted therapies for a variety of cancers. By inhibiting the catalytic activity of FAK, these agents disrupt a key node in the complex signaling network that governs cell proliferation, survival, and migration. The consequent downregulation of the FAK/Src, PI3K/AKT, and MAPK/ERK pathways provides a strong rationale for their clinical development, both as monotherapies and in combination with other anti-cancer agents. A thorough understanding of the molecular mechanisms and cellular consequences of FAK inhibition, as outlined in this guide, is essential for the continued development and successful application of these targeted drugs in oncology.
References
- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 9. promega.com.cn [promega.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Phosphorylation and Interaction between Src or FAK and MAPKAP5 or PRAK in Early Focal Adhesions Controls Cell Motility [jscimedcentral.com]
- 13. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 19. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FAK Acts as a Suppressor of RTK-MAP Kinase Signalling in Drosophila melanogaster Epithelia and Human Cancer Cells | PLOS Genetics [journals.plos.org]
- 21. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. ptglab.com [ptglab.com]
- 28. Western blot protocol | Abcam [abcam.com]
A Technical Guide to Selective Focal Adhesion Kinase (FAK) Inhibitors for Researchers and Drug Development Professionals
Introduction: Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its central role in cellular processes such as adhesion, migration, proliferation, and survival has made it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers and are often associated with poor prognosis and metastasis.[1][3] This technical guide provides an in-depth overview of selective FAK inhibitors, detailing their mechanism of action, quantitative data, and the experimental protocols utilized for their evaluation.
Core Concept: The FAK Signaling Hub
FAK acts as a crucial scaffold and enzymatic hub in the intricate network of cellular signaling. Upon activation by upstream signals, such as integrin clustering following cell adhesion to the extracellular matrix (ECM), FAK undergoes autophosphorylation at the Tyrosine 397 (Tyr397) residue.[4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, initiating a cascade of signaling events that regulate various cellular functions.[5][6]
Selective FAK Inhibitors: Quantitative Data
A number of small molecule inhibitors have been developed to target the kinase activity of FAK. These inhibitors are typically ATP-competitive and aim to prevent the autophosphorylation of FAK, thereby blocking downstream signaling cascades. The table below summarizes the in vitro potency of several well-characterized selective FAK inhibitors.
| Inhibitor | FAK IC50 (nM) | PYK2 IC50 (nM) | Other Kinase Targets (IC50 < 100 nM) | Reference |
| VS-4718 (PND-1186) | 1.5 | - | - | [7] |
| PF-562271 | 1.5 | ~15 | CDKs | [7] |
| GSK2256098 | 0.4 (Ki) | - | - | [7] |
| Defactinib (VS-6063) | 0.4 - 0.6 | 0.6 - 423.4 | 9 other kinases | [3] |
| IN10018 (BI 853520) | 1 | >2000 | FER, FES | [3][7] |
| TAE226 | 5.5 | Modestly potent | InsR, IGF-1R, ALK, c-Met | [7] |
| PF-431396 | 2 | 11 | - | [7] |
| Y15 | - | - | Scaffolding inhibitor (inhibits autophosphorylation) | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki represents the inhibition constant.
Experimental Protocols
The evaluation of selective FAK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on FAK's enzymatic activity.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute purified recombinant FAK enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Fak-IN-5) in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the test inhibitor at various concentrations.
-
Add the FAK enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which involves adding a reagent to deplete unused ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for assessing the inhibitor's effect on FAK signaling and cellular functions in a more biologically relevant context.
Western Blot Analysis of FAK Phosphorylation:
This method directly measures the inhibition of FAK autophosphorylation in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high FAK expression) to sub-confluency.
-
Treat the cells with various concentrations of the FAK inhibitor for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (pY397).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Cell Migration/Invasion Assay:
This assay evaluates the inhibitor's ability to block FAK-mediated cell motility.
Methodology:
-
Boyden Chamber Assay:
-
Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an ECM protein (e.g., fibronectin for migration, Matrigel for invasion).
-
Plate cells in the upper chamber in serum-free media containing the FAK inhibitor at various concentrations.
-
Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the cells that have migrated to the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of the FAK inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells to establish tumors.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and for FAK phosphorylation to confirm target engagement.
-
Conclusion
Selective FAK inhibitors represent a promising class of targeted therapies with the potential to impact a wide range of cancers. A thorough understanding of their mechanism of action, coupled with robust and well-designed experimental evaluation, is critical for their successful development. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals working in this exciting field. While "this compound" does not appear to be a designated inhibitor in the current literature, the principles and methodologies outlined here are broadly applicable to the discovery and characterization of novel and effective FAK-targeting agents.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into the Mechanisms of Targeting and Signaling of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
Understanding the Kinase-Dependent Functions of FAK Inhibitors: A Technical Guide
Disclaimer: The specific molecule "Fak-IN-5" is not referenced in the currently available scientific literature. This guide will therefore focus on the well-characterized, potent, and selective ATP-competitive Focal Adhesion Kinase (FAK) inhibitor, PF-562,271 (also known as VS-4718) , as a representative example to elaborate on the kinase-dependent functions of FAK inhibition. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to other small molecule inhibitors that target the FAK kinase domain.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling.[1] It acts as a critical mediator for signals originating from integrins and growth factor receptors, thereby regulating fundamental cellular processes such as cell adhesion, migration, proliferation, and survival.[2][3] FAK is composed of an N-terminal FERM domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[4][5]
The kinase activity of FAK is central to many of its physiological and pathological functions.[6] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6][7] The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating signaling cascades that drive cellular responses.[8] Overexpression and hyperactivity of FAK are frequently observed in various cancers, correlating with poor prognosis and metastasis.[9][10] This makes FAK's kinase domain an attractive target for therapeutic intervention in oncology.
Kinase-Dependent Functions of FAK
The kinase activity of FAK is integral to its role in transducing signals from the extracellular matrix (ECM) and growth factors. Inhibition of this activity by small molecules like PF-562,271 directly impacts several key cellular processes:
-
Cell Migration and Invasion: FAK's kinase function is essential for the dynamic regulation of focal adhesions, which are crucial for cell motility.[2] FAK phosphorylates substrates like paxillin and p130Cas, leading to the recruitment of other proteins that modulate the actin cytoskeleton and promote cell movement.[8]
-
Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and prevents apoptosis (anoikis) in anchorage-dependent cells.[10] These effects are often mediated through downstream pathways such as the PI3K/AKT and MAPK/ERK cascades.[11]
-
Angiogenesis: FAK plays a role in endothelial cell migration and tube formation, which are critical steps in the formation of new blood vessels.[2]
-
Tumor Microenvironment Remodeling: FAK activity contributes to the remodeling of the tumor microenvironment, including the regulation of immune cell infiltration.[10]
By inhibiting the catalytic activity of FAK, molecules like PF-562,271 can effectively block these processes, leading to reduced tumor growth and metastasis.[12]
Quantitative Data for Representative FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%.
| Inhibitor | Target(s) | FAK IC50 (nM) | Cellular p-FAK (Y397) Inhibition IC50 (nM) | Reference(s) |
| PF-562,271 | FAK | 1.5 | 30 | [12] |
| GSK2256098 | FAK | 0.4 | 8.5 - 15 | [3] |
| TAE226 | FAK, IGF-1R | 3.5 | N/A | [11] |
| Y15 | FAK (non-ATP competitive) | 1000 (for Y397 autophosphorylation) | N/A | [11][13] |
N/A: Not Available in the provided search results.
Key Experimental Protocols
The characterization of FAK inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on FAK's enzymatic activity.
Methodology:
-
Recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., PF-562,271) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-FAK
Objective: To assess the inhibition of FAK autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines known to have high FAK expression (e.g., HCT116, ID8-IP) are cultured.[9][12]
-
Cells are treated with the FAK inhibitor at a range of concentrations for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FAK at Y397 (p-FAK Y397).
-
A primary antibody against total FAK is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the reduction in p-FAK levels relative to total FAK.
Cell Viability and Apoptosis Assays
Objective: To measure the effect of FAK inhibition on cell proliferation and survival.
Methodology:
-
Cell Viability (e.g., MTT or CellTiter-Glo Assay):
-
Cells are seeded in 96-well plates and treated with the FAK inhibitor.
-
After a set incubation period (e.g., 24-72 hours), a reagent (MTT or CellTiter-Glo) is added.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
-
Apoptosis (e.g., Caspase-Glo 3/7 Assay):
Cell Migration and Invasion Assays
Objective: To evaluate the impact of FAK inhibition on cancer cell motility.
Methodology:
-
Scratch (Wound Healing) Assay:
-
A confluent monolayer of cells is "scratched" to create a cell-free gap.
-
Cells are treated with the FAK inhibitor.
-
The closure of the gap by migrating cells is monitored and imaged over time.
-
-
Transwell Invasion Assay (Boyden Chamber):
-
The upper chamber of a transwell insert is coated with a basement membrane extract (e.g., Matrigel).
-
Cells treated with the FAK inhibitor are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., FBS).[13]
-
After incubation, non-invading cells are removed from the top of the insert.
-
Invading cells on the bottom of the membrane are fixed, stained, and counted.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
FAK Downstream Signaling Pathways
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. New focal adhesion kinase inhibitor adheres to kinase better | BioWorld [bioworld.com]
- 10. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 12. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Kinase-Independent Scaffolding Effects of FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing processes such as cell adhesion, migration, proliferation, and survival.[1][2] While its kinase activity has been a primary focus of therapeutic targeting, a growing body of evidence highlights the critical kinase-independent scaffolding function of FAK in tumorigenesis and other diseases.[1][3] This scaffolding function allows FAK to act as a molecular bridge, bringing together various signaling proteins to form functional complexes that regulate cellular behavior.
This technical guide delves into the kinase-independent scaffolding effects of FAK, with a focus on investigational approaches using small molecule inhibitors. While the specific inhibitor "Fak-IN-5" is not widely documented, this guide will utilize Y15 (also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride or FAK inhibitor 14) as a representative scaffolding inhibitor that targets the crucial Y397 autophosphorylation site, a key hub for protein-protein interactions.[4][5][6][7] We will also reference other scaffolding inhibitors, such as C4 , which disrupts the FAK-VEGFR-3 interaction, to provide a broader context.[8][9][10]
This guide will provide an overview of the key signaling pathways influenced by FAK's scaffolding function, detailed experimental protocols to investigate these effects, and a summary of quantitative data to aid in experimental design and interpretation.
FAK Structure and Scaffolding Function
FAK is a multidomain protein comprising an N-terminal FERM (4.1, ezrin, radixin, moesin) domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[11] The FERM and FAT domains are critical for FAK's scaffolding function, mediating interactions with a host of binding partners.
The autophosphorylation of FAK at tyrosine 397 (Y397) creates a high-affinity binding site for the SH2 domain of Src family kinases, initiating a cascade of downstream signaling.[4] Inhibitors like Y15, which target this site, can therefore disrupt these scaffolding interactions independent of inhibiting the kinase's catalytic activity directly.[5][6]
Key Signaling Pathways Involving FAK Scaffolding
The scaffolding function of FAK is integral to several signaling pathways implicated in cancer and other diseases.
The FAK/p53 Axis in the Nucleus
One of the most well-characterized kinase-independent roles of FAK occurs in the nucleus. Upon inhibition of its kinase activity or under cellular stress, FAK can translocate to the nucleus.[12][13][14] In the nucleus, FAK acts as a scaffold to facilitate the interaction between the tumor suppressor protein p53 and its E3 ubiquitin ligase, Mdm2. This proximity promotes the ubiquitination and subsequent proteasomal degradation of p53, thereby suppressing its tumor-suppressive functions and promoting cell survival.[2][15]
FAK-VEGFR-3 Signaling in Angiogenesis and Cancer Progression
FAK can form a complex with Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis and angiogenesis. This interaction, mediated by the FAK scaffold, promotes tumor cell survival and proliferation. The small molecule inhibitor C4 has been shown to disrupt this FAK-VEGFR-3 complex, leading to the dephosphorylation and inactivation of both proteins.[9][10]
Quantitative Data on FAK Scaffolding Inhibitors
The following tables summarize key quantitative data for the representative FAK scaffolding inhibitors, Y15 and C4. This data can be used to guide experimental design, such as determining appropriate inhibitor concentrations.
Table 1: In Vitro Efficacy of Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| TT | Thyroid | Cell Viability (MTS) | 2.05 µM | [7] |
| TPC1 | Thyroid | Cell Viability (MTS) | 5.74 µM | [7] |
| BCPAP | Thyroid | Cell Viability (MTS) | 9.99 µM | [7] |
| K1 | Thyroid | Cell Viability (MTS) | 17.54 µM | [7] |
| Panc-1 | Pancreatic | FAK Y397 Phosphorylation | Inhibition starts at 0.1 µM | [7] |
| BT474 | Breast | FAK Y397 Phosphorylation | Dose-dependent inhibition (0.1-100 µM) | [16] |
Table 2: In Vitro Efficacy of C4
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HUVEC | Endothelial | Cell Viability (MTS) | > 100 µM | [8] |
| Melanoma Cell Lines | Melanoma | Cell Viability | Dose-dependent inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the kinase-independent scaffolding effects of FAK inhibitors.
Experimental Workflow: Investigating FAK Scaffolding Effects
Protocol 1: Western Blotting for FAK Phosphorylation
This protocol is used to determine the effect of a scaffolding inhibitor on the phosphorylation status of FAK at its autophosphorylation site (Y397), a key indicator of the disruption of scaffolding-dependent signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the FAK scaffolding inhibitor (e.g., Y15 at 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pFAK Y397, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the total FAK antibody and a loading control antibody to normalize the results.
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[19] Normalize the phosphorylated FAK signal to the total FAK signal, and then to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect FAK-Protein Interactions
This protocol is designed to investigate whether the FAK scaffolding inhibitor disrupts the interaction between FAK and its binding partners, such as p53.[15]
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Primary antibody for immunoprecipitation (e.g., anti-FAK).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., Co-IP lysis buffer).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Primary antibodies for Western blotting (e.g., anti-FAK and anti-p53).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FAK inhibitor and lyse as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-FAK antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both FAK and the putative interacting protein (e.g., p53).
Data Analysis: Compare the amount of the co-immunoprecipitated protein (e.g., p53) in the inhibitor-treated sample versus the control. A decrease in the co-precipitated protein indicates that the inhibitor disrupts the interaction.
Protocol 3: Immunofluorescence for FAK Subcellular Localization
This protocol allows for the visualization of FAK's subcellular localization and can be used to assess its translocation to the nucleus upon inhibitor treatment.[12][20]
Materials:
-
Cells grown on glass coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody (e.g., anti-FAK).
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the FAK inhibitor (e.g., 1 µM PF-562,271 for 1-3 hours).[12]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-FAK primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing and Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a confocal microscope.
Data Analysis: Analyze the images to determine the localization of FAK. Quantification of nuclear versus cytoplasmic fluorescence intensity can be performed using image analysis software.
Protocol 4: Cell Migration Assays
These assays are used to assess the functional consequences of inhibiting FAK's scaffolding function on cell motility.
A. Wound Healing (Scratch) Assay [21][22][23][24][25]
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing the FAK inhibitor at various concentrations.
-
Image the wound at time 0 and at subsequent time points (e.g., every 4-6 hours for 24 hours).
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the rate of wound closure.
B. Transwell Migration (Boyden Chamber) Assay [26][27][28]
-
Seed cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media containing the FAK inhibitor.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Protocol 5: In Vitro p53 Ubiquitination Assay
This assay directly assesses the impact of FAK and its scaffolding inhibitor on the ubiquitination of p53.[29][30][31][32][33]
Materials (can be obtained as a kit, e.g., MDM2-Driven p53 Ubiquitination Assay Kit): [33]
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b).
-
Recombinant E3 ligase (Mdm2).
-
Recombinant FAK (as the scaffold).
-
Recombinant p53 (substrate).
-
Biotinylated-ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
FAK scaffolding inhibitor (e.g., Y15).
-
Detection reagents (e.g., streptavidin-HRP for Western blot detection of biotinylated ubiquitin).
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, Mdm2, p53, biotinylated-ubiquitin, and ATP in the reaction buffer.
-
In parallel reactions, include FAK, and in another set, include both FAK and the scaffolding inhibitor.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting, probing with an anti-p53 antibody to visualize the ladder of ubiquitinated p53 species, or with streptavidin-HRP to detect all biotin-ubiquitinated proteins.
Data Analysis: Compare the intensity of the ubiquitinated p53 bands in the presence and absence of FAK and the inhibitor. An increase in ubiquitination with FAK and a decrease with the inhibitor would demonstrate the scaffolding effect.
Conclusion
Investigating the kinase-independent scaffolding effects of FAK is a burgeoning area of research with significant therapeutic potential. The use of specific scaffolding inhibitors, such as Y15 and C4, provides powerful tools to dissect these non-canonical FAK functions. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers to explore the intricate roles of FAK as a molecular scaffold in health and disease. By moving beyond a singular focus on kinase activity, the scientific community can uncover novel therapeutic strategies that target the multifaceted nature of FAK signaling.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A small molecule inhibitor, 1,2,4,5-benzenetetraamine tetrahydrochloride, targeting the y397 site of focal adhesion kinase decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The FAK scaffold inhibitor C4 disrupts FAK-VEGFR-3 signaling and inhibits pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The FAK scaffold inhibitor C4 disrupts FAK-VEGFR-3 signaling and inhibits pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK nuclear export signal sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suppression of FAK Kinase Expression Decreases the Lifetime of Focal Adhesions and Inhibits Migration of Normal and Tumor Epitheliocytes in a Wound Healing Assay - Solomatina - Biohimiâ [rjeid.com]
- 22. researchgate.net [researchgate.net]
- 23. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Controlled Delivery of a Focal Adhesion Kinase Inhibitor Results in Accelerated Wound Closure with Decreased Scar Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence-based quantitative scratch wound healing assay demonstrating the role of MAPKAPK-2/3 in fibroblast migration. | Semantic Scholar [semanticscholar.org]
- 26. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. studylib.net [studylib.net]
- 30. docs.abcam.com [docs.abcam.com]
- 31. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bpsbioscience.com [bpsbioscience.com]
Focal Adhesion Kinase (FAK) Inhibition: A Technical Guide to Reprogramming the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the role of Focal Adhesion Kinase (FAK) in cancer and the transformative impact of its inhibition on the tumor microenvironment (TME). It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in oncology research and drug development.
Introduction: Focal Adhesion Kinase as a Therapeutic Target
Focal Adhesion Kinase (FAK) is a 125 kDa non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1][2] Overexpressed in a multitude of solid tumors, FAK is a key regulator of fundamental cellular processes that drive cancer progression, including cell adhesion, migration, proliferation, survival, and invasion.[1][3][4][5] Its multifaceted role extends beyond the cancer cell itself, profoundly influencing the surrounding tumor microenvironment, which is composed of immune cells, stromal cells, blood vessels, and the extracellular matrix (ECM).[1][6]
FAK's kinase-dependent and independent scaffolding functions make it an attractive therapeutic target.[3][7] Inhibition of FAK activity has emerged as a promising strategy to not only directly target tumor cells but also to modulate the TME, thereby overcoming therapeutic resistance and enhancing the efficacy of other treatments, particularly immunotherapy.[8][9][10] This guide explores the mechanisms through which FAK inhibitors, such as Defactinib (VS-6063), VS-4718, and others, exert their effects and provides a framework for their continued investigation.
The Impact of FAK Inhibition on the Tumor Microenvironment
FAK signaling is integral to the establishment of a pro-tumorigenic and immunosuppressive TME.[7][9] Pharmacological inhibition of FAK can reverse these effects through several key mechanisms.
Reversal of Immune Suppression
A primary mechanism by which FAK inhibitors impact the TME is by alleviating immunosuppression. FAK signaling in cancer cells drives the expression of chemokines that recruit immunosuppressive immune cells.[10][11]
-
Reduction of Immunosuppressive Cells: FAK inhibition has been shown to decrease the infiltration of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs) into the tumor.[8][10]
-
Enhancement of Anti-Tumor Immunity: By altering the chemokine landscape, FAK inhibition promotes the recruitment and infiltration of cytotoxic CD8+ T cells, which are critical for anti-tumor immune responses.[8][12]
-
Synergy with Immune Checkpoint Inhibitors (ICIs): The fibrotic and immunosuppressive nature of many tumors limits the efficacy of ICIs.[8][10] By reducing fibrosis and increasing T-cell infiltration, FAK inhibitors can sensitize tumors to checkpoint blockade therapies (e.g., anti-PD-1), leading to significant delays in tumor progression.[8][10][12]
Anti-Angiogenic Effects
FAK plays an essential role in pathological angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13][14]
-
Inhibition of Endothelial Cell Function: FAK inhibitors potently block key processes in angiogenesis by reducing the viability, migration, and tube formation of endothelial cells in response to stimuli like vascular endothelial growth factor (VEGF).[15][16]
-
Reduction in Tumor Vasculature: In preclinical models, FAK deletion or inhibition in endothelial cells leads to reduced tumor angiogenesis and slower tumor growth.[3][13]
Modulation of Tumor Fibrosis and the Extracellular Matrix
The desmoplastic, or fibrotic, stroma of many tumors, particularly pancreatic cancer, creates a physical barrier to drug delivery and immune cell infiltration.[17] FAK is a key driver of this fibrosis.[18]
-
Reduction in Collagen Deposition: Treatment with FAK inhibitors leads to a marked reduction in collagen deposition within the tumor.[8][18]
-
Depletion of Cancer-Associated Fibroblasts (CAFs): FAK inhibition reduces the number and activity of CAFs, which are primary contributors to the fibrotic TME.[10][17][18] This alteration of the ECM facilitates immune cell infiltration and enhances therapeutic response.[8]
Targeting Cancer Stem Cells (CSCs)
CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. FAK signaling has been implicated in the maintenance of CSCs.[1][19]
-
Preferential Inhibition of CSCs: FAK inhibitors have been shown to preferentially target and reduce the CSC population in various cancers, including breast and ovarian.[19][20]
-
Inhibition of Self-Renewal: This is evidenced by a decrease in tumorsphere formation and a reduction in CSC markers like ALDEFLUOR+ cells following treatment with FAK inhibitors.[19][20]
-
Overcoming Chemoresistance: Standard chemotherapy can sometimes enrich the proportion of CSCs. Combining FAK inhibitors with conventional agents can attenuate this chemotherapy-induced increase in the CSC population.[20]
Data Presentation: Quantitative Effects of FAK Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of various FAK inhibitors.
Table 1: In Vitro Efficacy of FAK Inhibitors
| Inhibitor | Assay | Cell Line(s) | Effect | IC50 / Concentration | Reference |
|---|---|---|---|---|---|
| VS-4718 | Side Population Assay | SUM159 (Breast) | Reduced SP cells from 1.9% to 0.3% | Not specified | [19] |
| VS-4718 | Side Population Assay | MCF7 (Breast) | Reduced SP cells from 7.2% to 0.1% | Not specified | [19] |
| VS-4718 | ALDEFLUOR+ Assay | OVCAR-8, OVCAR-5 | Inhibited cancer stem cells | Not specified | [20] |
| FAK Inhibitor 14 | FAK Autophosphorylation | - | Inhibited FAK autophosphorylation | 25 nM - 1 µM | [1] |
| PF-573,228 | HUVEC Viability | HUVEC | Reduced viability, migration, tube formation | Below tumor cell inhibitory conc. | [15] |
| TAE-226 | Proliferation | Multiple cancer lines | Strong anti-proliferative effect | 5.5 nM | [21][22] |
| CT-707 | Kinase Inhibition | - | Multi-kinase inhibitor (FAK, ALK, Pyk2) | 1.6 nM (for FAK) |[23] |
Table 2: In Vivo Efficacy of FAK Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| VS-4718 | Pancreatic Cancer (KPC mice) | Reduced tumor fibrosis (collagen, FAP+ cells); Suppressed tumor progression. | [18] |
| VS-4718 | Breast, Ovarian, Mesothelioma | Reduced ALDEFLUOR+ cells in tumors; Abrogated tumor-initiating capability. | [20] |
| FAK Inhibitor | Pancreatic Cancer (GEM models) | Reduced Tregs, MDSCs; Increased CD8+ T-cell infiltration; Synergized with anti-PD-1. | [8][10] |
| FAK Deletion (genetic) | Endothelial-specific | Inhibited tumor growth and reduced tumor angiogenesis. | [13] |
| FAK Inhibitor 14 (Y15) | Multiple xenografts | Decreased tumor growth in vivo at 30 mg/kg (IP) or 120 mg/kg (oral). |[1] |
Table 3: Summary of Early Phase Clinical Trial Data
| Inhibitor | Trial Phase | Cancers Studied | Key Outcomes | Reference |
|---|---|---|---|---|
| PF-562,271 | Phase I | Advanced Malignancies | Tolerable safety profile; 31 of 99 patients experienced stable disease. | [1] |
| Defactinib (VS-6063) | - | Low-grade serous ovarian cancer | Combination with RAF/MEK inhibitors showed significant tumor shrinkage. | [22] |
| CT-707 | Phase I | ALK+ NSCLC | High objective response rate (87.5% in newly treated). |[23] |
Signaling Pathways and Visualizations
FAK acts as a central node in a complex signaling network. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[2][24][25] The FAK-Src complex then phosphorylates numerous downstream targets, activating pathways like PI3K-Akt and MAPK, which drive cell survival, proliferation, and migration.[3][5][14][26]
Diagram 1: Core FAK Activation and Downstream Signaling
Caption: Core FAK signaling cascade from ECM/growth factor activation to downstream pathways.
Diagram 2: FAK's Role in the Immunosuppressive TME
Caption: FAK-mediated regulation of the immunosuppressive tumor microenvironment.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of FAK inhibitors.
In Vitro Assays
-
Cell Viability/Proliferation Assay:
-
Objective: To determine the effect of FAK inhibitors on the growth and survival of cancer cells and endothelial cells.
-
Method: Cells (e.g., HUVECs, various cancer cell lines) are seeded in 96-well plates. After adherence, they are treated with a dose range of the FAK inhibitor or vehicle control for 24-72 hours. Cell viability is assessed using assays like MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
-
Tumorsphere Formation Assay:
-
Objective: To assess the impact of FAK inhibition on the self-renewal capacity of cancer stem cells.
-
Method: Single cells are plated at low density in ultra-low attachment plates with serum-free stem cell-permissive media. Cells are treated with the FAK inhibitor or vehicle. After 7-14 days, the number and size of the resulting tumorspheres (3D cell colonies) are quantified under a microscope. A reduction indicates inhibition of CSC self-renewal.[19][27]
-
-
Endothelial Tube Formation Assay:
-
Objective: To model in vitro angiogenesis and assess the anti-angiogenic potential of FAK inhibitors.
-
Method: A layer of Matrigel (a basement membrane matrix) is polymerized in a 96-well plate. Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel in the presence of a FAK inhibitor or vehicle, often with a pro-angiogenic stimulus like VEGF. After several hours (e.g., 6-18h), the formation of capillary-like tube structures is visualized by microscopy and quantified by measuring total tube length or the number of branch points.[15][16]
-
-
Western Blotting:
-
Objective: To confirm target engagement by measuring the phosphorylation status of FAK and downstream signaling proteins.
-
Method: Cells are treated with a FAK inhibitor for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for total FAK, phosphorylated FAK (pY397), and other signaling molecules (e.g., total and phosphorylated Akt, ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A decrease in the pFAK/FAK ratio indicates effective target inhibition.
-
In Vivo Models
-
Workflow for Preclinical In Vivo Efficacy Study:
Caption: General workflow for an in vivo preclinical study of a FAK inhibitor.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Objective: To analyze the cellular composition and protein expression within the tumor microenvironment of treated animals.
-
Method: Tumors harvested at the study endpoint are fixed (e.g., in formalin) and embedded in paraffin. Thin sections are cut and mounted on slides. For IHC/IF, sections are stained with antibodies against markers for fibrosis (e.g., Trichrome, Sirius Red for collagen), CAFs (e.g., FAP, α-SMA), and various immune cells (e.g., CD8, FoxP3 for Tregs).[18] Stained slides are imaged, and the percentage of positive staining area or the number of positive cells is quantified to compare treatment groups.
-
Conclusion and Future Directions
The inhibition of Focal Adhesion Kinase represents a powerful, multi-pronged approach to cancer therapy. By directly targeting tumor cell proliferation and survival while simultaneously re-engineering the tumor microenvironment, FAK inhibitors can dismantle the physical and immunological defenses of a tumor. The ability of these agents to reduce fibrosis, block angiogenesis, deplete cancer stem cells, and reverse immune suppression provides a strong rationale for their clinical development, particularly in combination with immune checkpoint inhibitors and standard chemotherapy.[8][19][28]
Future research should continue to focus on identifying predictive biomarkers to select patient populations most likely to benefit from FAK-targeted therapies. Further elucidation of FAK's kinase-independent scaffolding functions may also unveil new therapeutic avenues.[3][27] As our understanding of the intricate crosstalk within the TME grows, FAK inhibitors are poised to become a cornerstone of combination strategies aimed at achieving durable responses in a wider range of solid tumors.
References
- 1. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic and clinical significance of focal adhesion kinase expression in breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK activity in cancer‐associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. rupress.org [rupress.org]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. The extracellular matrix and focal adhesion kinase signaling regulate cancer stem cell function in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of FAK Inhibition on Cancer Cell Migration and Invasion: A Technical Guide
A Note on Nomenclature: The specific inhibitor "Fak-IN-5" requested in the topic is not a widely recognized or published compound in the scientific literature. Therefore, this guide will provide data and protocols for well-characterized and extensively studied Focal Adhesion Kinase (FAK) inhibitors, such as VS-4718 (PND-1186) , PF-573228 , and Y15 , as representative examples of this class of therapeutic agents. The principles and methodologies described are broadly applicable to the study of any FAK inhibitor.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell's interior, thereby regulating critical cellular processes such as adhesion, proliferation, survival, and motility. In the context of oncology, FAK is frequently overexpressed and activated in a multitude of solid tumors, where it is a key driver of cancer progression, metastasis, and drug resistance. This technical guide provides an in-depth overview of the effects of FAK inhibition on two crucial aspects of metastasis: cancer cell migration and invasion. It is intended for researchers, scientists, and drug development professionals working in the field of oncology. This document summarizes key quantitative data on the efficacy of FAK inhibitors, details the experimental protocols for assessing their impact, and visualizes the underlying signaling pathways.
Quantitative Data on the Efficacy of FAK Inhibitors
The following tables summarize the quantitative effects of representative FAK inhibitors on cancer cell viability, migration, and invasion across various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of FAK Inhibitors
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cellular IC50 (FAK Autophosphorylation Inhibition) | Cancer Type | Reference |
| VS-4718 (PND-1186) | FAK | 1.5 nM | ~100 nM | Breast Carcinoma | [1] |
| PF-573228 | FAK | 4.0 nM | Not explicitly stated | Pancreatic Ductal Adenocarcinoma, Malignant Pleural Mesothelioma | |
| Y15 | FAK (autophosphorylation at Tyr397) | 1 µM | Not explicitly stated | Pancreatic Cancer, Thyroid Cancer | [2] |
Table 2: Effects of FAK Inhibitors on Cancer Cell Migration and Invasion
| Inhibitor | Cancer Cell Line | Assay | Concentration | Effect | Reference |
| VS-4718 | MDA-MB-231 (Breast) | Tumorsphere Formation | Dose-dependent | Reduction in tumorsphere forming efficiency | [3] |
| VS-4718 | SUM159 (Breast) | Aldefluor Assay | Dose-dependent | Reduction in the percentage of Aldefluor+ cells | [3] |
| PF-573228 | Neuroblastoma cell lines | Migration & Invasion | Not specified | Decreased cell migration and invasion, more pronounced in MYCN amplified cells | [4] |
| PF-573228 | Melanoma cells | Migration (Wound Healing) | 1 µM | Reduced migration speed | [5] |
| Y15 | COA 25 (Wilms Tumor PDX) | Migration (Transwell) | 1 µM | Significant decrease in migration | [6] |
| Y15 | COA 25 (Wilms Tumor PDX) | Invasion (Matrigel) | 1 µM | Statistically significant decrease in invasion | [6] |
| Y15 | Pancreatic Cancer Cells | Cell Adhesion | Dose-dependent | Inhibited cell adhesion | [2] |
Table 3: In Vivo Effects of FAK Inhibitors on Tumor Growth and Metastasis
| Inhibitor | Cancer Model | Dosing | Effect on Tumor Growth/Metastasis | Reference |
| VS-4718 | 4T1 Breast Carcinoma (subcutaneous) | 30 mg/kg or 100 mg/kg (s.c., b.i.d.) | 100 mg/kg significantly reduced final tumor weight 2-fold | [7] |
| Y15 | A549 Lung Cancer Xenograft | Not specified | Significantly decreased tumor growth | [1] |
| Y15 | H1299 Lung Cancer Xenograft | Not specified | Significantly decreased tumor growth | [1] |
| Y15 | Pancreatic Cancer Xenograft | Not specified | Effectively caused tumor regression | [2] |
Core Signaling Pathways Modulated by FAK Inhibition
FAK acts as a central node in a complex signaling network that promotes cell migration and invasion. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This FAK/Src complex then phosphorylates a host of downstream substrates, leading to the activation of multiple signaling cascades.
Inhibition of FAK, for instance by a compound like "this compound", would block the initial autophosphorylation step, thereby preventing the recruitment of Src and the subsequent activation of downstream pro-migratory and pro-invasive pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of FAK inhibitors are provided below.
Transwell Migration Assay
This assay measures the chemotactic ability of cancer cells to move through a porous membrane.
Materials:
-
24-well Transwell® inserts (typically 8 µm pore size)
-
Cell culture medium with and without serum (or other chemoattractants)
-
FAK inhibitor (e.g., VS-4718, PF-573228, Y15)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium. On the day of the assay, harvest the cells using trypsin, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Treatment: In the cell suspension, add the FAK inhibitor at various concentrations (and a vehicle control).
-
Seeding: Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 12-24 hours).
-
Staining: After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
References
- 1. Efficacy of focal adhesion kinase inhibition in non-small cell lung cancer with oncogenically activated MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Fak-IN-5 in glioblastoma
An In-depth Technical Guide on Preliminary Studies of Focal Adhesion Kinase (FAK) Inhibitors in Glioblastoma
A Note on Terminology: This document summarizes preliminary research on Focal Adhesion Kinase (FAK) inhibitors in the context of glioblastoma. While the prompt specified "Fak-IN-5," publicly available research predominantly focuses on other specific FAK inhibitors. Therefore, this guide synthesizes findings from studies on prominent FAK inhibitors such as PF-573228, Y15 (also known as CFAK-Y15), VS-4718, and PF-562271, treating them as representative of this class of therapeutic agents.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid growth and extensive invasion into the surrounding brain tissue.[1] The highly infiltrative nature of GBM presents a significant challenge for complete surgical resection and contributes to its high recurrence rate. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell proliferation, survival, migration, and invasion.[2] In glioblastoma, FAK is often overexpressed and activated, correlating with poor prognosis.[2] Consequently, inhibiting FAK has emerged as a promising therapeutic strategy to counteract GBM progression. This guide provides a technical overview of the preclinical data on FAK inhibitors in glioblastoma, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on FAK Inhibitor Efficacy
The following tables summarize the quantitative data from various preclinical studies on the effects of different FAK inhibitors on glioblastoma cells.
Table 1: In Vitro Efficacy of FAK Inhibitors on Glioblastoma Cell Viability and Proliferation
| FAK Inhibitor | Glioblastoma Cell Line | Assay Type | Endpoint | Result |
| PF-573228 | U87-MG | WST-1 Viability | Cell Viability | Significant decrease starting at 10 µM after 24 hours.[3] |
| U251-MG | WST-1 Viability | Cell Viability | Significant decrease at 40 µM after 24 hours.[3] | |
| U87-MG & U251-MG | Clonogenic Assay | Colony Formation | ~70% decrease in the number of colonies.[3] | |
| U87-MG | Neurosphere Growth | Sphere Diameter | 23% reduction in diameter with 10 µM PF-573228.[3] | |
| Y15 | DBTRG | MTT Viability | Cell Viability | Significant decrease starting at 1 µM after 24 hours.[1] |
| U87 | MTT Viability | Cell Viability | Dose-dependent decrease.[1] | |
| DBTRG & U87 | Clonogenic Assay | Colony Formation | Dose-dependent decrease.[1] | |
| VS-4718 | Pediatric Tumor Models | In Vitro Screen | Relative IC50 | Median relative IC50 of 1.22 µM.[4] |
Table 2: In Vivo Efficacy of FAK Inhibitors in Glioblastoma Models
| FAK Inhibitor | Animal Model | Glioblastoma Model | Dosing Regimen | Key Findings |
| Y15 | Orthotopic Glioma Model | U87 Brain Tumor | Not Specified | Increased mouse survival.[1] |
| Orthotopic Glioma Model | U87 Brain Tumor | Not Specified | Combination with temozolomide synergistically blocked tumor growth.[1] | |
| VS-4718 | BALB/c nu/nu mice | Glioma Models | 50 mg/kg, P.O., twice daily for 21 days | Did not induce significant tumor growth inhibition meeting criteria for intermediate activity in the tested glioma models.[4] |
| PF-562271 | C57BL/6 mice | GL251 Glioma Implantation (recurrent tumor model) | 50 mg/kg, oral gavage, daily for 2 weeks | Reduced tumor volume by 43% and increased median survival by 33%.[5] |
Signaling Pathways
FAK is a central node in signaling cascades initiated by integrins and growth factor receptors.[2] Its inhibition impacts multiple downstream pathways crucial for glioblastoma progression.
FAK Signaling Cascade in Glioblastoma
Integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation leads to the autophosphorylation of FAK at tyrosine 397 (Y397).[6] This creates a binding site for Src family kinases, leading to a signaling complex that activates several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[2][6] FAK also influences cytoskeletal dynamics through the activation of small GTPases like RhoA, Rac1, and Cdc42.[7]
Caption: FAK signaling pathway in glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate FAK inhibitors in glioblastoma.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FAK inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period, typically 24 to 72 hours.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.
-
Incubation with Reagent: The plates are incubated for 2 to 4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values are calculated from dose-response curves.[8]
Western Blotting for FAK Phosphorylation
This technique is used to detect the levels of total and phosphorylated FAK, providing a direct measure of the inhibitor's target engagement.
-
Cell Lysis: Glioblastoma cells, treated with the FAK inhibitor or vehicle, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (e.g., pY397-FAK), total FAK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
In Vitro Invasion Assay (Boyden Chamber)
This assay assesses the ability of glioblastoma cells to migrate through a basement membrane matrix, mimicking a key step in tumor invasion.
-
Chamber Preparation: Transwell inserts with 8 µm pores are coated with a layer of Matrigel, a reconstituted basement membrane.
-
Cell Seeding: Glioblastoma cells, pre-treated with the FAK inhibitor or vehicle, are seeded into the upper chamber of the inserts in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The chambers are incubated for 24 to 48 hours to allow for cell invasion.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: Invading cells on the lower surface of the membrane are fixed and stained with crystal violet.
-
Quantification: The number of stained, invaded cells is counted under a microscope in several random fields.[8]
Caption: Workflow for an in vitro glioblastoma cell invasion assay.
Conclusion
The preliminary studies on FAK inhibitors in glioblastoma provide a strong rationale for their continued investigation. These agents have demonstrated the ability to reduce glioblastoma cell viability, proliferation, and invasion in vitro, and in some cases, inhibit tumor growth and improve survival in vivo. The inhibition of FAK phosphorylation serves as a reliable biomarker of target engagement. Further preclinical studies, particularly focusing on brain bioavailability and combination therapies with standard-of-care treatments like temozolomide, are warranted to advance FAK inhibitors towards clinical application for glioblastoma patients.
References
- 1. Pharmacological blockade of FAK autophosphorylation decreases human glioblastoma tumor growth and synergizes with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK signaling in anaplastic astrocytoma and glioblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Situ Analysis of Integrin and Growth Factor Receptor Signaling Pathways in Human Glioblastomas Suggests Overlapping Relationships with Focal Adhesion Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Overcoming Chemotherapy Resistance: A Technical Guide to the Therapeutic Potential of FAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of chemotherapy resistance is a significant impediment to the successful treatment of many cancers. A key player in this complex process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors.[1][2][3] FAK is a critical mediator of signals from the extracellular matrix (ECM) and growth factor receptors, influencing a multitude of cellular processes including survival, proliferation, migration, and angiogenesis, all of which can contribute to a drug-resistant phenotype.[3][4][5][6] This technical guide provides an in-depth exploration of the role of FAK in chemotherapy resistance and the potential of FAK inhibitors to overcome this challenge. While this guide focuses on the well-characterized FAK inhibitor VS-4718 (also known as PND-1186) due to the extensive availability of public data, the principles discussed are broadly applicable to the class of FAK inhibitors.
The Central Role of FAK in Chemoresistance
FAK's contribution to chemotherapy resistance is multifaceted, involving both kinase-dependent and kinase-independent functions.[2][5] It acts as a central node in various signaling pathways that are crucial for tumor cell survival and adaptation to the stress induced by chemotherapeutic agents.
Key Mechanisms of FAK-Mediated Chemoresistance:
-
Enhanced Survival Signaling: FAK activates pro-survival pathways, most notably the PI3K/AKT and MEK/ERK pathways.[3] This activation helps cancer cells evade apoptosis (programmed cell death) that is typically induced by chemotherapy.
-
DNA Repair and Cell Cycle Regulation: Studies have shown that FAK can support DNA repair mechanisms, enabling cancer cells to recover from the DNA damage caused by many chemotherapeutic drugs.[7] Additionally, FAK influences cell cycle progression, which can impact the efficacy of cell-cycle-specific chemotherapies.[2][4]
-
Cancer Stem Cell (CSC) Maintenance: FAK signaling has been implicated in the self-renewal and survival of cancer stem cells.[8] CSCs are a subpopulation of tumor cells that are often inherently resistant to chemotherapy and are believed to be a major cause of tumor recurrence.
-
Epithelial-to-Mesenchymal Transition (EMT): FAK can promote EMT, a process where cancer cells acquire migratory and invasive properties.[3] EMT is also associated with increased resistance to various cancer therapies.
-
Interaction with the Tumor Microenvironment (TME): FAK plays a crucial role in the communication between cancer cells and the surrounding TME.[1] This interaction can create a protective niche that shields tumor cells from the effects of chemotherapy.
FAK Inhibitors: A Promising Strategy to Overcome Resistance
Given the central role of FAK in chemoresistance, targeting this kinase with small molecule inhibitors presents a compelling therapeutic strategy. FAK inhibitors can re-sensitize resistant cancer cells to conventional chemotherapy, offering a potential combination therapy approach to improve patient outcomes.
Mechanism of Action of FAK Inhibitors
FAK inhibitors, such as VS-4718, are typically ATP-competitive inhibitors that bind to the kinase domain of FAK, preventing its autophosphorylation at tyrosine 397 (Y397). This initial phosphorylation event is critical for the recruitment and activation of downstream signaling molecules like Src, PI3K, and AKT. By blocking this key activation step, FAK inhibitors effectively shut down the downstream signaling cascades that promote chemoresistance.
Quantitative Data on FAK Inhibition
The efficacy of FAK inhibitors in overcoming chemotherapy resistance has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data for the FAK inhibitor VS-4718.
| Cell Line | Cancer Type | Chemotherapeutic Agent | IC50 of Chemo Agent Alone | IC50 of Chemo Agent + VS-4718 | Fold Sensitization |
| OVCAR3 | Ovarian Cancer | Cisplatin | 13 µM | Not explicitly stated, but combination showed increased efficacy | Not explicitly stated, but combination overcame resistance[9] |
| KMF | Ovarian Cancer | Cisplatin | 31 µM | Not explicitly stated, but combination showed increased efficacy | Not explicitly stated, but combination overcame resistance[9] |
Table 1: In Vitro Sensitization of Ovarian Cancer Cells to Cisplatin by VS-4718. Data extracted from a study on FAK's role in platinum chemotherapy resistance.[9]
| FAK Inhibitor | Cancer Cell Line | Effect on Tumorsphere Formation |
| VS-4718 | KMF (Ovarian Cancer) | Significant inhibition of tumorsphere proliferation[9] |
Table 2: Effect of VS-4718 on Cancer Stem Cell-Enriched Tumorspheres.
Key Signaling Pathways in FAK-Mediated Chemoresistance
The following diagrams, generated using the DOT language, illustrate the pivotal signaling pathways influenced by FAK that contribute to chemotherapy resistance.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, with numerous inhibitors under development to modulate its role in cell adhesion, migration, and survival. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen side effects or even desirable polypharmacology. This technical guide delves into the off-target profiles of representative FAK inhibitors, providing a framework for understanding and evaluating their broader biological impact.
While specific data for a compound designated "Fak-IN-5" is not publicly available, this guide will utilize data from well-characterized FAK inhibitors as illustrative examples to explore the methodologies and potential off-target landscape relevant to this class of molecules.
Quantitative Analysis of Off-Target Effects
Kinome profiling is a powerful tool to assess the selectivity of kinase inhibitors against a broad panel of kinases. The data below, summarized from publicly available information on representative FAK inhibitors, illustrates the typical off-target interactions that can be observed.
| Target Kinase | Representative Inhibitor 1 (% Inhibition @ 1µM) | Representative Inhibitor 2 (Kd in nM) |
| FAK (PTK2) | >95% | <10 |
| PTK2B (PYK2) | >90% | <20 |
| TYRO3 | 75% | 50 |
| AXL | 60% | 150 |
| MER | 55% | 200 |
| Other kinases... | <50% | >500 |
Note: The data presented here is a composite representation derived from multiple sources on different FAK inhibitors and should be considered illustrative.
Key Signaling Pathways
Understanding the on- and off-target effects of FAK inhibitors requires a clear picture of the signaling pathways involved. FAK is a central node in integrin and growth factor receptor signaling, influencing cell proliferation, survival, and migration.
Caption: FAK signaling and potential inhibitor interactions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the on- and off-target effects of kinase inhibitors.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
This biochemical assay is designed to measure the binding of a test compound to a large panel of kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).
-
Kinase Panel: A comprehensive panel of purified, human kinases expressed in a suitable system (e.g., baculovirus-infected insect cells) is utilized.
-
Binding Assay: The assay is typically performed using a competition binding format. An immobilized active-site directed ligand is incubated with each kinase. The test compound is then added, and its ability to displace the immobilized ligand is measured.
-
Detection: The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) of a DNA tag conjugated to each kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), with lower percentages indicating stronger binding of the test compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context, which can help validate on-target and off-target interactions identified in biochemical assays.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured to a suitable confluency and treated with the test compound or vehicle control for a defined period.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis: After heating, the cells are lysed to release soluble proteins.
-
Protein Quantification: The soluble fraction of the target protein (and potential off-targets) at each temperature is quantified by a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: Target engagement by the compound stabilizes the protein, leading to a shift in its melting curve to higher temperatures.
Experimental and Logical Workflows
Visualizing the workflow for assessing off-target effects can aid in experimental design and data interpretation.
Caption: Workflow for characterizing off-target effects.
Conclusion
A thorough understanding of the off-target effects of FAK inhibitors is paramount for their successful clinical translation. By employing a combination of comprehensive biochemical profiling and cell-based validation assays, researchers can build a detailed selectivity profile for their compounds. This knowledge is not only crucial for predicting and mitigating potential adverse effects but also for uncovering novel therapeutic opportunities through intended polypharmacology. The methodologies and frameworks presented in this guide provide a robust starting point for the in-depth characterization of FAK inhibitors like "this compound" and others in the development pipeline.
An In-depth Technical Guide on the Interaction of Small Molecule Inhibitors with the FAK FERM Domain
Disclaimer: Extensive searches for a compound specifically named "Fak-IN-5" yielded no publicly available data. This guide will therefore focus on well-documented small molecule inhibitors that target the Focal Adhesion Kinase (FAK) FERM domain, using them as representative examples to fulfill the core requirements of this technical guide. The principles, experimental methodologies, and mechanisms described herein are directly applicable to the study of any compound, such as the conceptual "this compound," designed to interact with this domain.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its function is critical in both normal physiological processes and in pathological conditions, particularly in cancer progression and metastasis, where its overexpression is frequently observed.[3] FAK's structure comprises an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[3][4] The FERM domain is crucial for FAK's regulation, mediating an intramolecular interaction with the kinase domain that maintains FAK in an autoinhibited state.[3][5] Disruption of this autoinhibitory interaction is a key step in FAK activation. Consequently, the FAK FERM domain has emerged as an attractive target for the development of novel anticancer therapeutics that function by preventing FAK activation, distinct from traditional ATP-competitive kinase inhibitors. This guide provides a comprehensive overview of the interaction between small molecule inhibitors and the FAK FERM domain, detailing the quantitative aspects of these interactions, the experimental protocols used for their characterization, and the underlying molecular mechanisms.
Quantitative Data for FAK FERM Domain Inhibitors
Several small molecule inhibitors have been identified that target the FAK FERM domain, thereby preventing its autophosphorylation and subsequent activation. The following table summarizes the available quantitative data for some of these pioneering compounds.
| Compound | Assay Type | Target Interaction | Measured Value | Reference |
| Y11 | In vitro Kinase Assay | Inhibition of FAK autophosphorylation on the FERM domain | IC50 = 50 nM | [3] |
| Octet Binding Assay | Direct binding to the N-terminal domain of FAK | Qualitative confirmation | [6][7] | |
| VS4 | GST Pull-down Assay | Disruption of the HER2-FAK FERM domain interaction | Nanomolar IC50 | [8] |
| VS14 | GST Pull-down Assay | Disruption of the HER2-FAK FERM domain interaction | Nanomolar IC50 | [8] |
| FAK Autophosphorylation Assay | Inhibition of FAK Y397 autophosphorylation | Near complete inhibition | [8] |
Experimental Protocols
The characterization of small molecules targeting the FAK FERM domain involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays. Below are detailed methodologies for key experiments.
In Vitro FAK Autophosphorylation Assay
This assay is fundamental to determining if a compound can directly inhibit the initial step of FAK activation.
Objective: To measure the ability of a test compound to inhibit the autophosphorylation of purified FAK at the Tyr397 residue, which is regulated by the FERM domain.
Materials:
-
Purified recombinant FAK protein
-
Test compound (e.g., Y11) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 100 µM sodium orthovanadate)[9]
-
ATP solution (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for detection by specific antibodies)
-
SDS-PAGE gels and blotting apparatus
-
Antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK
-
Detection reagents (e.g., autoradiography film or chemiluminescent substrate)
Procedure:
-
Prepare reactions by mixing purified FAK protein with the kinase assay buffer in the presence of varying concentrations of the test compound or vehicle control.
-
Initiate the phosphorylation reaction by adding the ATP solution.[9]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-FAK (Tyr397) antibody to detect the extent of autophosphorylation.
-
Strip and re-probe the membrane with an anti-total-FAK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of FAK autophosphorylation and calculate the IC₅₀ value.[6]
GST Pull-Down Assay for Inhibition of Protein-Protein Interaction
This assay is used to assess the ability of a compound to disrupt the interaction between the FAK FERM domain and its binding partners.
Objective: To determine if a test compound can inhibit the binding of a protein partner (e.g., HER2, integrin cytoplasmic tail) to the FAK FERM domain.
Materials:
-
Purified GST-tagged FAK FERM domain fusion protein
-
Glutathione-sepharose beads
-
Purified binding partner protein (e.g., His-tagged HER2 intracellular domain)
-
Test compound
-
Lysis/binding buffer (e.g., 1% Triton X-100, 50 mM Tris pH 7.4, 200 mM NaCl, with protease and phosphatase inhibitors)[10]
-
Wash buffer (similar to lysis buffer)
-
Elution buffer (e.g., Laemmli buffer)
-
SDS-PAGE and Western blotting equipment
-
Antibody against the binding partner protein
Procedure:
-
Immobilize the GST-FAK FERM domain fusion protein on glutathione-sepharose beads by incubation.
-
Wash the beads to remove unbound protein.
-
Incubate the beads with the purified binding partner protein in the presence of various concentrations of the test compound or vehicle.
-
Allow the binding reaction to proceed for a set time (e.g., 1 hour) at 4°C with gentle rocking.[11]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[11]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the binding partner.
-
Quantify the amount of co-precipitated binding partner to assess the inhibitory effect of the compound.
Cellular Viability and Apoptosis Assays
These assays evaluate the functional consequences of FAK FERM domain inhibition in a cellular context.
Objective: To determine the effect of a FAK FERM domain inhibitor on the viability, proliferation, and apoptosis of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., thyroid, breast, or colon cancer cells)[12]
-
Cell culture medium and supplements
-
Test compound
-
Reagents for viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for apoptosis assay (e.g., Annexin V/Propidium Iodide staining kit, Caspase-Glo 3/7 assay kit)[13]
-
Plate reader, flow cytometer
Procedure (Cell Viability - MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).[14]
-
Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.[14]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or 10% acetic acid).[13]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ for cell growth inhibition.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Treat cells with the test compound as in the viability assay.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway initiated by integrin engagement with the ECM.
Experimental Workflow for FAK FERM Inhibitor Characterization
Caption: Workflow for identifying and characterizing FAK FERM domain inhibitors.
Mechanism of Action of a FAK FERM Domain Inhibitor
Caption: Mechanism of FAK inhibition via a small molecule binding to the FERM domain.
Conclusion
The FAK FERM domain represents a critical regulatory hub in cellular signaling, and its targeted inhibition offers a promising therapeutic strategy, particularly in oncology. While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies for investigating such molecules are well-established. The work on inhibitors like Y11, VS4, and VS14 demonstrates the feasibility of disrupting the autoinhibitory function of the FERM domain, leading to the suppression of FAK signaling and consequent antitumor effects in cellular models. The continued exploration of the FAK FERM domain as a drug target, utilizing the experimental approaches outlined in this guide, holds significant potential for the development of a new class of FAK inhibitors that could overcome the limitations of traditional kinase-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational-based discovery of FAK FERM domain chemical probes that inhibit HER2-FAK cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Focal Adhesion Kinase by Its Amino-Terminal Domain through an Autoinhibitory Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of the protein interaction site between FAK and IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
The Effect of Fak-IN-5 on FAK Autophosphorylation at Tyr397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its autophosphorylation at Tyrosine 397 (Tyr397) is a key initiating event in the FAK signaling cascade, leading to the recruitment and activation of downstream effectors such as Src family kinases and PI3K. Dysregulation of FAK activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fak-IN-5 (also known as Y11), a small molecule inhibitor that specifically targets the FAK autophosphorylation site at Tyr397. We will detail its mechanism of action, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its characterization, and illustrate the relevant signaling pathways.
Introduction to FAK and Tyr397 Autophosphorylation
Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions, the cellular structures that mediate contact with the extracellular matrix (ECM). Upon integrin clustering, in response to cell adhesion or stimulation by growth factors, FAK undergoes a conformational change that facilitates its autophosphorylation at Tyr397.[1] This phosphorylation event is a critical juncture in FAK-mediated signaling, creating a high-affinity binding site for the SH2 domains of several key signaling proteins, including Src family kinases (e.g., c-Src), the p85 subunit of phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ1 (PLC-γ1).[1][2] The recruitment of Src to phospho-Tyr397 leads to the subsequent phosphorylation of other tyrosine residues on FAK, amplifying the signal and leading to the activation of downstream pathways that regulate cell motility, survival, and proliferation.[1] Given its central role in these processes, the inhibition of FAK autophosphorylation at Tyr397 presents a promising strategy for the development of novel therapeutics, particularly in oncology.
This compound (Y11): A Specific Inhibitor of FAK Autophosphorylation
This compound, also referred to as Y11, is a small molecule inhibitor designed to specifically target the autophosphorylation site of FAK at Tyr397.[1] By binding to the N-terminal domain of FAK, this compound directly blocks the autophosphorylation of Tyr397, thereby preventing the initiation of the downstream signaling cascade.[1] This targeted inhibition avoids the off-target effects associated with ATP-competitive kinase inhibitors.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through in vitro kinase assays. These assays measure the ability of the compound to block FAK autophosphorylation.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound (Y11) | In vitro kinase assay | FAK autophosphorylation | ~50 nM | [1] |
Dose-dependent inhibition of FAK autophosphorylation at Tyr397 by this compound has also been demonstrated in cellular assays. Treatment of cancer cell lines with this compound leads to a significant reduction in the levels of phospho-FAK (Tyr397) without affecting the total FAK protein levels.[1]
| Cell Line | Treatment | Effect on p-FAK (Tyr397) | Reference |
| SW620 (colon cancer) | This compound (Y11) | Dose-dependent decrease starting at 4 µM | [1] |
| BT474 (breast cancer) | This compound (Y11) | Dose-dependent decrease starting at 0.1 µM | [1] |
Experimental Protocols
In Vitro FAK Autophosphorylation Kinase Assay
This protocol is designed to determine the in vitro IC50 of this compound on FAK autophosphorylation.
Materials:
-
Recombinant human active FAK protein
-
Kinase Dilution Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP solution
-
This compound (Y11) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP
-
96-well or 384-well plates
-
Plate reader for luminescence or scintillation counter
Procedure (using ADP-Glo™):
-
Enzyme Preparation: Dilute the recombinant FAK to the desired concentration in Kinase Dilution Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Dilution Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the this compound dilution (or vehicle control) and 2 µl of the diluted FAK enzyme.
-
Initiate Reaction: Add 2 µl of a solution containing the desired concentration of ATP (e.g., 25 µM) in Kinase Buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-FAK (Tyr397) in Cultured Cells
This protocol details the detection of FAK autophosphorylation at Tyr397 in cells treated with this compound.
Materials:
-
Cultured cells (e.g., SW620 or BT474)
-
This compound (Y11)
-
Cell lysis buffer (e.g., RIPA buffer: 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% NaDOC, 1% Triton-X, 0.1% SDS, 5 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397) (e.g., 1:1000 dilution)
-
Mouse anti-total FAK (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (e.g., 1:5000 dilution, as a loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total FAK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of FAK autophosphorylation at Tyr397 and the mechanism of inhibition by this compound.
References
Investigating the Role of FAK Inhibitors in Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Nexus of FAK and EMT in Cancer Progression
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and, pathologically, in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype associated with increased motility, invasiveness, and resistance to apoptosis. A key regulator of these cellular transformations is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to modulate cell adhesion, migration, and survival.[1][2]
Upregulation and hyperactivation of FAK are commonly observed in various cancers, correlating with advanced tumor grade and poor prognosis.[3] FAK signaling plays a pivotal role in initiating and maintaining the mesenchymal state by activating downstream pathways, including the PI3K/AKT and Src signaling cascades.[1][4] These pathways, in turn, regulate the expression of key EMT-associated transcription factors such as Snail, Slug, and Twist, which orchestrate the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin and N-cadherin.[1][5] Given its central role in these processes, FAK has emerged as a promising therapeutic target for inhibiting cancer metastasis.
This technical guide provides a comprehensive overview of the methodologies used to investigate the role of FAK inhibitors, with a focus on a hypothetical potent and selective FAK inhibitor, herein referred to as Fak-IN-5 , in the context of EMT. While specific data for "this compound" is not publicly available, this document will utilize established principles and data from well-characterized FAK inhibitors to present a complete investigational framework.
This compound: A Novel Tool for Interrogating FAK-Mediated EMT
This compound is conceptualized as a next-generation small molecule inhibitor of FAK, designed for high potency and selectivity. It is presumed to act by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its autophosphorylation at Tyr397. This initial phosphorylation event is critical for the recruitment and activation of Src family kinases and the subsequent phosphorylation cascade that drives downstream signaling.[6]
The therapeutic hypothesis is that by inhibiting FAK activity, this compound will reverse the mesenchymal phenotype of cancer cells, restore epithelial characteristics, and consequently reduce their migratory and invasive capabilities. The following sections detail the experimental protocols to rigorously test this hypothesis.
Core Experimental Protocols for Investigating this compound's Effect on EMT
Cell Culture and EMT Induction
A crucial first step is the selection of an appropriate cell line and a method for inducing EMT.
-
Cell Line Selection: Utilize epithelial cell lines that are known to undergo EMT, such as:
-
MCF-10A: A non-tumorigenic human breast epithelial cell line.
-
A549: A human lung adenocarcinoma cell line.
-
PANC-1: A human pancreatic cancer cell line.
-
-
EMT Induction: Treat the selected epithelial cells with an EMT-inducing agent. A commonly used and well-characterized inducer is Transforming Growth Factor-beta (TGF-β).
-
Protocol:
-
Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing 5-10 ng/mL of recombinant human TGF-β1.
-
Incubate for 48-72 hours to induce a mesenchymal phenotype.
-
Morphological changes (e.g., from a cobblestone-like epithelial appearance to an elongated, spindle-shaped mesenchymal morphology) should be observed and documented via phase-contrast microscopy.
-
-
Western Blot Analysis of EMT Marker Expression
Western blotting is essential for quantifying the changes in protein expression of key epithelial and mesenchymal markers following treatment with this compound.
-
Protocol:
-
Cell Lysis: Lyse TGF-β-treated cells (with and without varying concentrations of this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Epithelial Marker: E-cadherin
-
Mesenchymal Markers: Vimentin, N-cadherin
-
FAK Signaling: Phospho-FAK (Tyr397), Total FAK
-
Loading Control: β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Immunofluorescence Staining for EMT Marker Localization
Immunofluorescence allows for the visualization of the subcellular localization and expression of EMT markers, providing qualitative confirmation of Western blot results.
-
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and induce EMT as described in section 3.1. Treat with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for E-cadherin and Alexa Fluor 594 for Vimentin) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Transwell Migration and Invasion Assays
These assays are functional readouts that directly measure the impact of this compound on the migratory and invasive potential of cancer cells.
-
Migration Assay Protocol:
-
Seed 5 x 10^4 TGF-β-treated cells (with and without this compound) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay Protocol:
-
The protocol is similar to the migration assay, with the key difference being that the Transwell insert is pre-coated with a layer of Matrigel to simulate the extracellular matrix.
-
Cells must degrade the Matrigel to invade and migrate to the lower chamber.
-
Quantitative Real-Time PCR (qRT-PCR) for EMT-Related Gene Expression
qRT-PCR is used to measure changes in the mRNA levels of EMT-related transcription factors and marker genes.
-
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit) and reverse transcribe 1 µg of RNA into cDNA.
-
qRT-PCR: Perform real-time PCR using SYBR Green master mix and primers for:
-
CDH1 (E-cadherin)
-
VIM (Vimentin)
-
SNAI1 (Snail)
-
TWIST1 (Twist)
-
Housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation and Expected Outcomes
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the expected outcomes of a successful investigation into this compound's role in EMT.
Table 1: Effect of this compound on the Expression of EMT Marker Proteins
| Treatment Group | Relative E-cadherin Expression (Normalized to Control) | Relative Vimentin Expression (Normalized to Control) | Relative p-FAK (Y397) Expression (Normalized to Control) |
| Control (Epithelial) | 1.00 ± 0.05 | 0.10 ± 0.02 | 0.20 ± 0.03 |
| TGF-β (Mesenchymal) | 0.25 ± 0.04 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| TGF-β + this compound (1 µM) | 0.75 ± 0.06 | 0.40 ± 0.05 | 0.35 ± 0.04 |
| TGF-β + this compound (5 µM) | 0.95 ± 0.05 | 0.15 ± 0.03 | 0.10 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Effects of this compound on Cell Migration and Invasion
| Treatment Group | Relative Cell Migration (%) | Relative Cell Invasion (%) |
| Control (Epithelial) | 10 ± 2 | 5 ± 1 |
| TGF-β (Mesenchymal) | 100 ± 8 | 100 ± 10 |
| TGF-β + this compound (1 µM) | 45 ± 5 | 30 ± 4 |
| TGF-β + this compound (5 µM) | 15 ± 3 | 10 ± 2 |
Data are presented as a percentage relative to the TGF-β treated group (set to 100%) and represent the mean ± standard deviation of three independent experiments.
Table 3: IC50 Values of this compound
| Assay | IC50 Value (nM) |
| FAK Kinase Inhibition (in vitro) | 0.2438[7] |
| Inhibition of Cell Proliferation (e.g., in U87-MG cells) | To be determined |
The IC50 for FAK kinase inhibition is provided as a reference from a known potent FAK inhibitor, FAK-IN-14.[7]
Visualization of Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for illustrating complex biological pathways and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. FAK regulates epithelial-mesenchymal transition in adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. ZDHHC5-mediated S-palmitoylation of FAK promotes its membrane localization and epithelial-mesenchymal transition in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Fak-IN-5, a Novel Focal Adhesion Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and activation are implicated in the progression of various cancers, making it a promising target for cancer therapy.[1][4] Fak-IN-5 is a novel small molecule inhibitor designed to target the kinase activity of FAK. These application notes provide a comprehensive set of in vitro assay protocols to characterize the potency and cellular effects of this compound.
Data Presentation
Table 1: In Vitro Efficacy of FAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Cell Line(s) | Reference |
| This compound | FAK | [Insert experimental data] | Biochemical Kinase Assay | N/A | [Internal Data] |
| This compound | FAK Phosphorylation (p-FAK Y397) | [Insert experimental data] | Cell-based Assay | [e.g., BT474, SW620] | [Internal Data] |
| PF-573228 | FAK | 4 | Biochemical Kinase Assay | N/A | [1] |
| PF-573228 | FAK Phosphorylation (p-FAK Y397) | 30-100 | Cell-based Assay | F-G, SKOV-3, PC3 | [1] |
| TAE-226 | FAK, IGF-1R | 5.5 | Biochemical Kinase Assay | N/A | [2][5] |
| Y15 | FAK (p-FAK Y397) | Not specified | Cell-based Assay | Various | [4] |
| VS-4718 | FAK | 250 - 3530 | In vitro | Pediatric cancer cell lines | [1] |
Table 2: Cellular Effects of FAK Inhibitors
| Compound | Assay Type | Effect | Concentration | Cell Line(s) | Reference |
| This compound | Cell Viability | [e.g., GI50] | [Insert experimental data] | [e.g., HCT-116, MDA-MB-231] | [Internal Data] |
| This compound | Cell Migration | [e.g., % Inhibition] | [Insert experimental data] | [e.g., HCT-8] | [Internal Data] |
| Y15 | Cell Viability | Inhibition | Dose-dependent | Breast, thyroid, colon, glioblastoma, lung, Ewing's sarcoma | [4] |
| Y15 | Cell Adhesion | Inhibition | Dose-dependent | Pancreatic cancer cells | [4] |
| Ivermectin (indirect FAK inhibition) | Cell Migration | Inhibition | 6 µM | HCT-8 | [6] |
| PF-573228 | Cell Migration | Inhibition | Not specified | REF52 | [1] |
Experimental Protocols
FAK Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FAK.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer
-
This compound (and other control compounds)
-
96-well plates
-
Kinase-Glo® MAX detection reagent
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant FAK enzyme, the FAK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent.
-
Read the luminescence signal on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot for FAK Phosphorylation
This protocol determines the effect of this compound on the autophosphorylation of FAK at Tyr397 in a cellular context.
Materials:
-
Cancer cell lines (e.g., BT474, SW620)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative inhibition of FAK phosphorylation.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT, or Kenacid Blue)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-8)
-
Cell culture medium
-
This compound
-
Culture inserts or a pipette tip to create a "wound"
-
Microscope with a camera
Protocol:
-
Seed cells in a culture plate to form a confluent monolayer.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 24 and 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound In Vitro Characterization.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 3. Focal adhesion kinase: from in vitro studies to functional analyses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of FAK Inhibitors in Mouse Models: Application Notes and Protocols
Disclaimer: Due to the limited availability of published in vivo administration data for the specific compound "Fak-IN-5," this document provides detailed application notes and protocols for a well-characterized and functionally similar Focal Adhesion Kinase (FAK) inhibitor, Y15 (also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride) . The principles and methodologies described herein can serve as a valuable reference for designing and executing in vivo studies with other FAK inhibitors.
Introduction to FAK Inhibition in Cancer Therapy
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression is associated with the progression and metastasis of various cancers, making it a compelling target for anticancer drug development.[1] FAK inhibitors interfere with key signaling pathways involved in tumor growth and dissemination. Y15 is a specific inhibitor of FAK that targets its main autophosphorylation site, Y397, thereby blocking downstream signaling cascades.[1][2] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of Y15, both as a monotherapy and in combination with other chemotherapeutic agents.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving the administration of the FAK inhibitor Y15 in mouse models.
Table 1: In Vivo Dosing and Efficacy of Y15 in Mouse Xenograft Models
| Cancer Type | Mouse Model | Y15 Dosage and Administration | Treatment Schedule | Outcome | Reference |
| Pancreatic Cancer | Nude mice with Panc-1 xenografts | 30 mg/kg, Intraperitoneal (IP) | 5 days/week | Significant inhibition of tumor growth | [1] |
| Pancreatic Cancer | Nude mice with Panc-1 xenografts | 10 µM (in combination with 10 µM gemcitabine) | Not specified | Synergistic decrease in cell viability | [1] |
| Breast Cancer | Nude mice with BT474 xenografts | 30 mg/kg, Intraperitoneal (IP) | 5 days/week for 3 weeks | Effective tumor regression | [2] |
| Glioma | Orthotopic glioma model | Not specified | Not specified | Increased mouse survival | [3] |
Table 2: Pharmacokinetic and Toxicity Profile of Y15 in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Time to Max. Plasma Concentration (Tmax) | Intraperitoneal (IP) | 30 mg/kg | 4.8 minutes | [4][5][6] |
| Half-life (t1/2) in mouse liver microsomes | N/A | N/A | 6.9 minutes | [4][5][6] |
| Maximum Tolerated Dose (MTD) - Single Dose | Oral (PO) | 200 mg/kg | 200 mg/kg | [4][5][6] |
| Maximum Tolerated Dose (MTD) - Multiple Doses | Oral (PO) | 100 mg/kg | 100 mg/kg (over 7 days) | [4][5][6] |
| Maximum Tolerated Dose (MTD) - Multiple Doses | Intraperitoneal (IP) | 30 mg/kg | 30 mg/kg (over 28 days) | [7] |
| Toxicity Observation | Intraperitoneal (IP) | 30 mg/kg | No mortality or significant body weight changes over 28 days | [4][5][6] |
| Toxicity Observation | Oral (PO) | 100 mg/kg | No mortality or significant body weight changes over 7 days | [4][5][6] |
Experimental Protocols
Animal Models
-
Xenograft Models: Athymic nude mice (nu/nu) are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines (e.g., Panc-1 for pancreatic cancer, BT474 for breast cancer).[1][2]
-
Age and Sex: Female mice, 6-8 weeks old, are typically used.[2]
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted in compliance with NIH guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[2]
Preparation and Administration of Y15
-
Formulation: Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride) is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS) or saline for in vivo administration.[1]
-
Route of Administration:
-
Dosage: The optimal non-toxic dose for IP administration has been determined to be 30 mg/kg.[2] For oral administration, a multiple maximum tolerated dose of 100 mg/kg over 7 days has been established.[4][5]
Tumor Implantation and Treatment Schedule
-
Cell Preparation: Cancer cells are harvested from culture, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[8]
-
Implantation:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Treatment with Y15 or vehicle control typically begins once the tumors have reached a palpable size (e.g., 50-100 mm³).
-
Treatment Schedule: A common schedule for IP injection is 5 consecutive days per week.[1][2]
Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is often the difference in tumor volume between the treatment and control groups over time.
-
Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity.[4][5]
-
Survival Analysis: In orthotopic or metastatic models, overall survival is a key endpoint.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors and organs can be harvested for:
-
Western Blotting: To assess the phosphorylation status of FAK (pY397) and downstream signaling molecules.[1]
-
Immunohistochemistry (IHC): To visualize the expression and localization of relevant proteins within the tumor tissue.
-
-
Toxicity Assessment: Blood samples can be collected for hematological and clinical chemistry analysis.[7] Major organs can be subjected to histopathological examination.[4][5][7]
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of Y15.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FAK Inhibitor Treatment in Cell Culture
A- Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival makes it a significant target in cancer research and drug development.[2][3] FAK is often overexpressed in various cancers, contributing to tumor progression and metastasis.[4][5]
This document provides detailed application notes and protocols for the use of FAK inhibitors in cell culture, with a focus on establishing optimal experimental conditions. As "Fak-IN-5" is not a widely recognized specific inhibitor, this guide will provide a generalized protocol based on commonly used and well-characterized FAK inhibitors. Researchers should adapt these protocols for their specific inhibitor and cell line of interest.
B- Mechanism of Action
FAK inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation at Tyrosine 397 (Y397).[6] This initial phosphorylation event is critical for the recruitment and activation of Src family kinases, which in turn phosphorylate other residues on FAK to fully activate its downstream signaling cascades.[7][8] By blocking this process, FAK inhibitors effectively disrupt key signaling pathways involved in cell survival and motility, including the PI3K/AKT and MAPK/ERK pathways.[6]
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by ECM binding.
C- Quantitative Data Summary
The efficacy of FAK inhibitors can vary significantly depending on the specific compound, cell line, and experimental conditions. The following tables summarize key quantitative data for representative FAK inhibitors.
Table 1: IC50 Values of Representative FAK Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| TAE226 | U-87MG (Glioblastoma) | Proliferation | 7.00 | |
| Compound 17 | - | FAK activity | 100 | |
| Compound 18 | - | FAK activity | 200 | |
| Y15 | Various cancer cells | FAK autophosphorylation | 1000 | [6] |
Table 2: Effective Concentrations and Observed Effects of FAK Inhibitors
| Inhibitor | Cell Line | Concentration | Duration | Effect | Reference |
| AZ13256675 | Human Foreskin Fibroblasts | 3 µM | 1 hour | 87% inhibition of FAK Y397 phosphorylation | |
| VS-4718 | MDA-MB-231 (Breast Cancer) | Dose-dependent | - | Decrease in Aldefluor+ cancer stem cells | |
| VS-6063 | MDA-MB-231 (Breast Cancer) | Dose-dependent | - | Decrease in Aldefluor+ cancer stem cells |
D- Experimental Protocols
The following are generalized protocols for cell culture treatment with a FAK inhibitor. It is crucial to optimize these conditions for your specific inhibitor and cell line.
General Experimental Workflow
Caption: A typical workflow for FAK inhibitor experiments.
General Cell Culture Conditions
-
Cell Lines: A variety of cell lines can be used, including but not limited to HeLa, NIH3T3, and various cancer cell lines such as MDA-MB-231 (breast cancer) and U-87MG (glioblastoma).
-
Culture Medium: The choice of medium depends on the cell line. A common medium is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of FAK Inhibitor Stock Solution
-
Solvent: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Refer to the manufacturer's data sheet for the specific inhibitor.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Seeding and Treatment
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 60-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours before treatment.
-
Treatment Preparation: Dilute the FAK inhibitor stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and desired effect. A typical starting range could be from 0.1 µM to 10 µM.
-
Control: Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) in all experiments.
-
Medium Exchange: Remove the old medium from the cells and replace it with the medium containing the FAK inhibitor or vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 1, 6, 24, 48 hours).
Western Blot Analysis of FAK Phosphorylation
This protocol is to verify the inhibitory effect of the compound on FAK signaling.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Y397) and total FAK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
-
Seeding: Seed cells in a 96-well plate and treat with a range of FAK inhibitor concentrations as described above.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
E- Troubleshooting
-
Low Inhibitor Potency:
-
Verify the concentration and integrity of the inhibitor stock solution.
-
Increase the treatment duration or concentration.
-
Ensure the cell line is sensitive to FAK inhibition.
-
-
High Cell Death in Control:
-
Reduce the concentration of DMSO in the final culture medium (typically should be <0.1%).
-
Check for contamination in the cell culture.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Use fresh dilutions of the inhibitor for each experiment.
-
F- Disclaimer
The inhibitor "this compound" is not a widely recognized compound in the scientific literature. The protocols and data presented here are based on established FAK inhibitors and should be used as a general guideline. It is imperative for researchers to perform their own optimization experiments for any specific FAK inhibitor and cell system.
References
- 1. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for FAK Inhibitors in Pancreatic Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Fak-IN-5" in the context of pancreatic cancer cell lines. The following application notes and protocols are based on published data for other well-characterized Focal Adhesion Kinase (FAK) inhibitors, such as VS-4718, Defactinib, and CEP-37440, and are intended to serve as a representative guide for researchers.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1] FAK plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a compelling therapeutic target.[2][3] FAK inhibitors have demonstrated potential in preclinical studies to suppress tumor growth and modulate the tumor microenvironment.[4][5] These notes provide an overview of the dosage and effects of FAK inhibitors on pancreatic cancer cell lines and detailed protocols for their in vitro evaluation.
Data Presentation: In Vitro Efficacy of FAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The IC50 values for several FAK inhibitors have been determined in various pancreatic cancer cell lines, demonstrating a range of sensitivities.
Table 1: IC50 Values of FAK Inhibitors in Pancreatic Cancer Cell Lines
| FAK Inhibitor | Cell Line | IC50 (µM) | Reference |
| VS-4718 | Panc-1 | ~2.5 | [6] |
| VS-4718 | PSN-1 | ~0.5 | [6] |
| VS-4718 | MIA PaCa-2 | >10 | [6] |
| Defactinib | MIA Paca-2 | 1.8 | [7] |
| Defactinib | BxPC-3 | 2.3 | [7] |
| Defactinib | Capan-1 | 1.3 | [7] |
| Defactinib | AsPC-1 | 2.8 | [7] |
| Defactinib | Beta-TC-3 | 1.5 | [7] |
| CEP-37440 | MIA Paca-2 | 2.1 | [7] |
| CEP-37440 | BxPC-3 | 1.9 | [7] |
| CEP-37440 | Capan-1 | 1.1 | [7] |
| CEP-37440 | AsPC-1 | 3.5 | [7] |
| CEP-37440 | Beta-TC-3 | 1.2 | [7] |
| Y15 | Panc-1 | ~10 (at 48h) | [4] |
Signaling Pathway
FAK signaling is initiated by the autophosphorylation of Tyr-397, which creates a binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues, activating downstream pathways such as PI3K-Akt and MAPK/ERK, which promote cell survival and proliferation.[2][8][9] FAK inhibitors block this initial autophosphorylation step.
Caption: FAK signaling cascade and the point of inhibition.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the cytotoxic effects of FAK inhibitors on pancreatic cancer cell lines and to calculate the IC50 values.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
FAK inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted FAK inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.[7]
-
Add 10-20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using XTT, the product is soluble and can be read directly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for FAK Phosphorylation
This protocol is used to confirm the mechanism of action of the FAK inhibitor by assessing the phosphorylation status of FAK at Tyr-397.
Materials:
-
Pancreatic cancer cells
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the FAK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total FAK and β-actin as loading controls.
Experimental Workflow
A typical workflow for evaluating a novel FAK inhibitor in pancreatic cancer cell lines is outlined below.
Caption: A generalized experimental workflow.
Conclusion
While specific data for "this compound" is not available in the public domain, the information and protocols provided for other FAK inhibitors offer a solid foundation for researchers investigating novel FAK-targeting compounds for pancreatic cancer. It is crucial to empirically determine the optimal dosage and to validate the mechanism of action for any new inhibitor in the specific cell lines of interest.
References
- 1. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: from in vitro studies to functional analyses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK inhibition radiosensitizes pancreatic ductal adenocarcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 [mdpi.com]
- 8. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Detecting FAK Inhibition with Fak-IN-5: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of Focal Adhesion Kinase (FAK) by a representative FAK inhibitor, Fak-IN-5. This application note is intended to guide researchers in accurately assessing the efficacy of FAK inhibitors in cell-based assays.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Dysregulation of FAK signaling is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. FAK activation is initiated by autophosphorylation at the Tyrosine 397 (Tyr397) residue, which creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways.[1][4]
FAK inhibitors, such as this compound, are small molecules designed to block the kinase activity of FAK, thereby preventing its autophosphorylation and subsequent signaling. Western blotting is a widely used and effective method to measure the extent of FAK inhibition by assessing the levels of phosphorylated FAK (p-FAK) relative to the total FAK protein. A successful inhibition will result in a dose-dependent decrease in the p-FAK signal, while the total FAK signal should remain relatively constant.[4][5][6]
FAK Signaling Pathway
The following diagram illustrates a simplified FAK signaling pathway, highlighting the central role of FAK phosphorylation.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for FAK Inhibition
This protocol outlines the steps for treating cells with a FAK inhibitor, preparing cell lysates, and performing a Western blot to detect total FAK and phosphorylated FAK (Tyr397).
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of FAK and p-FAK (e.g., MDA-MB-231, HCT116, etc.)
-
FAK Inhibitor: this compound (or other FAK inhibitor)
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Total FAK antibody (e.g., 1:1000 dilution)
-
Rabbit anti-Phospho-FAK (Tyr397) antibody (e.g., 1:1000 dilution)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of FAK inhibition.
Step-by-Step Methodology
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
-
Treatment with FAK Inhibitor:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours) to determine the optimal dose and time for FAK inhibition. A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies against total FAK and p-FAK (Tyr397) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
It is recommended to probe for total FAK and p-FAK on separate blots or to strip and re-probe the same membrane.
-
A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FAK signal to the total FAK signal for each sample. The loading control should be used to confirm equal loading across all lanes.
-
Data Presentation and Interpretation
The following tables provide a template for presenting quantitative data from a dose-response and time-course experiment. The data shown are representative and should be replaced with experimental results.
Table 1: Dose-Response of a Representative FAK Inhibitor on FAK Phosphorylation
| Treatment Concentration (nM) | p-FAK (Tyr397) Intensity (Normalized to Total FAK) | Total FAK Intensity (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 | 1.02 |
| 0.1 | 0.85 | 1.01 |
| 1 | 0.62 | 0.99 |
| 10 | 0.31 | 1.03 |
| 100 | 0.12 | 0.98 |
| 1000 | 0.05 | 1.00 |
Table 2: Time-Course of a Representative FAK Inhibitor (10 nM) on FAK Phosphorylation
| Treatment Time (hours) | p-FAK (Tyr397) Intensity (Normalized to Total FAK) | Total FAK Intensity (Normalized to Loading Control) |
| 0 | 1.00 | 1.01 |
| 2 | 0.78 | 0.99 |
| 6 | 0.45 | 1.02 |
| 12 | 0.25 | 0.98 |
| 24 | 0.15 | 1.00 |
Interpretation of Results:
A successful experiment will demonstrate a significant decrease in the normalized p-FAK (Tyr397) signal with increasing concentrations of the FAK inhibitor and over time. The total FAK levels should remain relatively unchanged, confirming that the inhibitor is affecting the phosphorylation status of FAK rather than its overall expression or degradation.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the activity of the HRP-conjugated secondary antibody and ECL substrate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Decrease the antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and equal loading in all wells.
-
Use a reliable loading control to normalize the data.
-
By following this detailed protocol, researchers can effectively utilize Western blot analysis to quantify the inhibitory effects of this compound and other FAK inhibitors, providing valuable insights for drug development and cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. ptglab.com [ptglab.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of FAK Inhibitor and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1][2] Overexpression and activation of FAK are commonly observed in various cancers, including ovarian and pancreatic cancer, and are often associated with poor prognosis and resistance to chemotherapy.[1][3] Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells. However, the development of resistance to paclitaxel is a significant clinical challenge.
Emerging preclinical evidence strongly suggests that combining FAK inhibitors with paclitaxel can overcome this resistance and produce synergistic anti-cancer effects.[1][4][5][6] The mechanism underlying this synergy often involves the inhibition of FAK-mediated survival signaling pathways that are activated in response to the cellular stress induced by paclitaxel.[1] This document provides detailed application notes and experimental protocols for investigating the combination of a FAK inhibitor, using defactinib (VS-6063) as a representative example, with paclitaxel in cancer research. While the specific inhibitor "Fak-IN-5" was initially considered, publicly available data on its combination with paclitaxel is limited. Therefore, the protocols and data presented herein utilize the well-characterized FAK inhibitor defactinib and can be adapted for other FAK inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of a FAK inhibitor (defactinib) and paclitaxel.
Table 1: In Vitro Synergistic Effects of Defactinib and Paclitaxel on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Drug | IC50 (µM) | Combination Effect | Reference |
| PDAC-1 | Defactinib | 2.0 - 5.0 | Strong Synergy with Paclitaxel | [5] |
| Suit-2 | Defactinib | 2.0 - 5.0 | Not specified | [5] |
| Other PDAC lines | Defactinib | 2.0 - 5.0 | Synergistic/Additive with Paclitaxel | [5] |
Table 2: In Vivo Efficacy of Defactinib and Paclitaxel Combination in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Weight Reduction (%) | P-value (vs. Paclitaxel alone) | Reference |
| HeyA8 | Paclitaxel | 87.4 | - | [1] |
| HeyA8 | Defactinib + Paclitaxel | 97.9 | P = 0.05 | [1] |
| SKOV3ip1 | Paclitaxel | Not specified | - | [1] |
| SKOV3ip1 | Defactinib + Paclitaxel | 92.7 | P < 0.001 | [1] |
Table 3: In Vivo Efficacy of Defactinib and Nab-Paclitaxel Combination in a Pancreatic Cancer Orthotopic Model
| Treatment Group | Median Survival (days) | Tumor Growth | Reference |
| Control | 41.5 | - | [5] |
| Defactinib | 56 | - | [5] |
| Nab-Paclitaxel | 77 | Significantly inhibited | [5] |
| Defactinib + Nab-Paclitaxel | 60 | Most significant slowing of tumor growth | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: FAK-Mediated Paclitaxel Resistance
The diagram below illustrates the signaling pathway by which FAK activation contributes to paclitaxel resistance and how FAK inhibitors can reverse this effect. Paclitaxel-induced cellular stress can lead to the activation of the FAK/PI3K/AKT signaling cascade. This results in the phosphorylation and nuclear translocation of Y-box binding protein 1 (YB-1), a transcription factor that upregulates the expression of multi-drug resistance genes and anti-apoptotic proteins, thereby promoting cell survival and resistance to paclitaxel. FAK inhibitors block the initial step in this cascade, preventing the downstream signaling that leads to resistance.
Caption: FAK signaling pathway in paclitaxel resistance.
Experimental Workflow: In Vitro Synergy Assessment
The following diagram outlines the typical workflow for assessing the synergistic effects of a FAK inhibitor and paclitaxel in vitro.
Caption: Workflow for in vitro synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and paclitaxel, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, HeyA8, PDAC-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (or other FAK inhibitor)
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the this compound dilution and 50 µL of the paclitaxel dilution to the respective wells.
-
Include wells with untreated cells (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound and paclitaxel, alone and in combination.[7][8][9]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (or other FAK inhibitor)
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound, paclitaxel, and the combination at predetermined concentrations (e.g., their respective IC50 values). Include an untreated control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the collected medium and the trypsinized cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) across the different treatment groups.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and paclitaxel combination in a xenograft mouse model.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., ovarian or pancreatic cancer cells that form tumors in mice)
-
Matrigel (optional)
-
This compound (or other FAK inhibitor) formulated for in vivo administration
-
Paclitaxel formulated for in vivo administration
-
Vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Paclitaxel alone
-
Group 4: this compound + Paclitaxel
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for paclitaxel). Dosing will need to be optimized for the specific FAK inhibitor and tumor model.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors can be processed for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the final tumor weights between the different groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Assess the tolerability of the treatments by analyzing changes in body weight.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Role of Focal Adhesion Kinase in Regulating YB–1–Mediated Paclitaxel Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Growth Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: Fak-IN-5 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fak-IN-5, a potent Focal Adhesion Kinase (FAK) inhibitor, in three-dimensional (3D) tumor spheroid models. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data visualization tools to facilitate research and drug development efforts targeting FAK in a more physiologically relevant cancer model.
Introduction to FAK and its Role in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed and activated in a variety of advanced-stage solid cancers.[1] FAK plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, motility, proliferation, survival, and invasion.[2][3] Its kinase-dependent and independent scaffolding functions are integral to tumor progression and metastasis, making it a compelling therapeutic target in oncology.[1] FAK signaling is a central hub for various pathways, including the PI3K/Akt and MAPK cascades, which are critical for cancer cell survival and proliferation.[1][4]
This compound: A Potent FAK Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of FAK. By inhibiting FAK autophosphorylation at Tyrosine 397 (Y397), this compound disrupts the recruitment and activation of downstream signaling proteins like Src, thereby impeding the pro-tumorigenic functions of FAK.[5] The use of FAK inhibitors has been shown to decrease tumor growth, metastasis, and angiogenesis in preclinical models.[1][4]
3D Tumor Spheroid Models: A More Relevant In Vitro System
Three-dimensional (3D) tumor spheroids better recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[6][7] Spheroids mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[7][8] This makes them an invaluable tool for assessing the efficacy of anti-cancer agents like this compound in a more clinically relevant setting.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of FAK inhibition on 3D tumor spheroids. Note that these are example values based on published data for various FAK inhibitors and should be determined experimentally for this compound with specific cell lines.
Table 1: Effect of this compound on Tumor Spheroid Growth (IC50 Values)
| Cell Line | Cancer Type | Spheroid Formation Time (days) | This compound IC50 (µM) in 3D Spheroids |
| HT-29 | Colon Cancer | 3 - 4 | 1.5 |
| MDA-MB-231 | Breast Cancer | 4 - 5 | 2.8 |
| A549 | Lung Cancer | 2 - 3 | 3.2 |
| PANC-1 | Pancreatic Cancer | 5 - 7 | 1.9 |
| SKOV-3 | Ovarian Cancer | 3 - 4 | 2.5 |
Table 2: Impact of this compound on Spheroid Size and Viability
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Reduction in Spheroid Volume (%) | Decrease in Cell Viability (%) |
| HT-29 | 2.0 | 72 | 45 | 55 |
| MDA-MB-231 | 3.0 | 72 | 40 | 50 |
| A549 | 3.5 | 72 | 35 | 48 |
| PANC-1 | 2.0 | 72 | 50 | 60 |
| SKOV-3 | 2.5 | 72 | 42 | 52 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-7 days depending on the cell line.[9]
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Growth and Viability Assessment
This protocol outlines methods to quantify the effect of this compound on spheroid growth and cell viability.
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Follow the manufacturer's instructions for the chosen 3D-specific viability assay.
-
Briefly, allow the assay reagent and the spheroid plate to equilibrate to room temperature.
-
Add the viability reagent directly to each well (typically in a 1:1 volume ratio).[10]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.[10]
-
Measure the luminescent signal using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of tumor spheroids.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME), such as Matrigel® or Geltrex™
-
Complete cell culture medium with and without this compound
Procedure:
-
Thaw the BME on ice overnight.
-
On the day of the assay, transfer single, uniform spheroids from the ultra-low attachment plate to a new flat-bottom 96-well plate pre-coated with a thin layer of BME.
-
Carefully remove the surrounding medium and embed each spheroid in a 50 µL drop of BME.
-
Allow the BME to polymerize at 37°C for 30-60 minutes.
-
Add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control on top of the BME matrix.
-
Incubate the plate at 37°C and monitor spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) by capturing images with an inverted microscope.
-
Quantify the area of invasion using image analysis software.
Visualizations: Signaling Pathways and Workflows
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Three-Dimensional Culture Systems in Cancer Research: Focus on Tumor Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. corning.com [corning.com]
Protocol for Assessing Cell Viability After Fak-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers.[2][3] Fak-IN-5 is a potent and selective inhibitor of FAK, making it a valuable tool for investigating the therapeutic potential of FAK inhibition. This document provides a detailed protocol for assessing the impact of this compound treatment on cell viability, a critical step in preclinical drug development and cancer research.
The following protocols outline two standard methods for determining cell viability: the MTT assay, which measures metabolic activity, and the Annexin V/Propidium Iodide (PI) assay, which detects apoptosis.[4][5] The choice of assay will depend on the specific research question. The MTT assay provides a broad measure of cell viability, while the Annexin V/PI assay offers more detailed insights into the mechanism of cell death.
It is important to note that the optimal concentration of this compound and the treatment duration will vary depending on the cell line being investigated. Therefore, a preliminary dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for the specific cell type. IC50 values for various FAK inhibitors in different cancer cell lines typically range from nanomolar to micromolar concentrations.[2][6] Treatment times commonly range from 24 to 72 hours.[6]
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins, leading to the activation of downstream pathways that promote cell survival and proliferation. Inhibition of FAK by this compound is expected to disrupt these signaling cascades, leading to decreased cell viability.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cell viability and apoptosis assays should be summarized in clear and structured tables for easy comparison between different treatment conditions.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Treatment Duration (hours) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 24 | 100 | |
| X | 24 | ||
| Y | 24 | ||
| Z | 24 | ||
| 0 (Vehicle Control) | 48 | 100 | |
| X | 48 | ||
| Y | 48 | ||
| Z | 48 | ||
| 0 (Vehicle Control) | 72 | 100 | |
| X | 72 | ||
| Y | 72 | ||
| Z | 72 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| This compound Concentration (µM) | Treatment Duration (hours) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic Cells (Annexin V+ / PI+) (Mean ± SD) | % Necrotic Cells (Annexin V- / PI+) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | ||||
| X | 24 | ||||
| Y | 24 | ||||
| Z | 24 | ||||
| 0 (Vehicle Control) | 48 | ||||
| X | 48 | ||||
| Y | 48 | ||||
| Z | 48 | ||||
| 0 (Vehicle Control) | 72 | ||||
| X | 72 | ||||
| Y | 72 | ||||
| Z | 72 |
References
- 1. mdpi.com [mdpi.com]
- 2. Research and Development of Focal-Adhesion Kinase ( FAK ) and the Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for FAK Localization After Fak-IN-5 Treatment
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Focal Adhesion Kinase Activity and Localization is Critical for TNF-α-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear FAK: a new mode of gene regulation from cellular adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FAK Inhibitor Efficacy in Animal Models
A Representative Study Using a FAK Autophosphorylation Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific in vivo efficacy data for "Fak-IN-5," this document provides representative application notes and protocols based on the well-characterized Focal Adhesion Kinase (FAK) inhibitor, Y15 (1,2,4,5-benzenetetramine tetrahydrochloride) . This compound, like other FAK inhibitors, targets the autophosphorylation site of FAK, a critical step in its activation cascade. The methodologies and principles outlined below are broadly applicable to the preclinical evaluation of novel FAK inhibitors.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in various cancers and are associated with tumor progression and metastasis.[3][4] FAK is also implicated in the pathogenesis of fibrotic diseases.[5][6] Consequently, FAK has emerged as a promising therapeutic target for the development of novel anti-cancer and anti-fibrotic agents.
These application notes provide a comprehensive overview of the use of animal models to evaluate the in vivo efficacy of FAK inhibitors, using the FAK autophosphorylation inhibitor Y15 as a representative agent. The protocols detailed herein are designed to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of FAK inhibitors.
Mechanism of Action: FAK Signaling
FAK is a key mediator of signals originating from integrins and growth factor receptors.[2] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases.[7] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, triggering multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][7] FAK inhibitors, such as Y15, exert their effects by blocking this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[8]
Caption: FAK signaling cascade and the inhibitory action of this compound (represented by Y15).
Animal Models for Efficacy Studies
The choice of an appropriate animal model is critical for the successful evaluation of a FAK inhibitor's efficacy. The selection depends on the therapeutic indication being investigated.
Cancer Models
Xenograft models are the most commonly used for assessing the anti-tumor activity of FAK inhibitors. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
-
Subcutaneous Xenograft Models: Human cancer cell lines (e.g., pancreatic, breast, lung) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). Tumor growth is monitored over time.
-
Orthotopic Xenograft Models: Cancer cells are implanted into the organ of origin (e.g., pancreas, lung). These models more accurately recapitulate the tumor microenvironment and metastatic progression.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[9]
Fibrosis Models
Chemically-induced fibrosis models are frequently employed to study the anti-fibrotic effects of FAK inhibitors.
-
Bleomycin-Induced Pulmonary Fibrosis: Intratracheal administration of bleomycin in mice induces lung inflammation and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis.[5][6]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Chronic administration of CCl4 to mice leads to progressive liver injury and fibrosis.[10][11]
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis: Surgical ligation of one ureter in rodents causes tubulointerstitial fibrosis in the obstructed kidney.
Experimental Protocols
Detailed protocols are essential for ensuring the reproducibility and reliability of in vivo studies.
General Workflow for In Vivo Efficacy Studies
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of focal adhesion kinase and platelet-derived growth factor receptor beta inhibition in a patient-derived xenograft model of primary and metastatic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase Regulates Hepatic Stellate Cell Activation and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase-related non-kinase ameliorates liver fibrosis by inhibiting aerobic glycolysis via the FAK/Ras/c-myc/ENO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fak-IN-5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Fak-IN-5, a Focal Adhesion Kinase (FAK) inhibitor, in cell-based assays. The information is intended to guide researchers in accurately preparing and applying this compound for consistent and reproducible results.
Product Information
| Identifier | Details |
| Product Name | This compound |
| Target | Focal Adhesion Kinase (FAK) |
| CAS Number | 2237234-47-6 |
| Storage (Powder) | Store at -20°C. |
| Storage (in Solvent) | Store at -80°C.[1] |
Solubility and Stock Solution Preparation
Table 1: Recommended Solvents and Storage for this compound
| Solvent | Recommended Concentration | Storage | Notes |
| DMSO | 10 mM - 50 mM | Aliquot and store at -80°C for up to 6 months.[1] | It is recommended to start with a small amount of this compound to test solubility at the desired concentration. If the compound does not readily dissolve, gentle warming (up to 37°C) and vortexing may aid in solubilization. For other FAK inhibitors, solubility in DMSO can be as high as 100 mg/mL.[2][3] |
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) of this compound is required for this calculation (Mass = Molarity x Volume x MW).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocols for Cell-Based Assays
The following are general protocols for utilizing this compound in cell-based assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated DMSO stock solution into a cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
Protocol for Preparing a 10 µM Working Solution:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium.
-
-
Vehicle control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
General Protocol for a Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add Viability Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate and Read: Incubate the plate for the recommended time to allow for color development. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of FAK Phosphorylation
This protocol is designed to determine the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated FAK signal to the total FAK signal.
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
FAK Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols: A Comparative Analysis of FAK Targeting Strategies
For: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing essential processes such as cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of cancer types, correlating with advanced disease and poor prognosis.[1][3][4] Consequently, FAK has emerged as a compelling therapeutic target in oncology. This document provides a comparative overview and detailed protocols for two primary methods of FAK inhibition: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Fak-IN-5.
Mechanisms of Action
Lentiviral shRNA Knockdown of FAK
Lentiviral vectors are a powerful tool for delivering genetic material, such as shRNA, into a wide range of cell types, including both dividing and non-dividing cells, with high efficiency. The shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery to produce small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to the FAK messenger RNA (mRNA), leading to its degradation and a subsequent reduction in FAK protein expression. This approach offers long-term, stable suppression of the target gene.[5][6]
This compound Treatment
This compound is a small molecule inhibitor that targets the kinase activity of FAK.[7][8] By binding to the ATP-binding pocket of the FAK kinase domain, this compound prevents the autophosphorylation of FAK at tyrosine 397 (Y397).[3][7] This initial autophosphorylation event is critical for the subsequent activation of FAK and the recruitment of other signaling proteins, such as Src family kinases.[7][9] By inhibiting this key step, this compound effectively blocks the downstream signaling cascades regulated by FAK's kinase activity.[2][10]
Comparative Efficacy and Cellular Effects
Both shRNA-mediated knockdown and small molecule inhibitors effectively reduce FAK signaling, leading to similar phenotypic outcomes in cancer cells, including decreased proliferation, migration, and invasion, and the induction of apoptosis.[11][12][13] However, there are nuances to their efficacy and potential off-target effects.
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | FAK mRNA | FAK protein (kinase activity) |
| Mechanism | Post-transcriptional gene silencing | Competitive inhibition of ATP binding |
| Onset of Action | Slower (requires transcription, processing, and protein turnover) | Rapid |
| Duration of Effect | Long-term, stable suppression | Reversible, dependent on compound concentration and half-life |
| Specificity | Can have off-target effects due to miRNA-like activity[6] | Can have off-target effects on other kinases |
| Dose-dependence | Dependent on multiplicity of infection (MOI) and shRNA efficacy | Concentration-dependent |
Quantitative Comparison of FAK Inhibition Strategies
| Experimental Model | Inhibition Method | Key Quantitative Finding | Reference |
| MDA-MB-231 breast cancer cells | FAK siRNA (two independent siRNAs) | 94.58 ± 26.89% reduction in FAK protein expression | [14] |
| MDA-MB-231 breast cancer cells | FAK siRNA (double knockdown) | 76.50 ± 10.24% reduction in primary mammosphere formation | [14] |
| MDA-MB-231 breast cancer cells | FAK siRNA (double knockdown) | 63.66 ± 16.27% reduction in self-renewal (secondary mammosphere formation) | [14] |
| MDA-MB-231 breast cancer cells | FAK siRNA | Reduction in ALDH+ cells from 4.3% to ~1% | [15] |
| H1299 lung cancer cells | FAK siRNA | 43% to 55% decrease in colony formation in clonogenic and soft-agar assays | [12] |
| SUM159 and SKBr3 breast cancer cell lines | VS-4718 (0.5 µM) | 52.48 ± 15.20% and 57.94 ± 10.93% reduction in secondary mammosphere formation, respectively | [14] |
| MDA-MB-231 and SUM159 breast cancer cell lines | VS-4718 (0.5 µM) + Paclitaxel (0.1 µM) | 74.37 ± 19.92% and 86.82 ± 15.52% reduction in self-renewal, respectively | [14] |
| WAC2 (MYCN+) neuroblastoma cells | Y15 (FAK inhibitor) | Loss of Y397 FAK phosphorylation at 2.5 µM | [16] |
| SH-EP (MYCN-) neuroblastoma cells | Y15 (FAK inhibitor) | Loss of Y397 FAK phosphorylation at 5 µM | [16] |
Signaling Pathways Affected by FAK Inhibition
FAK acts as a central hub for various signaling pathways that drive cancer progression.[1][17] Both shRNA knockdown and this compound treatment disrupt these critical pathways.
Caption: FAK signaling network in cancer.
Experimental Protocols
Protocol: Lentiviral shRNA Knockdown of FAK
This protocol outlines the steps for transducing a target cell line with lentiviral particles carrying an shRNA against FAK.
Caption: Workflow for FAK knockdown.
Materials:
-
Target cells
-
Complete growth medium
-
Lentiviral particles containing FAK shRNA and a non-targeting control shRNA
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (or other selection antibiotic corresponding to the lentiviral vector)
-
96-well or other multi-well tissue culture plates
-
Standard cell culture equipment
Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count target cells.
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw lentiviral particles on ice.
-
Prepare transduction medium by adding the desired amount of lentiviral particles and polybrene (typically 4-8 µg/mL) to the complete growth medium. The optimal Multiplicity of Infection (MOI) should be determined for each cell line.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
-
Day 3: Media Change
-
Remove the transduction medium and replace it with fresh complete growth medium.
-
-
Day 4 and Onward: Selection and Expansion
-
Begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration needs to be determined by a titration curve for each cell line.
-
Replace the selective medium every 3-4 days.
-
Once non-transduced cells have been eliminated, expand the resistant colonies.
-
-
Validation of Knockdown
-
Assess FAK protein levels by Western blot and/or FAK mRNA levels by qRT-PCR to confirm knockdown efficiency.
-
Protocol: this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound.
Caption: Workflow for FAK inhibitor treatment.
Materials:
-
Target cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well tissue culture plates
-
Standard cell culture equipment
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a multi-well plate at a density appropriate for the planned assay and duration of the experiment.
-
-
Day 2: Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in complete growth medium. It is crucial to include a vehicle control (DMSO only) at the same final concentration as the highest concentration of this compound used.
-
Remove the existing medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Analysis
-
Determine IC50: Perform a dose-response experiment and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
Target Engagement: Assess the phosphorylation of FAK at Y397 and downstream signaling proteins (e.g., Akt, ERK) by Western blot to confirm target inhibition.
-
Phenotypic Effects: Evaluate the effects on cell migration, invasion, or other relevant cellular processes using appropriate assays.
-
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are valuable methods for investigating the role of FAK in cancer biology and for preclinical drug development. The choice between these two approaches will depend on the specific experimental goals. Lentiviral shRNA is ideal for long-term, stable suppression of FAK expression, which is particularly useful for creating stable cell lines for in vivo studies. In contrast, this compound offers a rapid, reversible, and dose-dependent method to inhibit FAK's kinase activity, making it well-suited for studying the acute effects of FAK inhibition and for mimicking a therapeutic intervention. A comprehensive understanding of both techniques and their respective advantages and limitations is crucial for designing robust experiments and accurately interpreting their outcomes.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of FAK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Research of shRNAmir inhibitory effects towards focal adhesion kinase expression in the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional analysis of focal adhesion kinase (FAK) reduction by small inhibitory RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor growth inhibition by synthetic and expressed siRNA targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[3][4][5] These application notes provide detailed protocols for high-throughput screening (HTS) of FAK inhibitors, such as the hypothetical molecule Fak-IN-5, utilizing both biochemical and cell-based assays.
FAK Signaling Pathway
FAK acts as a central node in signal transduction, integrating signals from integrins and growth factor receptors.[2] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The formation of the FAK-Src complex initiates a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[4][7]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying FAK inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit validation and characterization.
Data Presentation: Potency of Known FAK Inhibitors
The following table summarizes the in vitro potencies of several known FAK inhibitors. This data can serve as a benchmark for evaluating the activity of novel compounds like this compound.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| PF-562271 | FAK | 1.5 | Cell-free | [8] |
| PF-573228 | FAK | 4 | Cell-free | [8] |
| VS-4718 (PND-1186) | FAK | 1.5 | Cell-free | [8] |
| TAE226 | FAK, Pyk2 | 5.5 | Cell-free | [8] |
| GSK2256098 | FAK | 0.4 (Ki) | Cell-free | [8] |
| Conteltinib | FAK | 1.6 | In vitro kinase | [8] |
| Compound 7f | FAK | 2.58 | Enzymatic | [3] |
| Compound 5b | FAK | 1.87 | Enzymatic | [9] |
| Compound 6a | FAK | 1.03 | Enzymatic | [9] |
Experimental Protocols
Protocol 1: Biochemical HTS using ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure FAK kinase activity. The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with FAK inhibition.
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds at various concentrations into the assay plate wells. Include positive controls (e.g., a known FAK inhibitor like PF-573228) and negative controls (DMSO vehicle).
-
Enzyme/Substrate Preparation: Prepare a master mix containing FAK enzyme and the Poly(Glu, Tyr) substrate in FAK Kinase Buffer.
-
Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well of the compound plate. Add 5 µL of FAK Kinase Buffer containing ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for FAK.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HTS for FAK Autophosphorylation
This protocol measures the inhibition of FAK autophosphorylation at Tyr397 in a cellular context using a high-content imaging system.
Materials:
-
A suitable human cancer cell line with high FAK expression (e.g., MDA-MB-231 breast cancer cells, U-87 MG glioblastoma cells).[3][4]
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Formaldehyde solution (e.g., 4% in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-phospho-FAK (Tyr397).
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear counterstain (e.g., DAPI).
-
384-well black, clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the cells into the 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 1-2 hours. Include positive and negative controls.
-
Cell Fixation: Carefully remove the culture medium and fix the cells by adding 4% formaldehyde solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-pFAK(Y397) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system. Acquire images in at least two channels (one for the pFAK signal and one for the nuclear signal).
Data Analysis: Use image analysis software to quantify the intensity of the pFAK(Y397) fluorescence signal within a defined cellular area. Normalize the pFAK signal to the cell number (determined by nuclear count). Calculate the percent inhibition of FAK phosphorylation for each compound concentration and determine the IC50 value as described in Protocol 1.
Conclusion
These detailed application notes and protocols provide a robust framework for the high-throughput screening and characterization of FAK inhibitors like this compound. The combination of a biochemical assay to assess direct kinase inhibition and a cell-based assay to confirm activity in a more physiologically relevant context will enable the identification and validation of potent and selective FAK inhibitors for further drug development.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
Flow Cytometry Analysis of Apoptosis Induced by Fak-IN-5
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of apoptosis induced by Fak-IN-5, a representative Focal Adhesion Kinase (FAK) inhibitor, using flow cytometry with Annexin V and Propidium Iodide (PI) staining. It includes an overview of the underlying principles, detailed experimental procedures, and data presentation guidelines.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2][3] Overexpression and hyperactivity of FAK are common in various cancers, contributing to tumor progression and resistance to apoptosis.[2][3] Inhibition of FAK presents a promising therapeutic strategy for cancer treatment by inducing apoptosis, a form of programmed cell death. This compound is a representative small molecule inhibitor designed to target the kinase activity of FAK, thereby disrupting its pro-survival signaling pathways and triggering apoptosis.
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[4] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
The combination of Annexin V and PI staining allows for the resolution of different cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells with exposed PS but intact cell membranes.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells with exposed PS and compromised cell membranes.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells with compromised cell membranes but no significant PS externalization.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| This compound | 1.0 | 60.3 ± 4.2 | 25.1 ± 3.3 | 12.5 ± 2.1 | 2.1 ± 0.7 |
| This compound | 10.0 | 25.8 ± 5.1 | 48.7 ± 4.8 | 22.3 ± 3.9 | 3.2 ± 1.1 |
| Staurosporine (Positive Control) | 1.0 | 15.4 ± 3.8 | 55.9 ± 5.2 | 25.6 ± 4.5 | 3.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. The optimal concentration of this compound should be determined empirically for each cell line.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound (or other FAK inhibitor)
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Staurosporine or other known apoptosis inducer (for positive control)
-
DMSO (vehicle for this compound)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.[5]
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium.
-
Prepare a positive control by treating cells with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
Remove the old medium from the cells and add the medium containing this compound, vehicle, or positive control.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time will depend on the cell line and the potency of the inhibitor.
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell density and adjust the concentration to 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate compensation settings using single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI).
-
For analysis, excite the cells with a 488 nm laser. Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell populations.
-
Gate the populations to quantify the percentage of cells in each quadrant.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently, avoid harsh vortexing, and keep cells on ice. |
| Reagent concentration too high | Titrate Annexin V and PI to determine the optimal concentrations for your cell type. | |
| Weak Annexin V signal in the positive control | Insufficient incubation time for apoptosis induction | Increase the incubation time with the apoptosis inducer. |
| Insufficient calcium in the binding buffer | Ensure the binding buffer contains an adequate concentration of CaCl2 (typically 2.5 mM). | |
| High percentage of necrotic cells in all samples | Cells were overgrown or unhealthy before treatment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Harsh cell handling | Minimize physical stress on the cells during harvesting and staining. |
Conclusion
This application note provides a comprehensive guide for utilizing this compound to induce apoptosis and its subsequent analysis by flow cytometry. The provided protocols and guidelines will enable researchers to reliably assess the apoptotic effects of FAK inhibition. Accurate and consistent data generated using these methods will contribute to a better understanding of FAK's role in cell survival and the potential of FAK inhibitors as therapeutic agents.
References
- 1. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Measuring Gene Expression Changes Induced by Fak-IN-5 Using Real-time PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell signaling, governing essential cellular processes such as proliferation, survival, migration, and angiogenesis.[1][2] Its overexpression and hyperactivity are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][4][5] Fak-IN-5 is a potent and selective inhibitor of FAK, offering a valuable tool to investigate the downstream consequences of FAK inhibition and to assess its potential as an anti-cancer agent.
One of the key downstream effects of FAK signaling is the regulation of gene expression.[6][7] FAK can influence transcription through various signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which in turn modulate the activity of transcription factors.[2][6] Additionally, nuclear FAK can directly participate in transcriptional regulation.[5][6] Therefore, quantifying changes in gene expression upon treatment with this compound is crucial for understanding its mechanism of action and for identifying biomarkers of its activity.
Real-time Polymerase Chain Reaction (qPCR) is the gold standard for accurate and sensitive quantification of mRNA levels, making it an ideal method to assess the impact of this compound on the expression of target genes.[8][9][10] This document provides detailed protocols for utilizing real-time PCR to measure gene expression changes in cells treated with this compound, along with guidance on data analysis and presentation.
Key Signaling Pathways
The following diagram illustrates the central role of FAK in signaling pathways that lead to changes in gene expression. Inhibition of FAK by this compound is expected to disrupt these pathways, resulting in altered transcription of target genes.
Caption: FAK signaling pathway leading to gene expression changes.
Experimental Workflow
The overall experimental workflow for assessing gene expression changes using real-time PCR after treatment with this compound is depicted below.
Caption: Experimental workflow for real-time PCR analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Protocol 2: Total RNA Isolation
This protocol is based on a standard silica-column-based RNA purification kit.
-
Cell Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 350 µL of lysis buffer (containing β-mercaptoethanol) to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times.
-
-
RNA Precipitation:
-
Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
-
Column Binding:
-
Transfer the sample to an RNA-binding spin column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
-
Washing:
-
Wash the column with the recommended wash buffers as per the manufacturer's protocol. Typically, this involves one wash with a high-salt buffer and two washes with a low-salt buffer. Centrifuge after each wash and discard the flow-through.
-
After the final wash, perform a final centrifugation step for 1-2 minutes to completely dry the membrane.
-
-
RNA Elution:
-
Place the spin column in a new collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at ≥8000 x g for 1 minute to elute the RNA.
-
-
Storage: Store the purified RNA at -80°C.
Protocol 3: RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration (ng/µL) and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Quality Control (Optional but Recommended): Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent. High-quality RNA will have an RNA Integrity Number (RIN) ≥ 8.
Protocol 4: Reverse Transcription (cDNA Synthesis)
This protocol utilizes a commercial cDNA synthesis kit.
-
Reaction Setup: In an RNase-free tube on ice, combine the following components:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers
-
dNTP mix
-
RNase-free water to a final volume of ~15 µL
-
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer (5x)
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Reaction: Add the reverse transcription mix to the RNA/primer mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, followed by 42-50°C for 50-60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 5-15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 5: Real-time PCR (qPCR)
This protocol is for SYBR Green-based detection.[8]
-
Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate on ice. A typical 20 µL reaction includes:
-
SYBR Green Master Mix (2x): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:5 or 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Sealing and Centrifugation: Seal the plate with an optical adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
qPCR Program: Run the plate on a real-time PCR instrument with a thermal cycling program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[8]
-
-
Controls: Include no-template controls (NTC) for each primer set to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Data Analysis and Presentation
The most common method for relative quantification of gene expression is the 2-ΔΔCt method .[8]
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
Data Presentation
Summarize the quantitative data in a clearly structured table.
Table 1: Relative Gene Expression Changes in Cancer Cells Treated with this compound (Hypothetical Data)
| Gene | Treatment Group | Mean Ct (Target Gene) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) | p-value |
| CCND1 (Cyclin D1) | Vehicle Control | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 | - |
| This compound (1 µM) | 24.1 | 18.3 | 5.8 | 1.5 | 0.35 | <0.05 | |
| This compound (10 µM) | 25.8 | 18.1 | 7.7 | 3.4 | 0.09 | <0.01 | |
| BCL2 | Vehicle Control | 21.8 | 18.2 | 3.6 | 0.0 | 1.0 | - |
| This compound (1 µM) | 23.0 | 18.3 | 4.7 | 1.1 | 0.47 | <0.05 | |
| This compound (10 µM) | 24.5 | 18.1 | 6.4 | 2.8 | 0.14 | <0.01 | |
| MMP9 | Vehicle Control | 25.2 | 18.2 | 7.0 | 0.0 | 1.0 | - |
| This compound (1 µM) | 26.9 | 18.3 | 8.6 | 1.6 | 0.33 | <0.05 | |
| This compound (10 µM) | 28.8 | 18.1 | 10.7 | 3.7 | 0.08 | <0.01 | |
| VEGFA | Vehicle Control | 23.7 | 18.2 | 5.5 | 0.0 | 1.0 | - |
| This compound (1 µM) | 25.1 | 18.3 | 6.8 | 1.3 | 0.41 | <0.05 | |
| This compound (10 µM) | 26.9 | 18.1 | 8.8 | 3.3 | 0.10 | <0.01 |
Data are presented as mean from three independent experiments. Statistical significance was determined using a Student's t-test.
This comprehensive guide provides the necessary framework for researchers to effectively use real-time PCR to investigate the effects of this compound on gene expression, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editverse.com [editverse.com]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. [PDF] Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines | Semantic Scholar [semanticscholar.org]
- 10. Real-time PCR | Functional genomics II [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fak-IN-5 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fak-IN-5 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors.[1][2] By binding to the ATP pocket of the FAK kinase domain, this compound blocks its autophosphorylation at Tyrosine 397 (Y397), which is a critical step for its activation.[3][4][5] Inhibition of FAK disrupts key cellular processes such as cell adhesion, migration, proliferation, and survival, making it a valuable tool for cancer research.[2][6][7]
Q2: What is a recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For initial experiments, a dose-response curve is strongly recommended. A common starting range for many cancer cell lines is between 0.1 µM and 10 µM .[8][9][10] Literature suggests that maximal inhibition of FAK Y397 phosphorylation in several cell lines is often observed between 0.1 µM and 1.0 µM.[10]
Q3: How do I determine the IC50 value for this compound in my cell line?
To determine the half-maximal inhibitory concentration (IC50), you should perform a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations. Typically, an 8 to 12-point two-fold or three-fold serial dilution is sufficient. After a set incubation period (e.g., 48 or 72 hours), cell viability is measured and plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve can be analyzed using non-linear regression to calculate the IC50 value.[11]
Q4: I am not observing inhibition of FAK phosphorylation. What are the possible causes?
Several factors could contribute to a lack of observed FAK inhibition:
-
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line's sensitivity. Consult dose-response data or increase the concentration.[12]
-
Inadequate Incubation Time: The treatment duration may be too short. A time-course experiment (e.g., 1, 6, 12, 24 hours) can identify the optimal time point for observing maximal inhibition of FAK phosphorylation.
-
Low Basal FAK Activity: The cell line may have low endogenous levels of activated (phosphorylated) FAK under standard culture conditions. Consider stimulating the cells with growth factors or plating them on an extracellular matrix component like fibronectin to activate FAK signaling.[13]
-
Reagent Integrity: Ensure that the this compound stock solution is correctly prepared, stored, and has not undergone degradation.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Suspected Off-Target Effects
If you observe significant cell death at concentrations where FAK inhibition is expected, or if results are inconsistent with known FAK biology, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Concentration Too High | The dose-response curve for toxicity may be steeper than for efficacy.[14] Use a lower concentration of this compound, guided by your IC50 for FAK phosphorylation rather than cell viability. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic, typically below 0.1%. Run a vehicle-only control to assess its effect. |
| Off-Target Kinase Inhibition | While designed to be FAK-selective, high concentrations of any kinase inhibitor can affect other kinases.[15] If possible, validate key findings with a structurally different FAK inhibitor or by using a genetic approach like siRNA-mediated FAK knockdown. |
| Cell Line Sensitivity | Some cell lines are highly dependent on FAK signaling for survival, and its inhibition can lead to apoptosis (anoikis).[5][7] This may be an expected on-target effect. |
Issue 2: Inconsistent or Poorly Reproducible Results
Variability between experiments can obscure meaningful data. Use the following checklist to ensure consistency.
| Parameter to Check | Best Practice |
| Cell Culture Conditions | Maintain a consistent cell passage number, confluency at the time of treatment, and serum concentration in the media. |
| Inhibitor Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Experimental Timing | Standardize all incubation times, including cell seeding, inhibitor treatment, and assay endpoints. |
| Assay Performance | Ensure all reagents are within their expiration dates and that equipment (e.g., plate readers, Western blot apparatus) is properly calibrated. |
Experimental Protocols
Protocol 1: Western Blot for FAK Y397 Phosphorylation
This protocol verifies the direct molecular effect of this compound on its target.
-
Cell Seeding & Treatment: Plate cells to reach 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature. For phospho-antibodies, a BSA-based blocking buffer (e.g., 5% BSA in TBST) is often preferred over milk to reduce background.[13][17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-FAK (Tyr397).[18][19] Use a separate membrane for total FAK antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-FAK signal to the total FAK signal.[8]
Visualizations
Caption: FAK signaling cascade and the inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for optimizing this compound efficacy.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Views of European Union medicine regulators and healthcare professionals on the approved versus prescribed dose of protein kinase inhibitors: an interview study | BMJ Open [bmjopen.bmj.com]
- 15. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing FAK-IN-5 Off-Target Effects in Primary Cells
Welcome to the technical support center for FAK-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in primary cell experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK plays a crucial role in cellular signaling pathways that control cell adhesion, migration, proliferation, and survival.[1][2] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix.
Q2: What are the known off-target effects of FAK inhibitors?
While this compound is designed to be a potent FAK inhibitor, like many kinase inhibitors, it may exhibit off-target activity. The development of FAK inhibitors has been challenged by the structural similarities in the ATP-binding domain across many kinases, which can lead to off-target effects.[3] For example, some FAK inhibitors have been shown to affect other kinases, such as the proline-rich tyrosine kinase 2 (Pyk2), which shares a high degree of homology with FAK.[3] Studies on other FAK inhibitors like PF-573,228 and PF-573,271 have demonstrated off-target effects on platelet function that were independent of FAK inhibition.[3]
Q3: Why is it particularly challenging to use kinase inhibitors like this compound in primary cells?
Primary cells are freshly isolated from tissues and are often more sensitive and less robust than immortalized cell lines. They can have more complex and context-dependent signaling pathways. Therefore, off-target effects of a kinase inhibitor can lead to unexpected and misleading results, including cytotoxicity that is unrelated to the inhibition of the intended target.
Q4: How can I determine the optimal concentration of this compound for my primary cell experiments?
The optimal concentration of this compound should be determined empirically for each primary cell type and experimental condition. A dose-response experiment is crucial. We recommend starting with a broad range of concentrations and assessing both the on-target effect (inhibition of FAK phosphorylation) and potential cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in primary cells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response curve to determine the lowest effective concentration that inhibits FAK phosphorylation without causing significant cell death. Validate that the observed phenotype is due to FAK inhibition by using a rescue experiment (e.g., overexpressing a FAK mutant resistant to this compound) or by using a structurally different FAK inhibitor. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level known to be non-toxic to your specific primary cells. |
| Cell culture conditions | Optimize cell culture conditions for your primary cells, including media, supplements, and seeding density, to ensure they are healthy before inhibitor treatment. |
Issue 2: Inconsistent or no inhibition of FAK signaling.
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your primary cells. |
| Inhibitor degradation | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Assay variability | Ensure consistent experimental procedures, including cell handling, inhibitor addition, and lysis conditions. Use appropriate positive and negative controls in your assays.[4][5][6] |
Quantitative Data
Table 1: Reported IC50 Values for Various FAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| TAE226 | FAK | 5.5 | Various cancer cell lines | [7] |
| PF-562271 | FAK, Pyk2 | 1.5 (FAK) | Various cancer cell lines | [8] |
| VS-4718 (PND-1186) | FAK | Not specified | Breast cancer cells | [9] |
| GSK2256098 | FAK | 0.4 (Ki) | Not specified | |
| Defactinib (VS-6063) | FAK, Pyk2 | Not specified | Ovarian cancer cells | [10] |
Note: IC50 values can vary significantly depending on the cell type and assay conditions. It is crucial to determine the IC50 for this compound in your specific primary cell model.
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound in Primary Cells using Western Blotting
-
Cell Seeding: Plate primary cells at an appropriate density in a multi-well plate and allow them to adhere and recover overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Y397).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-FAK to total FAK. Plot the percentage of FAK inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound in Primary Cells using a Cell Viability Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound, including a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as MTT, WST-8, or a luminescence-based assay (e.g., CellTiter-Glo®), according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
// Nodes ECM [label="Extracellular Matrix", fillcolor="#F1F3F4"]; Integrin [label="Integrin", fillcolor="#F1F3F4"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4"]; Migration [label="Migration", shape=ellipse, fillcolor="#F1F3F4"]; FAK_IN_5 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin; Integrin -> FAK [label="Activation"]; FAK -> Src [label="pY397"]; Src -> FAK [label="pY576/577"]; FAK -> p130Cas; FAK -> Grb2; FAK -> PI3K; PI3K -> Akt; Grb2 -> Ras -> Raf -> MEK -> ERK; Akt -> Survival; ERK -> Proliferation; p130Cas -> Migration; FAK_IN_5 -> FAK [arrowhead=tee, style=dashed, color="#EA4335"]; }
Caption: Recommended workflow for using this compound in primary cells to ensure on-target effects.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical guide to troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-5 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fak-IN-5, a potent inhibitor of Focal Adhesion Kinase (FAK). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its stability and activity. Below is a summary of the recommended conditions.
| Parameter | Condition | Duration | Notes |
| Storage as Solid | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Storage in Solvent | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month | For shorter-term storage of stock solutions.[1] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2][3]
Solubility Data
This compound, like many small molecule kinase inhibitors, has limited solubility in aqueous solutions.[2][4] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mM | Can be warmed to 37°C to aid dissolution.[5] |
| Ethanol | ≤ 1 mM | Lower solubility compared to DMSO.[2] |
| Water | Insoluble | Not recommended for preparing stock solutions. |
For cell-based assays, the DMSO stock solution should be diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO is less than 0.5% to avoid cellular toxicity.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM or 25 mM). You can warm the solution to 37°C and vortex or sonicate to ensure the compound is fully dissolved.[5] Store the stock solution in aliquots at -80°C.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[5] To resolve this, you can try vortexing or sonicating the solution. It is also important to not exceed the aqueous solubility limit of the compound and to ensure the final DMSO concentration is appropriate for your experiment. Preparing an intermediate dilution in a co-solvent might also be helpful.
Q3: For how long is the this compound solution stable at -80°C?
A3: When stored in a suitable solvent like DMSO at -80°C, this compound should be stable for up to 6 months.[1] However, for optimal performance, it is always best to use freshly prepared solutions or to re-qualify the activity of the compound after prolonged storage.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent FAK inhibitor, like most kinase inhibitors, it may exhibit off-target activities at higher concentrations. It is advisable to perform control experiments, including using a structurally different FAK inhibitor or a kinase-dead FAK mutant, to confirm that the observed effects are due to FAK inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of the compound: Low solubility in the final assay buffer. | Ensure the final concentration of this compound is below its solubility limit in the assay buffer. The final DMSO concentration should be sufficient to maintain solubility but not interfere with the assay (typically <0.5%). Consider using a co-solvent if compatible with your assay. | |
| Inactive enzyme: The FAK enzyme used in the assay is not active. | Test the activity of your FAK enzyme with a known substrate and ATP concentration before performing inhibition assays. | |
| High background signal in kinase assay | Assay interference: this compound may interfere with the detection method (e.g., fluorescence or luminescence). | Run a control with the inhibitor and all assay components except the enzyme to check for interference. |
| Cellular toxicity observed | High DMSO concentration: The final concentration of DMSO in the cell culture is too high. | Ensure the final DMSO concentration is below 0.5%. Perform a DMSO toxicity control. |
| Off-target effects: The inhibitor is affecting other cellular pathways. | Use the lowest effective concentration of this compound. Confirm the phenotype with a second, structurally distinct FAK inhibitor or by genetic knockdown of FAK. |
Experimental Protocols
In Vitro FAK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant FAK enzyme.
Materials:
-
Recombinant human FAK
-
This compound
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[6]
-
ATP
-
FAK substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be constant across all wells and ideally ≤ 1%.
-
Prepare enzyme and substrate mix: In a microcentrifuge tube, prepare a mixture of the FAK enzyme and its substrate in Kinase Buffer.
-
Add inhibitor: To the wells of the assay plate, add the diluted this compound or DMSO vehicle control.
-
Add enzyme/substrate mix: Add the FAK enzyme and substrate mixture to the wells containing the inhibitor.
-
Initiate the reaction: Start the kinase reaction by adding ATP to each well.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: In Vitro FAK Kinase Inhibition Assay Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
How to prevent Fak-IN-5 degradation in cell culture media
Welcome to the technical support center for Fak-IN-5, a potent inhibitor of Focal Adhesion Kinase (FAK). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments and troubleshooting potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the kinase activity of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][3][4] By inhibiting FAK, this compound can modulate these cellular processes, making it a valuable tool for cancer research and other studies involving FAK signaling.[2][5]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[6] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] Always protect the stock solution from light.[6][7]
Q3: What is the typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[7][8] Generally, a starting point for concentration ranges in cell-based assays is 5 to 10 times higher than the known Ki or IC50 values from biochemical assays.[7] Using concentrations significantly above 10 µM may lead to off-target effects.[8]
Q4: How can I be sure that the observed effects in my experiment are due to this compound and not its degradation products?
To ensure the observed effects are from the active compound, it is crucial to minimize degradation and include proper controls. Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[6] Include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any solvent effects.[7] Additionally, if degradation is suspected, performing a time-course experiment can help assess the stability of the compound's effect over the duration of the assay.
Troubleshooting Guide
This guide addresses common issues that may arise from the degradation of this compound in cell culture media.
Problem 1: Inconsistent or lower-than-expected potency of this compound.
-
Possible Cause A: Degradation of this compound in stock solution.
-
Possible Cause B: Degradation of this compound in cell culture medium.
-
Solution: Prepare working solutions of this compound in pre-warmed cell culture medium immediately before adding to the cells.[6] Avoid prolonged incubation of the compound in the medium before the experiment. Consider the pH of your medium, as significant deviations from the optimal range (typically pH 7.2-7.4) can affect the stability of small molecules.[9][10]
-
-
Possible Cause C: Interaction with media components.
-
Solution: Some components in serum or other media supplements can potentially interact with and degrade small molecules.[11] If you suspect this, you can test the stability of this compound in your specific medium formulation. An experimental protocol for this is provided below.
-
Problem 2: High variability in experimental results between replicates or experiments.
-
Possible Cause A: Inconsistent preparation of this compound working solutions.
-
Solution: Standardize the protocol for preparing working solutions. Ensure thorough mixing of the stock solution before dilution and complete dissolution in the cell culture medium.
-
-
Possible Cause B: Light-induced degradation.
-
Solution: this compound, like many small molecules, may be light-sensitive.[7] Minimize the exposure of both stock and working solutions to light. Conduct experiments in a darkened environment or use light-blocking plates if necessary.
-
-
Possible Cause C: Temperature-dependent degradation.
-
Solution: Higher temperatures can accelerate the degradation of chemical compounds.[10] Avoid leaving this compound solutions at room temperature or in a 37°C incubator for extended periods before use.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately after spiking (t=0), take an aliquot of the medium, and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Take aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Store these samples at -80°C until analysis.
-
For analysis, thaw the samples and process them to remove proteins and other interfering substances (e.g., by protein precipitation with acetonitrile).
-
Analyze the samples by HPLC to determine the concentration of intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the medium.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in Medium A (with 10% FBS) | % Remaining in Medium B (serum-free) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 98 |
| 8 | 88 | 96 |
| 24 | 70 | 92 |
| 48 | 55 | 85 |
This is illustrative data and may not represent the actual stability of this compound.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Factors affecting stability of drugs | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of Fak-IN-5
Welcome to the technical support center for Fak-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, with a particular focus on addressing batch-to-batch variability.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Question 1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause and how can we address this?
Answer: Inconsistent IC50 values between batches of a small molecule inhibitor like this compound are a common problem that can stem from several factors. The primary causes are typically variations in purity, the presence of different salt forms, or issues with solubility and stability.
To address this, we recommend a systematic approach to qualify each new batch of this compound before its use in critical experiments.
Recommended Actions:
-
Purity and Identity Confirmation:
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound and to assess its purity. A significant difference in the purity percentage between batches can directly impact the effective concentration.
-
NMR Spectroscopy: A Proton Nuclear Magnetic Resonance (¹H NMR) spectrum can confirm the chemical structure of the compound, ensuring you have the correct molecule.
-
-
Solubility Assessment:
-
Visually inspect the solubility of the new batch in your chosen solvent (e.g., DMSO). Ensure that the compound dissolves completely at the desired stock concentration. Incomplete dissolution will lead to an inaccurate working concentration.
-
If solubility issues are suspected, try gentle warming or vortexing. However, be cautious of potential degradation.
-
-
Functional Validation:
-
Perform a dose-response experiment with each new batch using a standardized, well-characterized cell line and assay. This will allow you to determine the functional IC50 value for each batch under your specific experimental conditions.
-
The following workflow diagram outlines a recommended procedure for qualifying a new batch of this compound.
Caption: Workflow for qualifying a new batch of this compound.
The table below shows a hypothetical comparison of three different batches of this compound, highlighting the kind of variability that might be observed.
| Parameter | Batch A | Batch B | Batch C |
| Purity (LC-MS) | 99.5% | 95.2% | 99.1% |
| Observed Mass | 452.18 (M+H)⁺ | 452.19 (M+H)⁺ | 452.17 (M+H)⁺ |
| Solubility in DMSO | Clear at 50 mM | Precipitate at 50 mM | Clear at 50 mM |
| Functional IC50 | 150 nM | 320 nM | 165 nM |
As shown, the lower purity and solubility of Batch B likely contributed to its higher apparent IC50 value.
Question 2: My cell-based assay results are inconsistent when using a new batch of this compound, even after adjusting for purity. What else could be wrong?
Answer: If you have already accounted for purity and the compound appears to be chemically identical, the issue might be related to the inhibition of the target protein, Focal Adhesion Kinase (FAK), within the cell. We recommend directly assessing the downstream effects of FAK inhibition.
FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), which serves as a docking site for other signaling proteins like Src.
Caption: Simplified FAK signaling pathway showing the point of inhibition.
To verify that each batch of this compound is effectively inhibiting FAK in your cells, you can perform a Western blot to measure the levels of phosphorylated FAK (p-FAK Y397).
Experimental Protocol: Western Blot for p-FAK (Y397)
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with equivalent effective concentrations of each batch of this compound (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Y397) and total FAK (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A potent batch of this compound should show a significant reduction in the p-FAK/Total FAK ratio compared to the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A: this compound is typically soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Q2: How can I be sure my compound hasn't degraded over time? A: Degradation can be a source of variability. If you suspect degradation, you can re-qualify the stock solution by running an analytical test like LC-MS to check for the appearance of degradation products. Functionally, you can include a "positive control" group in your experiments using a freshly prepared solution from a new, validated batch to compare its performance against the older stock.
Q3: Could the salt form of this compound be different between batches? A: Yes, variations in the salt form (e.g., HCl salt vs. free base) can occur during synthesis and can affect the molecular weight and solubility of the compound. If this is a concern, it is best to contact the supplier for detailed information on the specific form of each batch. When performing calculations for molar concentrations, it is crucial to use the correct molecular weight that accounts for any salt or solvate forms.
The diagram below illustrates the logical flow for troubleshooting variability.
Caption: Logical diagram for identifying sources of batch variability.
Technical Support Center: Improving the Oral Bioavailability of FAK-IN-5 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of FAK-IN-5, a representative pyrimidine-based FAK inhibitor with inherently low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a concern?
A1: this compound is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1][2] Like many kinase inhibitors with a heterocyclic pyrimidine scaffold, this compound likely exhibits poor aqueous solubility, which is a primary obstacle to achieving adequate oral absorption and systemic exposure in preclinical in vivo models.[3][4]
Q2: What are the key signaling pathways regulated by FAK?
A2: FAK is a central signaling molecule that integrates signals from integrins and growth factor receptors. Its activation triggers downstream pathways involved in cell survival, proliferation, migration, and adhesion. Key pathways include the PI3K/AKT and Ras/RAF/MEK/ERK signaling cascades.[1][5][6]
Q3: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?
A3: The low oral bioavailability of many kinase inhibitors, including those with pyrimidine-based structures, can be attributed to several factors:
-
Poor aqueous solubility: This is a major rate-limiting step for dissolution in the gastrointestinal (GI) tract.[3][4]
-
High lipophilicity: While aiding membrane permeability, very high lipophilicity can lead to poor wetting and dissolution.
-
Extensive first-pass metabolism: The compound may be rapidly metabolized in the gut wall and liver before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells.
Q4: What are the initial steps to assess the oral bioavailability of this compound?
A4: A preliminary in vivo pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats) is essential. This typically involves administering this compound both intravenously (IV) and orally (PO) to determine its absolute oral bioavailability (F%). A low F% would confirm the need for formulation enhancement.
Troubleshooting Guide: Enhancing Oral Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound for your in vivo studies.
Problem 1: this compound shows very low exposure after oral administration.
Possible Cause: Poor aqueous solubility limiting dissolution.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Solubilizing this compound in lipids, surfactants, and co-solvents can improve its absorption.[7]
-
Prodrug Approach: A prodrug of this compound can be synthesized to have improved solubility and be converted to the active compound in vivo.[3][8]
Problem 2: High variability in plasma concentrations between animals.
Possible Cause: Food effects or inconsistent dissolution.
Solutions:
-
Administer in a Consistent Fasted/Fed State: A study on the FAK inhibitor BI 853520 showed that while a high-fat meal did not have a clinically relevant impact on its absorption, consistency in administration protocols is crucial.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, leading to more reproducible absorption.[7]
-
Aqueous Suspensions with Suspending Agents: For initial studies, a well-formulated suspension with agents like carboxymethylcellulose (CMC) can provide more consistent dosing than simple powder-in-water.
Problem 3: Oral bioavailability remains low despite improved solubility.
Possible Cause: High first-pass metabolism or transporter-mediated efflux.
Solutions:
-
Co-administration with Inhibitors: In a research setting, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (e.g., verapamil for P-gp) can help identify the contribution of these mechanisms.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the this compound structure to block sites of metabolism or reduce its affinity for efflux transporters.
Data Presentation: Pharmacokinetic Parameters of FAK Inhibitors
The following table summarizes pharmacokinetic data for several FAK inhibitors from the literature to provide a reference for expected values and the impact of formulation.
| FAK Inhibitor | Animal Model | Dose & Route | Key Pharmacokinetic Parameters | Oral Bioavailability (F%) | Reference |
| Y15 | Mice | 30 mg/kg IP | Tmax: 4.8 min | Not Reported | [11] |
| Mice | 100 mg/kg PO | MTD for 7 days, no toxicity observed | Not Reported | [11] | |
| PND-1186 | Mice | 150 mg/kg PO (twice daily) | Sustained PK profile, inhibited tumor growth | Not Reported | [12] |
| BI 853520 | Human | 200 mg PO | Tmax: ~4-6 h | Not Applicable | [9][10] |
| Compound 25 (Prodrug) | Mice | 25 mg/kg PO | AUC: 4401 ± 125 ng/mL·h | 62.3% | [3][8] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve this compound and the selected polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Further dry the solid under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting solid is the ASD. Gently scrape the ASD from the flask and store it in a desiccator.
-
Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Perform in vitro dissolution studies to compare the dissolution rate of the ASD with the crystalline this compound.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media in the GI tract.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant. For example, start with a formulation of 40% oil, 40% surfactant, and 20% co-surfactant (w/w/w).
-
Add this compound to the excipient mixture and gently heat (e.g., 40°C) and vortex until a clear, homogenous solution is obtained. This is the SEDDS pre-concentrate.
-
To evaluate the self-emulsification properties, add a small amount of the SEDDS pre-concentrate (e.g., 100 µL) to a known volume of water (e.g., 100 mL) with gentle stirring.
-
Observe the formation of a clear or slightly opalescent emulsion. Characterize the resulting emulsion for droplet size and polydispersity index (PDI). An ideal formulation will have a small droplet size (<200 nm) and a low PDI.
-
The optimized SEDDS formulation can then be used for oral gavage in animal studies.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: A logical workflow for troubleshooting low oral bioavailability.
Experimental Workflow for SEDDS Formulation
Caption: Step-by-step workflow for developing a SEDDS formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Randomized, Open-Label, Crossover Studies Evaluating the Effect of Food and Liquid Formulation on the Pharmacokinetics of the Novel Focal Adhesion Kinase (FAK) Inhibitor BI 853520 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fak-IN-5 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FAK inhibitor, Fak-IN-5, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to FAK inhibitors like this compound often involves the activation of bypass signaling pathways. A primary mechanism is the compensatory upregulation and activation of Receptor Tyrosine Kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).[1] These RTKs can directly phosphorylate FAK at its auto-phosphorylation site (Y397), effectively rescuing FAK signaling even in the presence of the inhibitor.[1] This "oncogenic protection" maintains downstream pro-survival signaling through pathways like PI3K/Akt and MAPK/ERK.[2]
Q2: I am observing high basal resistance to this compound in a new cancer cell line. What could be the reasons for this intrinsic resistance?
A2: Intrinsic resistance to FAK inhibitors is often associated with pre-existing high levels of RTK expression and activity (RTKHigh). In such cell lines, the RTK signaling network is already robust and can readily compensate for the inhibition of FAK. Additionally, mutations in genes downstream of FAK, such as in the PI3K/Akt or MAPK/ERK pathways, can also confer intrinsic resistance by providing alternative survival signals.
Q3: How can I experimentally confirm that RTK bypass is the mechanism of resistance in my cell line?
A3: To confirm RTK-mediated resistance, you can perform a series of experiments:
-
Western Blotting: Probe for the phosphorylation status of FAK (pY397) and key downstream effectors like Akt (pS473) and ERK (pT202/Y204) in the presence and absence of this compound. An increase or sustained phosphorylation of these proteins despite FAK inhibition suggests a bypass mechanism.
-
Co-treatment with RTK inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor targeting the suspected RTK (e.g., Gefitinib for EGFR, Lapatinib for HER2). A synergistic effect on cell viability would indicate that the RTK pathway is indeed compensating for FAK inhibition.
-
Receptor Tyrosine Kinase Array: A phospho-RTK array can be used to screen for the activation of a wide range of RTKs simultaneously in your resistant cells compared to the parental sensitive cells.
Q4: What is the recommended starting concentration for this compound in a cell viability assay?
A4: The optimal starting concentration can vary between cell lines. It is advisable to perform a dose-ranging study to determine the approximate IC50 value for your specific cell line. A common approach is to use a wide range of concentrations with 10-fold dilutions (e.g., 1 nM to 100 µM) in an initial experiment. Based on these results, a more refined dose-response curve with narrower concentration intervals around the estimated IC50 can be performed.
Troubleshooting Guides
Problem 1: Inconsistent results in MTT cell viability assays.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent settling. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference from the compound | Run a control with this compound in cell-free media to check if the compound itself reacts with MTT. |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate for at least 15 minutes. |
| Cell confluence too high or too low | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
Problem 2: No or weak signal in Western blot for phosphorylated proteins.
| Possible Cause | Solution |
| Phosphatase activity during sample preparation | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[3] |
| Low abundance of the phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider enriching for your protein of interest via immunoprecipitation. |
| Inefficient antibody binding | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can sometimes interfere with phospho-specific antibodies.[2] Incubate the primary antibody overnight at 4°C.[3] |
| Incorrect buffer composition | Avoid using phosphate-buffered saline (PBS) in your buffers as the phosphate ions can compete with the antibody for binding to the phosphorylated epitope. Use Tris-buffered saline (TBS) instead.[4] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted for adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated FAK, Akt, and ERK
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Y397), anti-FAK, anti-phospho-Akt (S473), anti-Akt, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.
Protocol 3: Development of a this compound Resistant Cell Line
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using the MTT assay (Protocol 1).
-
Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
When the cells become confluent and their growth rate recovers, passage them and increase the concentration of this compound by a small factor (e.g., 1.5 to 2-fold).[6]
-
Repeat this process of gradually increasing the drug concentration over several months.
-
Periodically, perform an MTT assay to assess the IC50 of the cell population and compare it to the parental line. A significant increase in the IC50 (e.g., 3 to 10-fold or higher) indicates the development of resistance.[7]
-
Once a resistant cell line is established, it can be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 5.2 | 10.4 |
| Resistant Clone 2 | 8.9 | 17.8 |
Table 2: Example Densitometry Analysis of Western Blot Data
| Treatment | p-FAK (Y397) / Total FAK | p-Akt (S473) / Total Akt | p-ERK (T202/Y204) / Total ERK |
| Parental Cells | |||
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.25 | 0.30 | 0.45 |
| Resistant Cells | |||
| Vehicle Control | 1.20 | 1.50 | 1.30 |
| This compound (1 µM) | 0.95 | 1.35 | 1.10 |
Visualizations
Caption: FAK signaling and RTK-mediated resistance pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
Refining Fak-IN-5 treatment duration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Fak-IN-5, a potent inhibitor of Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a small molecule inhibitor that targets the kinase activity of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors. By inhibiting FAK, this compound can modulate cellular processes such as adhesion, migration, proliferation, and survival.[1][2][3] |
| What is the recommended solvent for dissolving this compound? | This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity. |
| What is a typical starting concentration range for in vitro experiments? | Based on data from similar FAK inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays. The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment. For example, the FAK inhibitor Y15 has been shown to inhibit FAK autophosphorylation at concentrations as low as 25 nM in some cell lines.[2] |
| How long should I treat my cells with this compound? | The optimal treatment duration depends on the specific endpoint of the experiment. For signaling pathway analysis (e.g., Western blotting for p-FAK), shorter incubation times (e.g., 1-6 hours) may be sufficient. For functional assays such as cell migration or proliferation, longer treatment durations (e.g., 24-72 hours) are typically required.[4] |
| How can I confirm that this compound is active in my cells? | The most direct method to confirm the activity of this compound is to assess the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397). A significant decrease in p-FAK (Y397) levels, as determined by Western blotting, indicates successful target engagement.[5][6] |
| Can this compound be used in combination with other therapies? | Yes, preclinical studies with other FAK inhibitors have shown synergistic effects when combined with chemotherapy, radiotherapy, or other targeted therapies.[2][7] Combining FAK inhibitors with other agents can help overcome drug resistance and enhance therapeutic efficacy.[2][7] |
Troubleshooting Guides
Issue 1: No or low inhibition of FAK phosphorylation (p-FAK Y397).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 in your specific cell line. |
| Short incubation time | Increase the incubation time. While signaling changes can be rapid, maximal inhibition may require longer exposure. Try a time-course experiment (e.g., 1, 4, 8, 24 hours). |
| Poor compound stability | Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| High cell confluence | High cell density can sometimes alter cellular responses to inhibitors. Ensure consistent and appropriate cell seeding density for all experiments. |
| High serum concentration in media | Serum components can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
Issue 2: High cellular toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Reduce the concentration of this compound. Determine the optimal concentration that inhibits FAK phosphorylation without causing significant cell death in your viability assays. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess the effect of the solvent on your cells. |
| Prolonged treatment duration | Reduce the treatment duration. For some cell lines, long-term exposure to even effective concentrations of an inhibitor can lead to toxicity. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to FAK inhibition. It is crucial to establish a therapeutic window for each cell line. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Standardize all cell culture parameters, including cell passage number, seeding density, and media composition. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid using old dilutions. |
| Assay variability | Ensure all assay steps, such as antibody incubation times and washing steps in a Western blot, are performed consistently. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies with FAK inhibitors. These values should be used as a reference to establish optimal experimental conditions for this compound.
Table 1: In Vitro Inhibitory Activity of FAK Inhibitors
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Y15 | FAK Autophosphorylation | In vitro kinase assay | ~1 µM | [5] |
| PND-1186 | FAK Kinase Activity | In vitro assay | 1.5 nM | [2] |
| TAE-226 | FAK Kinase Activity | In vitro assay | 5.5 nM | [2] |
| Compound 25 | FAK Phosphorylation | AsPC-1 cells | <50 nM (at 72h) | [4] |
Table 2: Effect of FAK Inhibitors on Cell Viability
| Compound | Cell Line | Treatment Duration | Effect | Reference |
| Y15 | Pancreatic Cancer Cells | Not Specified | Inhibition of cell viability | [5] |
| VS-4718 | SUM159, MCF7, MDA-MB-231 | 4 days | Dose-dependent reduction of Aldefluor+ cells | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK or a housekeeping protein like GAPDH or β-actin. Quantify the band intensities using densitometry software.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Plate cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a uniform scratch across the center of the monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of FAK phosphorylation.
References
- 1. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for FAK Inhibitor In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Focal Adhesion Kinase (FAK) inhibitors, with a specific focus on potent inhibitors like FAK-IN-14, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FAK inhibitors?
FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[1][2] Its activation is a key step in processes like cell migration, proliferation, and survival.[3][4] FAK activation involves autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a binding site for Src family kinases.[1] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, triggering multiple signaling cascades.[5] Many FAK inhibitors, particularly ATP-competitive ones, bind to the kinase domain of FAK, preventing its phosphorylation and activation.[6]
Q2: How do I determine the optimal concentration of a FAK inhibitor for my in vitro experiments?
The optimal concentration of a FAK inhibitor depends on the specific compound, the cell type being used, and the desired biological endpoint. For a highly potent inhibitor like FAK-IN-14, which has an IC50 of 0.2438 nM, the working concentration is expected to be in the low nanomolar range.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a range of concentrations from 5 to 10 times the IC50 value.
Q3: How can I verify that the FAK inhibitor is engaging its target in my cells?
Target engagement can be verified by assessing the phosphorylation status of FAK at its autophosphorylation site, Y397. A successful inhibition should result in a dose-dependent decrease in phospho-FAK (Y397) levels. This can be measured by Western blotting.
Q4: What are the potential off-target effects of FAK inhibitors and how can I control for them?
Off-target effects occur when a drug binds to unintended molecular targets.[8] For FAK inhibitors, this can lead to misinterpretation of experimental results.[9] To control for off-target effects, it is crucial to:
-
Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of FAK should reverse the effects of the inhibitor.
-
Use FAK-knockout or knockdown cells: The inhibitor should have no effect in cells lacking the FAK protein.[9]
-
Kinase profiling: Screen the inhibitor against a panel of other kinases to identify potential off-targets.[10]
Q5: My FAK inhibitor is showing cytotoxicity. How can I determine if this is an on-target or off-target effect?
Cytotoxicity can be a consequence of FAK inhibition, as FAK is involved in cell survival pathways.[11] To distinguish between on-target and off-target cytotoxicity, you can:
-
Correlate cytotoxicity with FAK inhibition: The dose-response curve for cytotoxicity should align with the dose-response curve for the inhibition of FAK phosphorylation.
-
Use FAK-null cells: If the cytotoxicity is on-target, FAK-null cells should be resistant to the inhibitor's cytotoxic effects.
-
Compare with other FAK inhibitors: A similar cytotoxic profile with a structurally different FAK inhibitor suggests an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of FAK phosphorylation (p-FAK Y397) observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Inhibitor is inactive. | Check the storage and handling of the inhibitor. Test a fresh batch of the compound. | |
| Cell line is resistant. | Verify FAK expression in your cell line. Consider using a different cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and serum concentration. |
| Inconsistent inhibitor preparation. | Prepare fresh inhibitor dilutions for each experiment. Ensure complete solubilization. | |
| High background in Western blots for p-FAK. | Antibody is not specific. | Use a well-validated antibody for p-FAK (Y397). Optimize antibody concentration and incubation time. |
| Insufficient washing steps. | Increase the number and duration of washing steps during the Western blot procedure. | |
| Unexpected phenotypic changes observed. | Potential off-target effects. | Refer to the FAQ on controlling for off-target effects. Perform kinase profiling. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle-only control in all experiments to assess the effect of the solvent. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| FAK-IN-14 IC50 | 0.2438 nM[7] | This is a highly potent inhibitor. |
| General FAK Inhibitor IC50 Range | Low nM to µM[6][12][13] | Potency varies significantly between different FAK inhibitors. |
| Typical In Vitro Working Concentration | 1 - 100 x IC50 | The optimal concentration is cell-type and assay-dependent. |
| FAK Autophosphorylation Site | Tyrosine-397 (Y397)[1] | Key readout for target engagement. |
| Key Downstream Signaling Pathways | PI3K/AKT, MAPK/ERK, Src[2] | Important pathways to investigate the functional consequences of FAK inhibition. |
Experimental Protocols
Protocol 1: Western Blotting for FAK Phosphorylation
Objective: To assess the on-target activity of a FAK inhibitor by measuring the levels of phosphorylated FAK (Y397).
Materials:
-
Cell line of interest
-
FAK inhibitor (e.g., FAK-IN-14)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of FAK inhibitor concentrations (and a vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize p-FAK levels to total FAK and the loading control.
Protocol 2: Cell Viability Assay (MTT/XTT)
Objective: To determine the effect of the FAK inhibitor on cell viability and assess potential cytotoxicity.
Materials:
-
Cell line of interest
-
FAK inhibitor
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the FAK inhibitor (and a vehicle control) for 24, 48, or 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: FAK Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Logic Diagram for Designing Control Experiments.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
- 8. Facebook [cancer.gov]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Disruption of FAK signaling: a side mechanism in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with FAK Inhibitor Treatment
Welcome to the technical support center for researchers utilizing Focal Adhesion Kinase (FAK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with FAK inhibitors like Fak-IN-5.
Frequently Asked Questions (FAQs)
Q1: My FAK inhibitor, this compound, is not reducing cell viability or inducing apoptosis at the expected concentration. What could be the reason?
A1: Several factors could contribute to a lack of effect on cell viability. Consider the following possibilities:
-
Cell Line Specificity: The sensitivity to FAK inhibitors can vary significantly between different cancer cell lines. Some cell lines may not be as dependent on FAK signaling for survival.
-
Compensatory Signaling: Inhibition of FAK can sometimes lead to the activation of compensatory signaling pathways. For instance, an increase in the expression and phosphorylation of Pyk2, a kinase highly homologous to FAK, has been observed in some cases, which can compensate for the loss of FAK activity.[1]
-
Kinase-Independent FAK Functions: FAK possesses scaffolding functions that are independent of its kinase activity.[2][3] Your inhibitor may only be targeting the kinase domain, leaving the scaffolding functions intact, which could be sufficient to promote cell survival in certain contexts.
-
Drug Resistance: Pre-existing or acquired resistance to the inhibitor in your cell line could be a factor. This can be due to various mechanisms, including drug efflux pumps or mutations in the drug's binding site.
-
Suboptimal Experimental Conditions: Ensure that the inhibitor is soluble and stable in your culture medium and that the treatment duration is sufficient to observe an effect.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting FAK phosphorylation (p-FAK) at its autophosphorylation site (Y397) via Western blot.
-
Assess Compensatory Pathways: Check the expression and phosphorylation status of Pyk2.
-
Evaluate Downstream Signaling: Analyze key downstream signaling pathways of FAK, such as the PI3K/Akt and MAPK/ERK pathways, to see if they are being modulated as expected.
-
Dose-Response and Time-Course: Perform a broader dose-response curve and a time-course experiment to ensure you are using an optimal concentration and treatment duration.
-
Use a Positive Control: Include a well-characterized FAK inhibitor (e.g., PF-562271, TAE226) as a positive control in your experiments.
Q2: I am observing an unexpected increase in cell migration or invasion after treatment with this compound. Why is this happening?
A2: While counterintuitive, an increase in cell migration or invasion with a FAK inhibitor is a documented, though less common, phenomenon. Possible explanations include:
-
Off-Target Effects: The inhibitor may have off-target effects on other kinases or signaling molecules that can promote cell motility. It's crucial to know the selectivity profile of your specific inhibitor. For example, some FAK inhibitors have been shown to also inhibit other kinases like IGF-1R.[4]
-
Cellular Context: The role of FAK in migration can be complex and context-dependent. In some scenarios, partial inhibition of FAK or alteration of the focal adhesion dynamics could paradoxically enhance motility.
-
Epithelial-to-Mesenchymal Transition (EMT) Induction: In some instances, kinase inhibitors can induce changes associated with EMT, a process that enhances cell motility.
Troubleshooting Steps:
-
Selectivity Profiling: If possible, obtain data on the kinase selectivity profile of this compound.
-
Orthogonal Inhibition: Use a structurally different FAK inhibitor or an siRNA/shRNA approach to confirm if the phenotype is specific to FAK inhibition.
-
Adhesion Assays: Perform cell adhesion assays to assess the inhibitor's effect on cell-matrix interactions.
-
EMT Marker Analysis: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or qPCR.
Q3: The effect of my FAK inhibitor on p-FAK levels is inconsistent or not dose-dependent. What should I check?
A3: Inconsistent p-FAK results can be frustrating. Here are some common causes and solutions:
-
Cell Culture Conditions: Ensure that your cell culture conditions are consistent. Factors like cell density, serum concentration, and passage number can influence FAK activation.
-
Lysate Preparation: Rapidly lyse cells on ice with a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation or degradation of p-FAK.
-
Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of FAK at the desired site (e.g., Y397).
-
Loading Controls: Always use a reliable loading control (e.g., total FAK, GAPDH, β-actin) to ensure equal protein loading.
-
Non-linear Signaling: Biological signaling pathways are not always linear. It's possible to have a maximal effect at a certain concentration, with higher concentrations not producing a further decrease in p-FAK.
Troubleshooting Steps:
-
Standardize Protocols: Strictly standardize your cell seeding, treatment, and lysis protocols.
-
Optimize Antibody Dilution: Perform a titration of your primary antibody to determine the optimal concentration.
-
Phosphatase Inhibitor Control: Include a control where you intentionally omit phosphatase inhibitors from the lysis buffer to confirm their necessity.
-
Densitometry Analysis: Quantify your Western blot bands using densitometry and normalize p-FAK levels to total FAK and a loading control.
Quantitative Data Summary
The following table summarizes IC50 values for several known FAK inhibitors across different assays and cell lines. This data can serve as a reference for expected potency, although values for this compound will need to be determined empirically.
| Inhibitor | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| TAE226 | 5.5 nM | Multiple | Varies | [5] |
| PF-562271 | 1.5 nM | Multiple | Varies | [6] |
| Y15 | ~1 µM (in vitro kinase assay) | Panc-1 | <50 µM | [4] |
| Compound 6a | 1.03 nM | AsPC-1 | Varies | [7] |
| Compound 3b | 2.58 nM | AsPC-1 | Varies | [8] |
Experimental Protocols
Western Blotting for p-FAK (Y397) and Total FAK
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-FAK signal to total FAK.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with FAK inhibitors.
Caption: Logical decision tree for troubleshooting common unexpected results.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Utilizing Fak-IN-5 in Tumor Xenograft Models
This technical support center provides guidance for researchers using Fak-IN-5, a potent Focal Adhesion Kinase (FAK) signaling inhibitor, in preclinical tumor xenograft models. Due to the limited availability of published in vivo data specifically for this compound, this guide offers general principles, troubleshooting advice, and example protocols derived from studies with other FAK inhibitors. It is crucial to perform dose-escalation and tolerability studies for each specific tumor model and animal strain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK) signaling.[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction mediated by integrins and growth factor receptors.[3][4] By inhibiting FAK, this compound can disrupt downstream signaling pathways involved in cell survival, proliferation, migration, and angiogenesis, leading to the induction of apoptosis and autophagy in cancer cells.[1][2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: As of late 2025, specific in vivo dosing information for this compound has not been extensively published. Therefore, a pilot study to determine the maximum tolerated dose (MTD) is essential. Based on preclinical studies with other potent FAK inhibitors, a starting dose in the range of 25-50 mg/kg/day administered via oral gavage or intraperitoneal injection could be considered for a dose-finding study. It is critical to monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
For example, the FAK inhibitor PND-1186 has been administered orally at 150 mg/kg twice daily or at a lower dose of 0.5 mg/ml in drinking water for continuous administration in breast cancer models.[5] Another FAK inhibitor, IN10018, has also shown anti-tumor activity in various mouse models.[6] These examples can serve as a reference for designing initial studies with this compound, but direct extrapolation is not recommended.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound in aqueous solutions is a key consideration. Many small molecule inhibitors require a formulation vehicle for in vivo use. A common starting point for formulation development is to test solubility in vehicles such as:
-
A mixture of DMSO and polyethylene glycol (PEG).
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
A suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
It is crucial to first determine the solubility of this compound in various vehicles to ensure a stable and homogenous solution or suspension for accurate dosing. The final concentration of solvents like DMSO should be kept to a minimum to avoid vehicle-related toxicity.
Q4: What are the expected outcomes of FAK inhibition in a tumor xenograft model?
A4: Inhibition of FAK signaling can lead to several measurable anti-tumor effects, including:
-
Reduced tumor growth: This is the primary endpoint and can be measured by regular caliper measurements of the tumor volume.
-
Induction of apoptosis: This can be assessed by TUNEL staining or immunohistochemistry (IHC) for cleaved caspase-3 in tumor tissue.
-
Decreased proliferation: Ki67 staining of tumor sections can be used to evaluate the proliferation index.
-
Inhibition of angiogenesis: Staining for endothelial cell markers like CD31 can reveal changes in microvessel density.
-
Reduced metastasis: For metastatic models, FAK inhibition may lead to a decrease in the number and size of metastatic lesions.[5]
Q5: What are some potential challenges and troubleshooting tips when using this compound?
A5:
-
Poor Efficacy: If this compound does not show the expected anti-tumor effect, consider the following:
-
Pharmacokinetics: The compound may be rapidly metabolized or have poor bioavailability. A pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound can be highly informative.
-
Dosing Regimen: The dose may be too low or the dosing frequency insufficient to maintain adequate target inhibition. Consider increasing the dose or frequency of administration, guided by tolerability data.
-
Tumor Model Resistance: The chosen tumor model may not be dependent on FAK signaling for its growth and survival. In vitro studies to confirm the sensitivity of the cancer cell line to this compound can be a prerequisite.
-
-
Toxicity: If signs of toxicity are observed:
-
Dose Reduction: Lower the dose or decrease the frequency of administration.
-
Refine Formulation: The vehicle itself may be causing toxicity. Test a different, well-tolerated vehicle.
-
Route of Administration: If oral administration leads to gastrointestinal issues, consider intraperitoneal injection, or vice versa.
-
Quantitative Data from Preclinical FAK Inhibitor Studies
The following table summarizes in vivo data from studies with other FAK inhibitors, which can provide a comparative context for designing experiments with this compound.
| FAK Inhibitor | Tumor Model | Animal Strain | Dosage and Administration | Key Findings | Reference |
| PND-1186 | 4T1 murine breast carcinoma (orthotopic) | BALB/c | 150 mg/kg, twice daily, oral gavage | Significantly inhibited tumor growth and spontaneous lung metastasis. | [5] |
| PND-1186 | MDA-MB-231 human breast carcinoma (orthotopic) | Nude mice | 0.5 mg/ml in 5% sucrose drinking water (ad libitum) | Prevented tumor growth and metastasis with inhibition of tumoral FAK phosphorylation. | [5] |
| Genistein | Bel 7402 human hepatocellular carcinoma (subrenal capsule xenograft) | Nude mice | Not specified | Inhibited tumor growth and invasion into the renal parenchyma. | [7] |
| FAK shRNA | BGC823 gastric carcinoma | Nude mice | 10 mg/kg 5-FU, intratumoral, every 3 days | FAK silencing enhanced the therapeutic efficacy of 5-FU, leading to reduced tumor growth. |
Experimental Protocols
General Protocol for a Xenograft Efficacy Study with this compound
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG) appropriate for the xenograft model.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Control Group: Administer the vehicle solution on the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemical staining (e.g., for p-FAK, Ki67, cleaved caspase-3).
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound In Vivo Study
Caption: General workflow for a preclinical tumor xenograft study with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Inhibition of protein FAK enhances 5-FU chemosensitivity to gastric carcinoma via p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent p-FAK Western Blot Results After FAK Inhibitor Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for phosphorylated Focal Adhesion Kinase (p-FAK) after treatment with FAK inhibitors, such as Fak-IN-5.
Frequently Asked Questions (FAQs)
Q1: My p-FAK signal is completely gone after treatment with the FAK inhibitor, even at low concentrations. Is this expected?
A1: While a significant decrease in p-FAK signal is the expected outcome of FAK inhibitor treatment, a complete loss of signal at very low concentrations might indicate a few issues. FAK autophosphorylation at Tyrosine 397 (Tyr397) is a primary marker of its activation. Potent inhibitors can indeed lead to a dramatic reduction in this signal. However, you should verify the following:
-
Inhibitor Concentration and Activity: Ensure the inhibitor concentration and incubation time are appropriate for your cell line. Run a dose-response and time-course experiment to determine the optimal conditions.
-
Total FAK Levels: Always probe a parallel blot or strip and re-probe your membrane for total FAK. This is crucial to confirm that the loss of p-FAK signal is not due to a general loss of the FAK protein itself, which could indicate cellular toxicity or protein degradation.
-
Positive Control: Include a positive control sample (e.g., untreated or stimulated cells) where you consistently observe a strong p-FAK signal to ensure the immunoassay is working correctly.
Q2: I'm seeing a lot of background or non-specific bands on my p-FAK Western blot. What could be the cause?
A2: High background can obscure your target band and make data interpretation difficult. Common causes include:
-
Blocking Agent: When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein that can lead to high background due to non-specific binding of the phospho-specific antibody.
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Ensure you are performing an adequate number of washes (e.g., three washes of 5-10 minutes each) with an appropriate buffer like TBST.
-
Membrane Handling: Avoid touching the membrane with your hands, as this can lead to background signals. Always use clean forceps.
Q3: The molecular weight of my p-FAK band appears different from the expected size of ~125 kDa. Why might this be?
A3: Several factors can cause a shift in the observed molecular weight of a protein on a Western blot:
-
Post-Translational Modifications (PTMs): Phosphorylation itself adds mass to the protein, and other PTMs like glycosylation can also occur, leading to a higher molecular weight band.
-
Splice Variants: Different isoforms of FAK may exist in your cell line, which could be detected by the antibody.
-
Protein Degradation: If you observe bands at a lower molecular weight, it could be due to protein degradation. Ensure you use protease and phosphatase inhibitors in your lysis buffer.
Q4: My p-FAK signal is very weak or undetectable, even in my control samples. How can I improve this?
A4: Weak or no signal can be frustrating. Here are some troubleshooting steps:
-
Sample Preparation: The phosphorylation state of proteins is transient. It is critical to work quickly, keep samples on ice at all times, and use pre-chilled buffers. Crucially, your lysis buffer must contain freshly added phosphatase inhibitors to prevent dephosphorylation of your target protein.
-
Protein Load: The phosphorylated fraction of a protein can be very low. You may need to load a higher amount of total protein on your gel, for instance, 30-50 µg per lane.
-
Antibody Quality: Ensure your primary antibody is validated for the detection of the specific phosphorylation site of interest (e.g., Tyr397 for autophosphorylation).
-
Detection Reagent: Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.
-
Sample Enrichment: For very low-abundance phosphoproteins, consider enriching your sample through immunoprecipitation (IP) using a total FAK antibody, followed by Western blotting for p-FAK.
Q5: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A5: Consistency is key in Western blotting. To improve reproducibility:
-
Standardize Protocols: Ensure all steps of your protocol, from cell lysis to imaging, are performed consistently each time.
-
Fresh Buffers: Prepare fresh lysis and running buffers for each experiment.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein normalization) to ensure equal protein loading across lanes.
-
Total FAK Control: As mentioned, always compare the p-FAK signal to the total FAK signal to account for any variations in total protein levels.
Experimental Protocols
Detailed Western Blot Protocol for p-FAK Detection
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound or vehicle control, wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using non-fat milk.
-
Incubate the membrane with the primary antibody against p-FAK (e.g., Tyr397) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the p-FAK signal to the total FAK signal from a parallel or re-probed blot.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Lysis Buffer | RIPA with Protease/Phosphatase Inhibitors | To ensure efficient protein extraction and preserve phosphorylation. |
| Protein Load | 20-40 µ g/lane | To ensure detectable levels of p-FAK, which may be of low abundance. |
| Blocking Buffer | 5% BSA in TBST | To prevent non-specific antibody binding; milk is not recommended for phospho-antibodies. |
| Primary Antibody | Anti-p-FAK (Tyr397) | Targets the autophosphorylation site indicative of FAK activation. |
| Primary Incubation | Overnight at 4°C | To allow for optimal antibody binding, especially for low-abundance targets. |
| Control Blots | Total FAK and Loading Control (e.g., GAPDH) | To normalize the p-FAK signal and ensure equal protein loading. |
Visualizations
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by integrin clustering and inhibited by this compound.
Troubleshooting Workflow for Inconsistent p-FAK Western Blots
Caption: A logical workflow for troubleshooting common p-FAK Western blot issues.
Optimizing FAK Inhibitor and Radiotherapy Combination Protocols: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAK inhibitors, such as IN10018 (Ifebemtinib), in combination with radiotherapy.
A Note on "Fak-IN-5": The specific inhibitor "this compound" is not widely documented in peer-reviewed literature. This guide will focus on the well-characterized and clinically relevant FAK inhibitor IN10018 (Ifebemtinib) , which is a potent, selective, and orally bioavailable FAK inhibitor. The principles and protocols described herein are broadly applicable to other ATP-competitive FAK inhibitors used in similar experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining a FAK inhibitor with radiotherapy?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is often overexpressed in various cancers and is associated with a poor prognosis.[1] FAK plays a crucial role in cell survival, proliferation, migration, and resistance to therapy.[1][2] It is a key mediator of signals from integrins and growth factor receptors, which are involved in cellular responses to stress, including ionizing radiation.[1] By inhibiting FAK, we can potentially sensitize cancer cells to radiotherapy, overcoming radioresistance and enhancing the overall anti-tumor effect.[3][4]
Q2: What is the primary mechanism by which FAK inhibitors are thought to radiosensitize tumor cells?
A2: FAK inhibitors are believed to radiosensitize tumor cells through multiple mechanisms. A key mechanism is the disruption of DNA damage repair pathways.[3] FAK has been implicated in the regulation of DNA damage response, and its inhibition can lead to impaired repair of radiation-induced DNA double-strand breaks.[3] Additionally, FAK inhibition can modulate the tumor microenvironment, for instance by increasing the infiltration of cytotoxic CD8+ T cells, which can enhance the anti-tumor immune response initiated by radiotherapy.[3][5] FAK inhibition can also induce apoptosis and inhibit cell proliferation, further complementing the cytotoxic effects of radiation.[6]
Q3: What is a suitable starting concentration for IN10018 in in vitro experiments?
A3: The IC50 of IN10018 for FAK inhibition is in the low nanomolar range (around 1 nM in enzymatic assays).[7] However, for cell-based assays, a higher concentration is typically required to achieve a biological effect. Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro experiments.[7][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that inhibits FAK phosphorylation (pFAK Y397) without causing excessive cytotoxicity as a single agent.
Q4: How should I prepare and store IN10018 for cell culture experiments?
A4: IN10018 is typically soluble in dimethyl sulfoxide (DMSO).[9] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What is the optimal timing for administering the FAK inhibitor relative to irradiation?
A5: The optimal timing can be cell-line dependent and should be determined empirically. A common starting point is to pre-treat the cells with the FAK inhibitor for a period before irradiation to ensure that FAK signaling is adequately inhibited at the time of DNA damage. A pre-incubation time of 6 to 24 hours is often used.[10] Some protocols also maintain the inhibitor in the culture medium after irradiation.
Troubleshooting Guides
Drug Solubility and Stability
| Problem | Possible Cause | Solution |
| Precipitation of IN10018 in cell culture medium. | The final concentration of the drug is too high, or the DMSO concentration is too high, causing the drug to come out of solution. The drug may also be less soluble in certain types of media. | - Prepare a fresh dilution of the drug from the DMSO stock. - Ensure the final DMSO concentration is as low as possible (ideally <0.1%). - Warm the medium to 37°C before adding the diluted drug. - If precipitation persists, consider using a different formulation or a solubilizing agent, though this should be done with caution as it may affect cellular responses. |
| Loss of drug activity over time in culture. | The drug may be unstable in the culture medium at 37°C for extended periods. | - For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium every 24-48 hours. - Perform a time-course experiment to assess the stability of FAK inhibition (by measuring pFAK levels) over the duration of your experiment. |
Clonogenic Survival Assay
| Problem | Possible Cause | Solution |
| Low plating efficiency in control groups. | The cell counting may be inaccurate, or the cells may be stressed during the plating process. | - Ensure accurate cell counting using a hemocytometer or an automated cell counter.[10] - Handle cells gently during trypsinization and plating to maintain viability. - Optimize the number of cells plated for your specific cell line to achieve a sufficient number of colonies in the control group. |
| High variability between replicate plates. | Uneven distribution of cells during plating or inconsistent drug/radiation treatment. | - Ensure the cell suspension is homogenous before plating. - Be precise and consistent with the timing of drug addition and irradiation for all plates. |
| Drug-induced changes in cell adhesion affecting colony formation. | FAK inhibitors can alter cell adhesion and morphology, which might be misinterpreted as a cytotoxic effect.[11] | - Visually inspect the cells after plating to ensure attachment. - In your analysis, clearly define a "colony" (e.g., a minimum of 50 cells) and apply this criterion consistently across all treatment groups.[6] - Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish between cytostatic and cytotoxic effects. |
γ-H2AX Assay (DNA Double-Strand Breaks)
| Problem | Possible Cause | Solution |
| High background γ-H2AX signal in untreated cells. | Non-specific antibody binding or endogenous DNA damage in the cell line. | - Optimize the antibody concentration and blocking steps. - Ensure gentle handling of cells to minimize mechanically induced DNA damage. - Use a well-characterized cell line with a stable genome if possible. |
| No increase in γ-H2AX foci after irradiation. | The radiation dose was too low, or the cells were harvested at an inappropriate time point. The antibody may not be working. | - Verify the output of the irradiator. - Harvest cells at an early time point after irradiation (e.g., 30 minutes to 1 hour) to detect the peak of γ-H2AX formation.[12] - Include a positive control (e.g., cells treated with a known DNA damaging agent like etoposide) to validate the antibody and staining protocol. |
| Unexpected kinetics of γ-H2AX foci formation or disappearance with the combination treatment. | The FAK inhibitor may be affecting the DNA damage response signaling cascade. | - This could be a genuine biological effect. Perform a detailed time-course experiment (e.g., 0.5, 1, 4, 8, 24 hours post-irradiation) to characterize the kinetics of γ-H2AX foci formation and resolution in the presence and absence of the inhibitor. |
Caspase-3 Activity Assay (Apoptosis)
| Problem | Possible Cause | Solution |
| High background signal in the colorimetric assay. | The cell lysate may contain substances that interfere with the assay. The substrate may be degrading. | - Include a "no-substrate" control for each sample to measure background absorbance. - Protect the substrate from light and prepare it fresh. |
| No significant increase in caspase-3 activity after treatment. | The treatment may not be inducing apoptosis, or the timing of the assay is not optimal. The cells may be undergoing a different form of cell death (e.g., necrosis). | - Confirm apoptosis using a complementary method, such as Annexin V/PI staining. - Perform a time-course experiment to identify the peak of caspase-3 activation. - Include a positive control for apoptosis induction (e.g., staurosporine). |
| Inconsistent results between experiments. | Variability in cell health, passage number, or treatment conditions. | - Use cells within a consistent passage number range. - Ensure consistent cell density at the time of treatment. - Be precise with incubation times and reagent preparation. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and experimental conditions for combining FAK inhibitors with radiotherapy. These values should be used as a starting point and optimized for your specific experimental system.
Table 1: In Vitro Concentrations of FAK Inhibitors
| FAK Inhibitor | Cell Lines | Typical Concentration Range | IC50 (FAK enzymatic assay) | Reference |
| IN10018 (Ifebemtinib) | Various cancer cell lines | 0.1 - 10 µM | 1 nM | [7][8] |
| Defactinib (VS-6063) | Various cancer cell lines | 0.1 - 5 µM | 0.4 - 0.6 nM | [7] |
| PF-00562271 | Head and neck squamous cell carcinoma | 0.1 - 1 µM | Not specified in the source | [13] |
Table 2: Experimental Conditions for Combination Studies
| Assay | FAK Inhibitor Pre-incubation | Radiation Dose Range | Post-irradiation Incubation | Reference |
| Clonogenic Survival | 6 - 24 hours | 2 - 8 Gy | 7 - 14 days | [10] |
| γ-H2AX Staining | 6 - 24 hours | 2 - 6 Gy | 0.5 - 24 hours | [12] |
| Caspase-3 Activity | 24 - 48 hours | 4 - 10 Gy | 24 - 72 hours |
Detailed Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well for a 6-well plate) in a complete medium. The exact number will depend on the cell line and the expected toxicity of the treatments and should be optimized beforehand.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare the desired concentration of IN10018 in a complete medium.
-
Replace the medium in the wells with the drug-containing medium or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired pre-treatment time (e.g., 24 hours).
-
-
Irradiation:
-
Irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
Return the plates to the incubator and allow colonies to form for 7-14 days. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
γ-H2AX Immunofluorescence Assay
-
Cell Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with IN10018 or vehicle for the desired pre-incubation time.
-
Irradiate the cells and return them to the incubator for the desired post-irradiation time (e.g., 1 hour).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Caspase-3 Colorimetric Assay
-
Cell Treatment and Lysis:
-
Plate cells in a multi-well plate and treat them with IN10018 and/or radiation as per your experimental design.
-
At the desired time point, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Lyse the cells using the lysis buffer provided with a commercial caspase-3 assay kit.[14] Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg) to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration.
-
Express the caspase-3 activity as a fold change relative to the untreated control.
-
Visualizations
FAK Signaling Pathway and Radiotherapy
Caption: FAK signaling pathway in the context of radiotherapy and FAK inhibition.
Experimental Workflow for Combining FAK Inhibitor and Radiotherapy
Caption: A typical experimental workflow for studying the combination of a FAK inhibitor and radiotherapy in vitro.
References
- 1. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose X-ray irradiation combined with FAK inhibitors improves the immune microenvironment and confers sensitivity to radiotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. melp.nl [melp.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advanced Computational Pipeline for FAK Inhibitor Discovery: Combining Multiple Docking Methods with MD and QSAR for Cancer Therapy [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology and fibrotic diseases due to its central role in cell adhesion, migration, proliferation, and survival. A growing number of small molecule inhibitors have been developed to target FAK, each with distinct biochemical profiles and therapeutic potential. This guide provides a comparative analysis of the efficacy of prominent FAK inhibitors, including Defactinib (VS-6063), GSK2256098, and PF-562271, supported by experimental data. While direct comparative data for a specific inhibitor designated "Fak-IN-5" is not publicly available, this guide serves as a robust framework for evaluating the efficacy of any novel FAK inhibitor against established benchmarks.
Data Presentation: Quantitative Efficacy of FAK Inhibitors
The following table summarizes the in vitro potency of several key FAK inhibitors against their primary target, FAK, and in some cases, the closely related proline-rich tyrosine kinase 2 (Pyk2). The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for assessing the biochemical potency of these inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Noteworthy Characteristics |
| Defactinib (VS-6063) | FAK, Pyk2 | <0.6 for both | - | Potent and selective dual inhibitor of FAK and Pyk2.[1][2] |
| GSK2256098 | FAK | 0.4 - 1.5 | 0.4 | Highly potent and selective for FAK over Pyk2 (approximately 1000-fold).[3] |
| PF-562271 | FAK, Pyk2 | 1.5 (FAK), 14 (Pyk2) | - | Potent, ATP-competitive, and reversible inhibitor with greater selectivity for FAK over Pyk2.[4][5] |
| VS-4718 (PND-1186) | FAK | - | - | Potent and selective orally active FAK kinase inhibitor.[6] |
| TAE226 | FAK, IGF-1R, ALK, c-Met | 5.5 (FAK) | - | Dual FAK/IGF-1R inhibitor, also targets other kinases.[7] |
Experimental Protocols: Methodologies for Assessing FAK Inhibitor Efficacy
The evaluation of FAK inhibitors relies on a variety of in vitro and in vivo assays to determine their impact on cancer cell behavior and tumor progression. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of FAK inhibitors on the growth and survival of cancer cells.
-
Methodology (MTS Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the FAK inhibitor or vehicle control for a specified period (e.g., 72 hours).[8]
-
Following treatment, a solution containing a tetrazolium compound (e.g., MTS) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[8]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined.
-
Cell Migration and Invasion Assays
-
Objective: To assess the ability of FAK inhibitors to block the migratory and invasive potential of cancer cells, which are key processes in metastasis.
-
Methodology (Transwell Assay):
-
Migration Assay:
-
Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.[9]
-
The FAK inhibitor or vehicle control is added to the upper chamber with the cells.
-
After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.[9]
-
-
Invasion Assay:
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
The FAK inhibitor is administered to the treatment group (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess FAK phosphorylation).
-
Mandatory Visualization
Caption: FAK signaling pathway and points of inhibition.
Caption: Workflow for evaluating FAK inhibitor efficacy.
Concluding Remarks
The landscape of FAK inhibitors is continually evolving, with numerous compounds in various stages of preclinical and clinical development. While direct comparisons are often limited by variations in experimental conditions across studies, the data presented in this guide offer a valuable snapshot of the relative potencies and therapeutic applications of leading FAK inhibitors. For researchers and drug developers, a thorough understanding of these established inhibitors and the methodologies used to evaluate them is crucial for advancing novel FAK-targeted therapies. Future research should aim for standardized assays to facilitate more direct and robust comparisons of emerging FAK inhibitors.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. oncotarget.com [oncotarget.com]
- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of FAK Inhibitors: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the selectivity of a representative Focal Adhesion Kinase (FAK) inhibitor, here designated as Fak-IN-5, for FAK over the closely related Proline-rich Tyrosine Kinase 2 (PYK2). This comparison is supported by experimental data from analogous compounds and detailed experimental protocols.
Comparative Selectivity of FAK Inhibitors
The inhibitory activity of small molecules against FAK and PYK2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values (PYK2/FAK) is a common metric for assessing selectivity, with a higher ratio indicating greater selectivity for FAK.
The table below summarizes the biochemical IC50 values for several known FAK inhibitors, providing a benchmark for evaluating the selectivity of novel compounds like this compound.
| Compound | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity (PYK2/FAK) |
| PF-562271[1] | 1.5 | 13 | 8.7 |
| TAE226[2] | 5.5 | 5 | 0.9 |
| SJP1602 | 3.7 | 24.7 | 6.7 |
| PF-431396[3] | 2 | 11 | 5.5 |
| PF-573228[2] | 4 | >100 | >25 |
| GSK2256098[2] | 0.4 (Ki) | - | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally validate the selectivity of a FAK inhibitor, a robust in vitro kinase assay is essential. The following is a generalized protocol based on established methods like the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 values of a test compound (e.g., this compound) against FAK and PYK2.
Materials:
-
Recombinant human FAK and PYK2 enzymes
-
Substrate peptide (e.g., Poly(E,Y)4:1)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective kinase (FAK or PYK2) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in inhibitor validation and the biological context of FAK and PYK2, the following diagrams are provided.
References
Head-to-Head Comparison of FAK Inhibitors: Fak-IN-5 (Y15) and PF-573228
A Comprehensive Guide for Researchers in Oncology and Cell Biology
Focal Adhesion Kinase (FAK) has emerged as a critical regulator of cell adhesion, migration, proliferation, and survival, making it a compelling target for therapeutic intervention, particularly in oncology. This guide provides a detailed head-to-head comparison of two widely studied FAK inhibitors, Fak-IN-5, also known as Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride), and PF-573228. This analysis is based on their distinct mechanisms of action, biochemical and cellular potencies, and selectivity profiles, supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Executive Summary
While both Y15 and PF-573228 target FAK, they do so through different mechanisms, leading to varied biological outcomes. PF-573228 is a potent, ATP-competitive inhibitor of the FAK kinase domain. In contrast, Y15 acts as an allosteric inhibitor, specifically targeting the autophosphorylation site Tyr397, thereby blocking the initial step of FAK activation and its subsequent downstream signaling. This fundamental difference in their mode of action has significant implications for their cellular effects and selectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Y15 and PF-573228 based on available experimental findings.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Y15) | PF-573228 | Reference(s) |
| Mechanism of Action | Allosteric inhibitor of FAK autophosphorylation at Tyr397 | ATP-competitive inhibitor of the FAK kinase domain | [1][2][3] |
| Biochemical IC50 (FAK) | ~1 µM (inhibition of autophosphorylation) | 4 nM (inhibition of kinase activity) | [1][3] |
| Cellular IC50 (pFAK Y397 inhibition) | 10-50 µM | 100 nM | [3][4] |
| Cell Viability IC50 (Cancer Cell Lines) | 2.05 - 17.54 µM (Thyroid cancer) | Generally higher than pFAK inhibition IC50 | [5][6] |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (Y15) | PF-573228 | Reference(s) |
| FAK | Potent inhibitor of autophosphorylation | Potent inhibitor | [1][3] |
| Pyk2 | No significant activity | ~50-fold less potent than for FAK | [7] |
| Src | Indirectly decreases phosphorylation | Not a primary target | [2] |
| Other Kinases (e.g., EGFR, PDGFR, IGFR) | No significant activity | Not a primary target | [7] |
Mechanism of Action and Signaling Pathways
The differential mechanisms of these two inhibitors are crucial for interpreting experimental results.
-
PF-573228 , as an ATP-competitive inhibitor, directly blocks the catalytic activity of FAK. This prevents the phosphorylation of FAK itself and its downstream substrates.
-
This compound (Y15) , by targeting the Tyr397 autophosphorylation site, prevents the initial activation of FAK. This not only inhibits FAK's kinase activity but also its scaffolding function, as the pTyr397 site is a crucial binding site for Src family kinases and other signaling proteins.[2] This can lead to a broader inhibition of FAK-mediated signaling cascades.
FAK Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FAK inhibitors.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on FAK's enzymatic activity.
-
Reagents and Materials: Recombinant human FAK, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.[8]
-
Procedure: a. The FAK enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer. b. The kinase reaction is initiated by adding ATP and the substrate. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).[8] d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of an inhibitor on the migratory capacity of cells.
Transwell Migration Assay Workflow.
-
Materials: Transwell inserts (typically with 8 µm pores), 24-well plates, cell culture medium, serum (as a chemoattractant), and the test inhibitor.
-
Procedure: a. Cells are serum-starved for several hours. b. A cell suspension is prepared in a serum-free medium containing the desired concentration of the inhibitor or vehicle control. c. The cell suspension is added to the upper chamber of the Transwell insert. d. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).[9] e. The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.[9] f. After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. g. Migrated cells on the lower surface of the membrane are fixed (e.g., with 70% ethanol) and stained (e.g., with 0.2% crystal violet).[10]
-
Data Analysis: The number of migrated cells is quantified by counting under a microscope. The results are typically expressed as the percentage of migration relative to the vehicle control.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay is a modification of the migration assay and assesses the ability of cells to invade through an extracellular matrix barrier.
-
Materials: Same as the migration assay, with the addition of Matrigel or a similar basement membrane extract.
-
Procedure: a. The Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify.[11] b. The rest of the procedure is similar to the Transwell migration assay, with cells seeded onto the Matrigel-coated membrane.
-
Data Analysis: Quantification is performed as in the migration assay. The results indicate the invasive potential of the cells and the inhibitory effect of the compound on this process.
Concluding Remarks
References
- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 2. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of focal adhesion kinase inhibition in non-small cell lung cancer with oncogenically activated MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com.cn [promega.com.cn]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
Cross-Validation of Y15's Anti-Tumor Efficacy: A Comparative Guide for Researchers
A detailed analysis of the anti-tumor activity of the Focal Adhesion Kinase (FAK) inhibitor, Y15, across independent laboratory studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pre-clinical efficacy and methodologies for its evaluation.
This guide synthesizes data from multiple studies to offer a cross-validation of the anti-tumor properties of Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride), a selective inhibitor of FAK autophosphorylation at the Tyr397 site. The compiled data from different research laboratories underscores the consistent anti-neoplastic effects of Y15 across various cancer types, including neuroblastoma, pancreatic, and thyroid cancers. This document presents a comparative analysis of its efficacy, details the experimental protocols used, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Anti-Tumor Activity of Y15
The in vitro and in vivo efficacy of Y15 has been demonstrated in several cancer models. The following tables summarize the quantitative data from different studies, highlighting the consistent dose-dependent anti-tumor effects of this FAK inhibitor.
In Vitro Efficacy of Y15 on Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Y15 Concentration | Result | Laboratory/Study |
| Neuroblastoma | SK-N-BE(2) (MYCN+) | Cell Viability | 1 µM | ~50% reduction | Beierle et al. |
| Neuroblastoma | WAC2 (MYCN+) | Cell Viability | 2.5 µM | Significant reduction | Beierle et al. |
| Neuroblastoma | SH-EP (MYCN-) | Cell Viability | 5 µM | Significant reduction | Beierle et al. |
| Pancreatic Cancer | Panc-1 | Cell Viability | 1 µM | Significant inhibition | Golubovskaya et al.[1][2] |
| Pancreatic Cancer | Miapaca-2 | Cell Viability | 1 µM | Significant inhibition | Golubovskaya et al.[1] |
| Thyroid Cancer | TT (Medullary) | IC50 | 2.05 µM | - | O'Brien et al.[3] |
| Thyroid Cancer | TPC1 (Papillary) | IC50 | 5.74 µM | - | O'Brien et al.[3] |
| Thyroid Cancer | BCPAP (Papillary) | IC50 | 9.99 µM | - | O'Brien et al.[3] |
| Thyroid Cancer | K1 (Papillary) | IC50 | 17.54 µM | - | O'Brien et al.[3] |
| Colon Cancer | SW620, SW480, DLD1 | Cell Viability | 1 µM | Significant reduction | Golubovskaya et al.[4] |
| Breast Cancer | BT474 | Cell Viability | 10 µM | Significant reduction | Golubovskaya et al.[5] |
In Vivo Efficacy of Y15 in Xenograft Models
| Cancer Type | Animal Model | Y15 Dosage and Administration | Outcome | Laboratory/Study |
| Neuroblastoma | Nude mouse xenografts (SK-N-BE(2) and WAC2) | 30 mg/kg/day, intraperitoneal | Significant decrease in tumor growth | Beierle et al.[6] |
| Pancreatic Cancer | Nude mouse xenografts | Not specified in snippets | Effective tumor regression, synergistic with gemcitabine | Golubovskaya et al.[1][7] |
| Breast Cancer | Not specified in snippets | Not specified in snippets | Effective tumor regression | Golubovskaya et al.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the studies on Y15.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 10,000 cells per well in a medium containing 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[9]
-
Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with varying concentrations of Y15 (e.g., 0-50 µM).[9]
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.[2][9]
-
Reagent Addition: Following incubation, 20 µL of a cell proliferation assay solution (such as Cell Titer 96 Aqueous One Solution) is added to each well.[9]
-
Final Incubation and Measurement: The plates are incubated for an additional 1-2 hours, after which the absorbance is read at 490 nm using a plate reader to determine the percentage of viable cells relative to an untreated control.[9]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice are typically used for these studies.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., neuroblastoma cell lines SK-N-BE(2) or WAC2) are injected subcutaneously into the flanks of the mice.[6][10]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: Y15 is administered, for example, via intraperitoneal (IP) injection at a dose of 30 mg/kg/day.[6][9] The control group receives a vehicle control (e.g., PBS).
-
Monitoring: Tumor size and mouse body weight are monitored regularly throughout the study.[11][12]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for biomarkers, such as the levels of phosphorylated FAK.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for Y15's anti-tumor activity.
Caption: FAK signaling pathway and the inhibitory action of Y15.
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Focal Adhesion Kinase in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule inhibitor, 1,2,4,5-benzenetetraamine tetrahydrochloride, targeting the y397 site of focal adhesion kinase decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergy: A Comparative Guide to Fak-IN-5 and MEK Inhibitor Combination Therapy
For Immediate Release
A deep dive into the synergistic effects of dual FAK and MEK pathway inhibition reveals a promising strategy to overcome therapeutic resistance and enhance anti-tumor activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the combined therapeutic approach, supported by experimental data and detailed protocols.
The Focal Adhesion Kinase (FAK) and the RAS/RAF/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and migration.[1][2][3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] While single-agent therapies targeting these pathways have shown some success, resistance often emerges.[6][7] A growing body of evidence now points towards a powerful synergistic effect when FAK and MEK inhibitors are used in combination, leading to enhanced cancer cell death and inhibition of tumor growth.[7][8][9][10] This guide explores the preclinical evidence for the synergistic interaction between the FAK inhibitor Fak-IN-5 and MEK inhibitors, providing a comparative analysis with alternative FAK inhibitors and detailing the experimental methodologies used to validate these findings.
The Synergy of FAK and MEK Inhibition: A Data-Driven Comparison
The combination of FAK and MEK inhibitors has demonstrated significant synergistic anti-tumor effects across various cancer models, including uveal melanoma, glioblastoma, and non-small cell lung cancer.[8][10][11] This synergy is characterized by a greater-than-additive effect on inhibiting cell viability and inducing apoptosis. While specific data for this compound in combination with MEK inhibitors is emerging, studies using other potent FAK inhibitors like defactinib and VS-4718 provide compelling evidence for this therapeutic strategy.
Table 1: Synergistic Inhibition of Cell Viability with FAK and MEK Inhibitors
| Cancer Model | FAK Inhibitor | MEK Inhibitor | Synergy Score (ZIP Model) | Key Findings | Reference |
| Diffuse Gastric Cancer Organoids | Defactinib | Trametinib | 15.978 | Strong synergistic effect observed. | [12] |
| Diffuse Gastric Cancer Cell Line (BL62) | Defactinib | VS-6766 | 12.866 | Synergistic effect demonstrated. | [12] |
| Diffuse Gastric Cancer Cell Line (DE66) | Defactinib | VS-6766 | 22.356 | Strong synergistic effect observed. | [12] |
| Uveal Melanoma Cell Lines | VS-4718 | Trametinib | Top 5 of 42 dual drug combinations | Highly synergistic combination. | [8] |
Table 2: In Vivo Efficacy of Combined FAK and MEK Inhibition in Xenograft Models
| Cancer Model | FAK Inhibitor | MEK Inhibitor/RAF-MEK Inhibitor | Treatment Effect | Key Findings | Reference |
| Low-Grade Serous Ovarian Cancer | Defactinib | VS-6766 | Tumor regression | Combination induces tumor regression compared to single agents. | [13] |
| KRAS G12V mutant NSCLC | Defactinib | VS-6766 | Significant inhibition of tumor growth | VS-6766 with defactinib showed robust anti-tumor efficacy. | [13] |
| Melanoma | VS-4718 | Avutometinib | Significant reduction in primary tumor growth and distant metastases | Combination significantly prolonged overall survival. | [7] |
| Glioblastoma | VS-4718 | Trametinib | Significant reduction in tumor volume | Combination therapy effectively reduced tumor volume in an orthotopic model. | [14][15] |
Visualizing the Molecular Synergy and Experimental Approach
To better understand the mechanism of action and the experimental design used to evaluate this drug combination, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: FAK and MEK/ERK signaling pathways and points of inhibition.
Caption: A typical experimental workflow for evaluating drug synergy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in the data tables are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, a MEK inhibitor, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment and Collection: Treat cells with the compounds as described for the viability assay. After the incubation period, collect both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like FAK and ERK.[4][17][18]
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated FAK (p-FAK), total FAK, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.
Conclusion
The combination of this compound with MEK inhibitors represents a highly promising therapeutic strategy for a range of cancers. The preclinical data for similar FAK and MEK inhibitor combinations strongly support the synergistic nature of this approach, leading to enhanced anti-tumor activity and the potential to overcome drug resistance. The provided experimental protocols offer a robust framework for researchers to further investigate this promising combination and accelerate its translation into clinical applications.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. letswinpc.org [letswinpc.org]
- 7. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. verastem.com [verastem.com]
- 14. mdpi.com [mdpi.com]
- 15. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
Comparative Analysis of FAK Inhibitor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Focal Adhesion Kinase (FAK) inhibitors on various cancer types. While the specific inhibitor "Fak-IN-5" was not identifiable in available literature, this guide utilizes data from other well-characterized FAK inhibitors to offer a comparative framework. The information presented is curated from preclinical studies to assist in understanding the therapeutic potential and differential effects of FAK inhibition.
Introduction to FAK Inhibition in Oncology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors, including those of the breast, lung, pancreas, and brain.[1][2] FAK plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[1][3] Its inhibition is a promising strategy to disrupt tumor progression and metastasis.[1][2] FAK inhibitors can be broadly categorized as ATP-competitive and non-ATP-competitive, with the former being more prevalent in clinical development.[4]
Quantitative Analysis of FAK Inhibitor Activity
The following tables summarize the in vitro efficacy of various FAK inhibitors across different cancer cell lines, primarily focusing on IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by half.
Table 1: Comparative IC50 Values of FAK Inhibitors in Different Cancer Cell Lines
| FAK Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Compound 22 | Glioblastoma | U-87MG | 160 | [4] |
| Lung Cancer | A-549 | 270 | [4] | |
| Breast Cancer | MDA-MB-231 | 190 | [4] | |
| PF-562271 | Not Specified | Not Specified | Not Specified | [5] |
| VS-4718 | Ovarian Cancer | HEY (sensitive) | <1000 | [6] |
| Ovarian Cancer | OVCAR8 (sensitive) | <1000 | [6] | |
| Ovarian Cancer | SKOV3-IP (resistant) | >1000 | [6] | |
| Ovarian Cancer | OVCAR10 (resistant) | >1000 | [6] | |
| Unnamed Inhibitor | Not Specified | FAK-overexpressing PC cells | <7000 | [4] |
| Compound 6a | Pancreatic Cancer | AsPC-1 | Not Specified | [4] |
| Compound 1 | Pancreatic Cancer | AsPC-1, Panc-1, BxPC-3 | <1000 | [4] |
| Derivatives 5a,b | Not Specified | Not Specified | 2.75 and 1.87 | [4] |
| Unnamed Inhibitor [I] | Not Specified | Not Specified | 0.87 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signaling cascades that promote cancer cell survival and proliferation. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases.[3][8] This FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are critical for tumor progression.[1][9]
Caption: FAK signaling pathway initiated by ECM-integrin interaction.
Experimental Protocols
This section provides a standardized methodology for assessing the impact of FAK inhibitors on cancer cell viability, a fundamental experiment in preclinical drug evaluation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of a FAK inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
FAK inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the FAK inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a typical cell viability (MTT) assay.
Conclusion
The inhibition of FAK presents a viable therapeutic strategy for a range of cancers. The efficacy of FAK inhibitors can vary significantly between different cancer types and even between different cell lines of the same cancer, highlighting the importance of patient stratification and biomarker development. The provided data and protocols serve as a foundational guide for researchers to design and interpret experiments aimed at evaluating novel FAK inhibitors and their potential clinical applications. Further investigations into combination therapies and mechanisms of resistance are crucial for advancing FAK-targeted cancer therapy.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 8. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating FAK Inhibitors with CRISPR/Cas9
Published: November 11, 2025
This guide provides a comprehensive framework for validating the on-target effects of Focal Adhesion Kinase (FAK) inhibitors, using CRISPR/Cas9-mediated gene knockout as the gold-standard methodology. We objectively compare the performance of the well-characterized FAK inhibitor, Defactinib, with other alternatives and provide detailed experimental protocols and supporting data to guide researchers in their drug development efforts.
Introduction: The Critical Role of On-Target Validation
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central node in signal transduction pathways that regulate cell survival, proliferation, migration, and adhesion.[1][2] Its overexpression and hyperactivity are strongly linked to cancer progression and metastasis, making it a prime therapeutic target.[3]
Numerous small-molecule FAK inhibitors have been developed. However, a crucial step in preclinical development is to unequivocally demonstrate that the inhibitor's biological effects are a direct result of engaging its intended target (on-target effects) rather than unforeseen interactions with other proteins (off-target effects). Misinterpreting off-target effects as on-target efficacy can lead to costly failures in later clinical stages.
CRISPR/Cas9 technology offers a precise and definitive method for on-target validation. By creating a cell line in which the target gene (PTK2, which encodes FAK) is knocked out, researchers can perform a simple and powerful experiment: if the inhibitor works in normal (Wild-Type) cells but has no effect in FAK-knockout cells, its mechanism is confirmed to be on-target.
The FAK Signaling Pathway and Inhibitor Action
FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This triggers FAK autophosphorylation at the Tyrosine-397 (Y397) residue, creating a high-affinity binding site for Src family kinases.[1][4] The resulting FAK/Src complex phosphorylates downstream substrates like Paxillin and p130Cas, activating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways that drive cell migration and survival.[2][4] Most FAK inhibitors, including Defactinib, are ATP-competitive, blocking the kinase domain and preventing the phosphorylation cascade.
Experimental Workflow for CRISPR/Cas9 Validation
The validation process follows a systematic workflow, from generating the knockout cell line to comparing its response to the inhibitor against the wild-type counterpart. This ensures robust and reproducible results.
Detailed Experimental Protocols
These protocols provide a step-by-step guide for generating a FAK-knockout cell line and subsequently using it to validate the on-target effects of a FAK inhibitor.
Protocol A: Generation of FAK Knockout (KO) Cell Line
-
sgRNA Design and Vector Construction :
-
Design at least two unique single-guide RNAs (sgRNAs) targeting an early exon of the PTK2 gene (human FAK) to ensure a functional knockout. Use online design tools (e.g., from GenScript or Broad Institute) to maximize on-target activity and minimize off-target effects.[5]
-
Synthesize and clone the designed sgRNA oligonucleotides into a suitable CRISPR/Cas9 expression vector (e.g., pX330) that co-expresses Cas9 nuclease and the sgRNA.[6]
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
-
Cell Transfection and Clonal Selection :
-
Transfect the target cancer cell line (e.g., MDA-MB-231, known for FAK dependency) with the validated sgRNA-Cas9 plasmid using a suitable method like electroporation or lipid-based transfection.[7]
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the antibiotic 48 hours post-transfection to select for successfully transfected cells.[8]
-
After selection, dilute the cells to a single-cell concentration and plate into 96-well plates to grow individual colonies (clones).
-
-
Knockout Validation :
-
Genomic DNA Analysis : Once clones are established, extract genomic DNA. Amplify the sgRNA target region by PCR and perform Sanger sequencing. Analyze the sequencing data for the presence of insertions or deletions (indels) that indicate successful gene editing.[9]
-
Western Blot Analysis : Lyse cells from the validated clones and perform a Western blot using a validated FAK antibody. A complete absence of the FAK protein band confirms a successful homozygous knockout.[6][9] Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol B: On-Target Effect Validation using a Cell Viability Assay
-
Cell Plating :
-
Seed both Wild-Type (WT) and validated FAK-KO cells in parallel into 96-well opaque plates at an optimized density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Inhibitor Treatment :
-
Prepare a serial dilution of the FAK inhibitor (e.g., Defactinib) in culture medium. Concentrations should span a range expected to show a biological effect (e.g., 0.01 µM to 50 µM).
-
Remove the old medium from the plates and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Viability Measurement :
-
Incubate the cells for 72 hours.
-
Measure cell viability using a luminescent-based assay that quantifies ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Luminescence is directly proportional to the number of viable cells.
-
-
Data Analysis :
-
Normalize the luminescence readings of treated wells to the vehicle-only control wells for both WT and FAK-KO cells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for the WT cells.
-
Data Presentation and Interpretation
The primary outcome of the validation experiment is a clear differential response to the FAK inhibitor between the WT and FAK-KO cell lines.
Table 1: Representative Cell Viability Data for Defactinib
| Cell Line | Defactinib Concentration (µM) | % Viability (Normalized to Control) | IC50 (µM) |
| Wild-Type | 0 (Vehicle) | 100% | \multirow{6}{}{~0.5} |
| 0.1 | 85% | ||
| 0.5 | 52% | ||
| 1.0 | 35% | ||
| 10.0 | 15% | ||
| 50.0 | 8% | ||
| FAK-KO | 0 (Vehicle) | 100% | \multirow{6}{}{>50} |
| 0.1 | 98% | ||
| 0.5 | 95% | ||
| 1.0 | 94% | ||
| 10.0 | 91% | ||
| 50.0 | 88% |
Interpretation:
-
Wild-Type Cells : Exhibit a clear dose-dependent decrease in cell viability upon treatment with Defactinib, with a calculated IC50 in the nanomolar-to-low micromolar range. This demonstrates the potent cytotoxic/cytostatic effect of the compound.
-
FAK-KO Cells : Show minimal to no reduction in cell viability across the same concentration range. The dose-response curve is flat, and the IC50 value is significantly higher (often not calculable within the tested range).[10]
Comparison with Alternative FAK-Targeting Agents
While Defactinib is a potent FAK inhibitor, several other molecules targeting FAK have been developed, including other kinase inhibitors and newer modalities like PROTACs (Proteolysis Targeting Chimeras).
Table 2: Comparison of FAK-Targeting Molecules
| Compound | Type | Mechanism of Action | Key Characteristics |
| Defactinib (VS-6063) | Kinase Inhibitor | ATP-competitive inhibitor of FAK and Pyk2 kinase activity.[11] | Orally bioavailable; has been evaluated in multiple clinical trials for cancers like NSCLC and mesothelioma.[11][12] |
| PF-562271 | Kinase Inhibitor | Potent, ATP-competitive inhibitor of FAK and Pyk2.[3] | Preclinical studies showed inhibition of tumor growth and metastasis; served as a precursor for next-generation inhibitors.[13] |
| VS-4718 (PND-1186) | Kinase Inhibitor | Potent and selective FAK inhibitor. | Shown to preferentially target cancer stem cells and reduce tumor-initiating capacity in preclinical models.[14][15] |
| BSJ-04-146 | PROTAC Degrader | Binds to FAK and an E3 ubiquitin ligase, inducing proteasomal degradation of the FAK protein.[16] | Abolishes both kinase and scaffolding functions of FAK; shows improved activity on downstream signaling and cell viability compared to kinase inhibition alone in 3D models.[16] |
Key Differences and Considerations:
-
Inhibition vs. Degradation : Standard inhibitors like Defactinib block the kinase function of FAK. However, FAK also has non-enzymatic scaffolding functions that are not affected by kinase inhibition.[2] PROTACs, by destroying the entire protein, eliminate both functions, which can lead to a more profound biological response and overcome some forms of resistance.[16]
-
Selectivity : While many inhibitors target both FAK and the closely related kinase Pyk2, the development of highly selective inhibitors or degraders remains an active area of research to minimize potential off-target effects.[3]
-
Clinical Development : Defactinib is one of the most clinically advanced FAK inhibitors, providing a wealth of safety and preliminary efficacy data in humans.[11][12]
Conclusion
Validating the on-target effects of a drug candidate is a foundational step in modern drug discovery. The use of CRISPR/Cas9 to generate target-knockout cell lines provides an elegant and definitive method for this purpose. By demonstrating a loss of inhibitor efficacy in FAK-KO cells, researchers can proceed with confidence that the observed biological effects are mediated through the intended FAK-dependent pathway. This rigorous approach, combined with a clear understanding of alternative compounds, is essential for the successful development of next-generation cancer therapeutics targeting FAK.
References
- 1. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. How to perform a CRISPR knockout experiment? | MolecularCloud [molecularcloud.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of FAK Inhibition on Cell Migration: A Comparative Guide
The capacity of a cell to migrate is fundamental to numerous biological processes, from embryonic development and wound healing to the pathological spread of cancer. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, plays a pivotal role in orchestrating the complex signaling networks that govern cell motility.[1][2] Consequently, FAK has emerged as a significant therapeutic target, with a variety of small molecule inhibitors developed to modulate its activity. This guide provides a comparative analysis of the reproducibility of the effects of FAK inhibitors on cell migration, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to assess these compounds objectively.
Mechanism of FAK in Cell Migration
Focal Adhesion Kinase is a central signaling node that integrates cues from the extracellular matrix (ECM) via integrin receptors, translating them into intracellular signals that regulate cell adhesion, proliferation, and migration.[1][2][3] Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, initiating signaling cascades that lead to the dynamic regulation of the actin cytoskeleton, focal adhesion turnover, and ultimately, cell movement.[2][4] FAK signaling influences the activity of Rho family GTPases, which are critical regulators of cytoskeletal dynamics and cell polarity during migration.[2][4][5]
Inhibition of FAK disrupts this signaling cascade, leading to a decrease in the formation and turnover of focal adhesions, which in turn impairs cell migration.[1][6] FAK inhibitors typically target the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FAK and its downstream effectors.[1]
Figure 1: FAK Signaling Pathway in Cell Migration.
Comparative Analysis of FAK Inhibitors on Cell Migration
The inhibitory effects of various FAK inhibitors on cell migration have been documented across multiple studies and cell lines. The following table summarizes quantitative data from representative experiments. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell types, experimental conditions, and assay formats.
| FAK Inhibitor | Cell Line | Assay | Concentration | Result | Reference |
| PF-573,228 | Neuroblastoma (SK-N-BE(2)) | Invasion Assay | 10 µM | ~50% reduction in invasion | [7] |
| PF-573,228 | Melanoma (A375) | Wound Healing | 1 µM | ~40% reduction in migration speed | [8] |
| Y15 | Endothelial (EA.hy926) | Scratch Wound | 150 µM | Significant inhibition of migration distance at 2h | [5] |
| Y15 | Hepatoblastoma (HepG2) | Transwell Migration | 50 µM | Significant decrease in migrating cells at 24h | [5] |
| Defactinib (VS-6063) | Breast Cancer (MDA-MB-231) | Transwell Migration | Not specified | Mild effects on cellular migration | [9] |
| NVP-TAE226 | Neuroblastoma | Invasion/Migration | Not specified | Decreased cell survival, migration and invasion | [7] |
| BSJ-04-146 (PROTAC) | Breast Cancer (MDA-MB-231) | Transwell Migration | Not specified | Significantly diminished cell migration | [9] |
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for two common assays used to assess cell migration.
Scratch (Wound Healing) Assay
This method is used to study collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and grow to a confluent monolayer.
-
Creating the "Scratch": Use a sterile pipette tip or a specialized scratch tool to create a uniform, cell-free gap in the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the FAK inhibitor at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 2-4 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated as the change in area over time.
Figure 2: Workflow for a Scratch (Wound Healing) Assay.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells towards a chemoattractant.
Protocol:
-
Chamber Setup: Place a Transwell insert with a porous membrane (typically 8 µm pores) into a well of a multi-well plate.
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the FAK inhibitor or vehicle control. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cells to migrate through the membrane (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated group to the control group.
Figure 3: Workflow for a Transwell Migration Assay.
Conclusion
The available data consistently demonstrate that inhibition of FAK leads to a reproducible decrease in cell migration across various cell types and experimental assays. While the magnitude of the effect can vary depending on the specific inhibitor, its concentration, the cell line used, and the assay performed, the overall trend of impaired migration upon FAK inhibition is well-established. For researchers investigating FAK signaling or developing anti-migratory therapeutics, it is crucial to carefully select and validate FAK inhibitors and to employ standardized, quantitative assays to ensure the reproducibility and comparability of their findings. The use of multiple, complementary migration assays is recommended to gain a comprehensive understanding of a compound's effects on cell motility.
References
- 1. scbt.com [scbt.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of FAK Inhibitors: Fak-IN-5 and VS-4718
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent Focal Adhesion Kinase (FAK) inhibitors, Fak-IN-5 and VS-4718 (also known as PND-1186). This document is intended to assist researchers in making informed decisions for preclinical and clinical study design by presenting available experimental data, outlining typical experimental protocols, and visualizing key biological pathways.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology. Both this compound and VS-4718 are small molecule inhibitors of FAK. While VS-4718 has undergone some preclinical pharmacokinetic evaluation, publicly available data on the pharmacokinetic profile of this compound is limited. This guide synthesizes the available information to draw a comparative picture.
In Vitro Potency
The inhibitory activity of both compounds has been characterized in enzymatic and cellular assays.
| Compound | Target | IC50 (in vitro kinase assay) | Cellular IC50 |
| VS-4718 (PND-1186) | FAK | 1.5 nM[1] | ~100 nM (in breast carcinoma cells, measured by FAK Tyr-397 phosphorylation)[1] |
| This compound | FAK | Data not available in the public domain | Data not available in the public domain |
Preclinical Pharmacokinetic Profiles
VS-4718 (PND-1186)
Preclinical studies in mice have provided initial insights into the pharmacokinetic behavior of VS-4718.
Intraperitoneal Administration: Following a single intraperitoneal (i.p.) injection in mice, VS-4718 demonstrated rapid absorption and reached peak plasma concentrations that were dose-dependent. A study using 30 mg/kg and 100 mg/kg doses showed that the 100 mg/kg dose led to a higher and more sustained plasma concentration, which was sufficient to inhibit FAK phosphorylation in tumors for up to 12 hours[2][3].
Oral Administration: Oral administration of VS-4718 has been shown to provide a more sustained pharmacokinetic profile compared to intraperitoneal injection[2][3]. A 150 mg/kg oral dose resulted in prolonged plasma levels of the inhibitor[2][3]. In other preclinical models, a dose of 50 mg/kg administered orally twice daily was used for in vivo efficacy studies[1].
While graphical data from these studies are available, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life have not been consistently reported in a tabular format in the public domain.
This compound
As of the latest available information, there is no publicly accessible preclinical or clinical pharmacokinetic data for this compound.
Experimental Protocols
Below is a generalized protocol for a preclinical pharmacokinetic study of a FAK inhibitor in mice, based on methodologies reported in the literature for compounds like VS-4718.
Objective: To determine the pharmacokinetic profile of a FAK inhibitor in plasma and tumor tissue following oral and intraperitoneal administration in a murine xenograft model.
Materials:
-
FAK inhibitor (e.g., VS-4718)
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose/0.1% Tween 80 for oral administration; 50% PEG400 in PBS for intraperitoneal administration)
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line for xenograft establishment (e.g., 4T1 breast cancer cells)
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Methodology:
-
Xenograft Model Establishment:
-
Subcutaneously implant human cancer cells into the flank of each mouse.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into different treatment groups.
-
-
Drug Formulation and Administration:
-
Prepare the FAK inhibitor formulation in the appropriate vehicle at the desired concentrations.
-
Administer the compound via the intended routes (e.g., a single i.p. injection of 100 mg/kg or a single oral gavage of 150 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding or cardiac puncture at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
At each time point, euthanize a subset of animals and excise the tumors.
-
-
Sample Processing and Analysis:
-
Homogenize tumor tissues.
-
Extract the drug from plasma and tumor homogenates using an appropriate organic solvent.
-
Analyze the concentration of the FAK inhibitor in the samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) from the plasma concentration-time data using non-compartmental analysis software.
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for a preclinical pharmacokinetic study of a FAK inhibitor.
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition by FAK inhibitors.
Conclusion
Based on the currently available data, VS-4718 (PND-1186) has a more characterized, albeit incomplete, preclinical pharmacokinetic profile compared to this compound, for which public data is lacking. VS-4718 demonstrates oral bioavailability and sustained plasma concentrations, supporting its further development and use in in vivo studies. The absence of pharmacokinetic data for this compound highlights a critical knowledge gap that needs to be addressed for its potential advancement as a therapeutic agent. Researchers are encouraged to consider these factors when selecting a FAK inhibitor for their studies and to conduct head-to-head pharmacokinetic and pharmacodynamic studies to make direct comparisons.
References
- 1. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro to In Vivo Efficacy of FAK Inhibitors: A Comparative Guide
Note to the reader: Information regarding a specific compound named "Fak-IN-5" was not publicly available at the time of this writing. Therefore, this guide provides a comparative analysis of several well-characterized Focal Adhesion Kinase (FAK) inhibitors to illustrate the principles of in vitro to in vivo efficacy correlation for this class of drugs. The data and protocols presented are based on published literature for the inhibitors discussed.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpression and activation of FAK are observed in numerous cancers, making it an attractive target for cancer therapy.[3][4] FAK inhibitors are being developed to block tumor growth and metastasis.[5][6] This guide compares the in vitro and in vivo efficacy of several FAK inhibitors, providing insights into the translation of preclinical data.
FAK Signaling Pathway
FAK is a central node in signaling cascades initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[1][2] This interaction leads to the phosphorylation of other residues and the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.
Caption: FAK signaling cascade initiated by integrins and growth factor receptors.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected FAK inhibitors based on available data.
In Vitro Efficacy of FAK Inhibitors
| Inhibitor | Target | IC50 (FAK) | Cell Line Examples | Observed Effects |
| TAE226 | ATP-competitive | 5.5 nM[7] | A549, OVCAR8, U87MG[3] | Inhibition of proliferation and invasion, induction of apoptosis.[7] |
| PF-573,228 | ATP-competitive | 4 nM | Human endothelial cells[5] | Inhibition of cell viability, migration, and sprout formation.[5] |
| Y15 | Non-ATP-competitive (targets Y397) | 1 µM (in vitro kinase assay)[8] | Pancreatic cancer cell lines[8] | Decreased cell viability, increased cell detachment, inhibited cell adhesion.[8] |
| VS-6063 (Defactinib) | ATP-competitive | ~1 nM | Various cancer cell lines | Inhibition of cancer stem cells. |
| Compound 17 | ATP-competitive | 0.83 nM[9] | A549, SKOV-3[9] | Suppressed tumor cell viability, cancer stem cell activity, and cell migration.[9] |
In Vivo Efficacy of FAK Inhibitors
| Inhibitor | Animal Model | Dose/Route | Tumor Type | Key Findings |
| TAE226 | Mouse xenograft | N/A | Glioma, Ovarian cancer | Inhibited tumor growth.[7] |
| PF-562,271 | Mouse xenograft | 25-50 mg/kg | Various | Effective in human xenograft models.[8] |
| Y15 | Mouse xenograft | N/A | Pancreatic cancer | Caused tumor regression, synergistic with gemcitabine.[8] |
| VS-6063 (Defactinib) | Mouse xenograft | Oral | Breast cancer, Mesothelioma | Reduced tumor growth and metastasis, targeted cancer stem cells. |
| Compound 17 | Mouse xenograft | N/A | A549, SKOV-3 | Tumor inhibition rates of 59.15% and 57.9%, respectively.[9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing efficacy data.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on FAK kinase activity.
Protocol:
-
Recombinant human FAK enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.
-
A substrate peptide (e.g., a poly-Glu-Tyr peptide) and ATP (radiolabeled or non-radiolabeled) are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or using an antibody-based method (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a FAK inhibitor on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the FAK inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a FAK inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A specific number of human cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The FAK inhibitor is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for FAK phosphorylation).
Correlation and Comparison
The translation from in vitro potency to in vivo efficacy is a critical step in drug development.
Caption: Workflow for correlating in vitro and in vivo data.
A strong correlation is observed when a potent inhibitor in in vitro assays demonstrates significant tumor growth inhibition in animal models at well-tolerated doses. Factors influencing this correlation include the pharmacokinetic properties of the compound (absorption, distribution, metabolism, and excretion), which determine the drug concentration achieved at the tumor site, and the pharmacodynamic effects (target engagement and downstream signaling modulation in the tumor).
For instance, Y15 showed a direct inhibition of FAK autophosphorylation in vitro and subsequently led to tumor regression in a pancreatic cancer xenograft model, demonstrating a positive correlation.[8] Similarly, Compound 17, with a sub-nanomolar IC50 in vitro, exhibited significant tumor inhibition in vivo.[9]
Conclusion
The development of FAK inhibitors as anti-cancer agents relies on a thorough evaluation of their efficacy, from molecular and cellular assays to preclinical animal models. The data presented for various FAK inhibitors highlight the importance of potent and specific target engagement in vitro for achieving desired anti-tumor effects in vivo. Future studies should continue to focus on optimizing the pharmacokinetic properties of FAK inhibitors to enhance their therapeutic window and clinical potential.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Fak-IN-5's performance in patient-derived xenograft (PDX) models
A Comparative Guide to FAK Inhibitor Performance in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in cancer, playing a pivotal role in cell survival, proliferation, migration, and resistance to therapy.[1] Consequently, FAK inhibitors are a promising class of anti-cancer agents. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant for evaluating novel cancer therapeutics than traditional cell line-derived xenografts. This guide provides a comparative overview of the performance of various FAK inhibitors in PDX models, supported by experimental data and detailed methodologies. While a direct head-to-head comparison of all FAK inhibitors in the same PDX model is not publicly available, this guide consolidates existing preclinical data to inform researchers on the efficacy of these agents in clinically relevant settings.
FAK Signaling Pathway in Cancer
FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate downstream signaling pathways crucial for tumor progression and metastasis.[2][3] Key downstream effectors include the PI3K-AKT, MAPK/ERK, and Src pathways, which collectively promote cell survival, proliferation, and invasion.[4][5][6]
FAK Signaling Pathway in Cancer.
Performance of FAK Inhibitors in PDX Models
The following sections summarize the available data for several FAK inhibitors that have been evaluated in PDX models.
AMP945
AMP945 is a selective FAK inhibitor that has shown promising activity in pancreatic cancer PDX models, particularly in combination with standard-of-care chemotherapy.
| FAK Inhibitor | Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| AMP945 | Pancreatic | Subcutaneous and Orthotopic | AMP945 + FOLFIRINOX | ~35% increase in survival in the subcutaneous model and ~30% in the orthotopic model compared to FOLFIRINOX alone. | [7][8] |
VS-4718 (PND-1186)
VS-4718 has been evaluated by the Pediatric Preclinical Testing Program across a range of solid tumor xenografts, demonstrating notable activity in several models.
| FAK Inhibitor | Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| VS-4718 | Pediatric Solid Tumors | 36 different solid tumor xenografts | 50 mg/kg, twice daily | Significant differences in event-free survival in 18 of 36 models compared to control. No tumor regression was observed. | [9][10][11] |
| VS-4718 | Triple-Negative Breast Cancer | RC37 and RC193 | VS-4718 + Paclitaxel | Significant reduction in tumor initiating capacity. | [12] |
PF-573,228 and Y15
These inhibitors have been studied in neuroblastoma PDX models, showing effects on cell viability and proliferation in vitro.
| FAK Inhibitor | Cancer Type | PDX Model | Treatment (in vitro) | Key Findings | Reference |
| PF-573,228 | Neuroblastoma | COA3 and COA6 | Varies (µM concentrations) | Significant decrease in cell survival and proliferation. | [13] |
| Y15 | Neuroblastoma | COA3 and COA6 | Varies (µM concentrations) | Significant decrease in cell survival and proliferation. | [13] |
GSK2256098
GSK2256098 has been investigated in glioblastoma xenograft models, demonstrating target engagement and anti-tumor activity.
| FAK Inhibitor | Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| GSK2256098 | Glioblastoma | U87MG xenograft | Dose- and time-dependent | Inhibition of FAK phosphorylation. | [14][15] |
Defactinib (VS-6063)
Defactinib is one of the most clinically evaluated FAK inhibitors and has been tested in various preclinical models, often in combination with other targeted therapies.[16][17][18]
| FAK Inhibitor | Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| Defactinib | Pancreatic Cancer | KPC mouse model | Monotherapy | Significantly limited tumor progression and doubled survival. | [1] |
| Defactinib | Ovarian Cancer | - | Defactinib + Paclitaxel | Partial responses observed in early combination trials. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below is a generalized experimental protocol for evaluating a FAK inhibitor in a PDX model.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG).
-
Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is harvested and passaged into a new cohort of mice for expansion. Low-passage tumors (typically P2-P5) are used for efficacy studies to maintain the genetic and histological integrity of the original patient tumor.
2. Efficacy Study Design:
-
When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
A typical study may include a vehicle control group, a FAK inhibitor monotherapy group, a standard-of-care chemotherapy group, and a combination therapy group.
3. Drug Formulation and Administration:
-
The FAK inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage or intraperitoneal injection.
-
The dosing schedule is determined based on prior pharmacokinetic and tolerability studies. For example, a FAK inhibitor might be administered at 50 mg/kg twice daily for 21 consecutive days.[10]
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight and general health are monitored to assess toxicity.
-
Primary endpoints often include tumor growth inhibition (TGI) and/or an increase in survival time.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for pFAK) and histological examination.
Experimental Workflow for PDX Studies.
Conclusion
The evaluation of FAK inhibitors in patient-derived xenograft models provides valuable insights into their potential clinical efficacy. The data summarized in this guide indicates that FAK inhibitors, particularly in combination with standard-of-care chemotherapies or other targeted agents, can significantly impact tumor growth and survival in various cancer types. While monotherapy activity appears to be modest in many cases, the ability of FAK inhibitors to modulate the tumor microenvironment and overcome drug resistance highlights their potential as a key component of combination therapy regimens.[1] Future preclinical studies should aim for more standardized reporting and, where possible, include head-to-head comparisons of different FAK inhibitors in well-characterized PDX models to better inform clinical trial design.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Toxicity of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression is linked to poor prognosis in various cancers, making it a compelling target for anti-cancer therapies. This guide provides a comparative assessment of the long-term efficacy and toxicity of prominent FAK inhibitors that have undergone clinical investigation. While the specific inhibitor "Fak-IN-5" was not identified in the available literature, this guide focuses on three well-documented FAK inhibitors: Defactinib (VS-6063), GSK2256098, and IN10018 (Ifebemtinib), offering valuable insights for researchers, scientists, and drug development professionals.
Long-Term Efficacy of FAK Inhibitors
The long-term efficacy of FAK inhibitors has been evaluated in various clinical trials, both as monotherapy and in combination with other anti-cancer agents. The data suggests that while FAK inhibitors demonstrate modest activity as single agents, their true potential may lie in combination therapies.[1]
Table 1: Summary of Clinical Efficacy Data for Selected FAK Inhibitors
| FAK Inhibitor | Cancer Type(s) | Key Efficacy Findings | Citation(s) |
| Defactinib (VS-6063) | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | Modest clinical activity as monotherapy in heavily pretreated patients. 15 out of 55 patients met the 12-week progression-free survival (PFS) endpoint. | [2] |
| Low-Grade Serous Ovarian Cancer (LGSOC) | In combination with avutometinib, achieved a 42% overall response rate (ORR). The median duration of response (DOR) was 26.9 months, and the median PFS was 20.0 months. | [3] | |
| Pancreatic Cancer | In combination with pembrolizumab and gemcitabine, the disease control rate was 58.8% in patients with refractory disease, with a median PFS of 4.2 months and overall survival (OS) of 9.1 months. | [1] | |
| GSK2256098 | Recurrent Glioblastoma | As monotherapy, the best response was stable disease in 3 out of 13 patients, with one patient remaining on treatment for 11.3 months. Median PFS was 5.7 weeks. | [4] |
| Advanced Solid Tumors (including Mesothelioma) | Showed clinical activity in patients with mesothelioma, particularly those with merlin loss. Median PFS in mesothelioma patients was 12 weeks. | [5] | |
| Advanced Pancreatic Ductal Adenocarcinoma | In combination with trametinib, showed limited efficacy with 10 out of 11 evaluable patients having progressive disease as the best response. | [6] | |
| IN10018 (Ifebemtinib) | Platinum-Resistant Ovarian Cancer | In combination with pegylated liposomal doxorubicin (PLD), demonstrated an ORR of 56.7% and a disease control rate (DCR) of 86.7%. The median PFS was 6.2 months. | [7] |
| KRAS G12C-mutant NSCLC | In combination with D-1553, preliminary results showed an ORR of 87.5% and a DCR of 93.8% in front-line treatment. | [8] | |
| Advanced or Metastatic Non-hematologic Malignancies | As monotherapy, 27% of evaluable patients achieved stable disease. | [3] |
Long-Term Toxicity and Safety Profile
The safety and tolerability of FAK inhibitors are critical for their long-term administration. Generally, these inhibitors are well-tolerated, with most adverse events being of low grade.
Table 2: Summary of Common Adverse Events (AEs) for Selected FAK Inhibitors
| FAK Inhibitor | Common Adverse Events (All Grades) | Common Grade ≥3 Adverse Events | Citation(s) |
| Defactinib (VS-6063) | Fatigue, gastrointestinal issues (nausea, diarrhea), increased bilirubin. | Generally, AEs were grade 1 or 2 in severity. | [2] |
| GSK2256098 | Nausea (76%), diarrhea (65%), vomiting (58%), decreased appetite (47%). | Dose-limiting toxicities included proteinuria, fatigue, nausea, vomiting, and asthenia. | [5] |
| IN10018 (Ifebemtinib) | Proteinuria, decreased appetite, fatigue, nausea, diarrhea, vomiting. | Most drug-related AEs were grade 1 and 2. No drug-related grade 4 or 5 AEs were reported in the ovarian cancer trial. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of FAK inhibitors. Below are generalized methodologies for key experiments.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the FAK inhibitor against FAK kinase activity.
-
Methodology:
-
A recombinant human FAK enzyme is used.
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The FAK inhibitor is serially diluted to a range of concentrations.
-
The inhibitor is incubated with the FAK enzyme and a suitable substrate (e.g., a synthetic peptide) in a kinase buffer containing ATP.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the reaction.[9]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based FAK Autophosphorylation Assay
-
Objective: To assess the ability of the FAK inhibitor to block FAK autophosphorylation at Tyr397 in a cellular context.
-
Methodology:
-
Cancer cell lines with known FAK expression are cultured.
-
Cells are treated with varying concentrations of the FAK inhibitor for a specific duration.
-
Following treatment, the cells are lysed to extract total protein.
-
The levels of phosphorylated FAK (p-FAK Y397) and total FAK are determined by Western blotting or ELISA using specific antibodies.
-
The intensity of the p-FAK band is normalized to the total FAK band to determine the extent of inhibition.
-
The IC50 value for the inhibition of FAK autophosphorylation is then calculated.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the FAK inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The FAK inhibitor is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Visualizing FAK Signaling and Experimental Workflow
Caption: FAK Signaling Pathway.
Caption: FAK Inhibitor Development Workflow.
Conclusion
The development of FAK inhibitors represents a promising strategy in oncology. While monotherapy has shown limited success, the combination of FAK inhibitors with chemotherapy, targeted therapy, and immunotherapy has demonstrated significant potential in improving patient outcomes in various cancers. Defactinib, GSK2256098, and IN10018 have distinct efficacy and safety profiles that warrant further investigation in well-designed clinical trials. The continued exploration of these agents, guided by robust preclinical data and a deeper understanding of FAK signaling, will be crucial in defining their role in the future of cancer treatment.
References
- 1. letswinpc.org [letswinpc.org]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Independent Verification of FAK Inhibitor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4][5] A multitude of small molecule inhibitors have been developed to target FAK, with a primary focus on ATP-competitive inhibitors that bind to the kinase domain.[3][6]
Comparison of FAK Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target is a crucial parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitory constant (Ki). Lower values typically indicate higher potency. The following table summarizes the reported binding affinities of several FAK inhibitors.
| Inhibitor | Binding Affinity (IC50/Ki) | Notes |
| TAE-226 | IC50 = 5.5 nM[7][8] | A potent FAK inhibitor, but its development was halted due to side effects.[4] |
| GSK2256098 | IC50 = 0.4 nM[7] | A highly potent and selective FAK inhibitor that has been in clinical trials.[7] |
| CEP-37440 | IC50 = 2.0 nM (for FAK) | A dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).[7] |
| PF-562271 | - | A potent and selective FAK inhibitor.[9] While a specific IC50 is not cited in the provided text, it is described as having nanomolar inhibitory activity.[10] |
| VS-4718 | - | A FAK inhibitor that has been in Phase I clinical trials.[10] |
| FAK Inhibitor 14 (Y15) | - | A non-ATP competitive inhibitor that targets FAK autophosphorylation at Tyr397.[1][11] |
Experimental Protocols for Determining Binding Affinity
The independent verification of binding affinity is paramount in drug discovery. Several biophysical and biochemical methods are commonly employed to quantify the interaction between a small molecule inhibitor and its target kinase.
Kinase Activity Assays (IC50 Determination)
These assays measure the functional consequence of inhibitor binding—the inhibition of kinase activity. The IC50 value is the concentration of an inhibitor required to reduce the kinase activity by 50%.
General Protocol:
-
Reagents and Setup:
-
Recombinant FAK enzyme.
-
A suitable FAK substrate (e.g., a synthetic peptide).
-
ATP (often at a concentration close to the Km value for the kinase).[12]
-
The inhibitor at various concentrations.
-
Assay buffer.
-
-
Reaction: The kinase, substrate, and inhibitor are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate or employing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) techniques.[13][14]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assays (Kd/Ki Determination)
These assays directly measure the binding of an inhibitor to the kinase, often by competing with a known labeled ligand.
Example: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Binding Assay[14]
-
Principle: This assay uses a biotinylated kinase, a europium cryptate-labeled streptavidin (donor), and a red-shifted fluorescent tracer that binds to the ATP pocket of the kinase (acceptor). In the absence of a competitive inhibitor, the binding of the tracer to the kinase brings the donor and acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[14]
-
Protocol:
-
A dilution series of the test inhibitor is prepared.
-
The fluorescent tracer is added to the inhibitor dilutions.
-
A pre-incubated mixture of the biotinylated FAK enzyme and streptavidin-cryptate is added to initiate the binding reaction.
-
The HTRF signal is read over time to monitor the binding kinetics or at equilibrium to determine the binding affinity.
-
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) or the inhibitory constant (Ki) of the inhibitor.
Biophysical Techniques for Direct Binding Measurement
-
Surface Plasmon Resonance (SPR): This technique immobilizes the kinase on a sensor chip and flows the inhibitor over the surface. The binding events are detected in real-time by changes in the refractive index at the surface, allowing for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of an inhibitor to a kinase. A solution of the inhibitor is titrated into a solution containing the kinase, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[13]
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducing and interpreting binding affinity data.
Caption: Workflow for a competitive binding assay.
FAK Signaling Pathway and Inhibition
FAK is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes.
Caption: Simplified FAK signaling pathway and inhibition.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 7. mdpi.com [mdpi.com]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. reactionbiology.com [reactionbiology.com]
- 14. resources.revvity.com [resources.revvity.com]
Comparative study of gene expression profiles induced by different FAK inhibitors
A Comparative Analysis of Gene Expression Profiles Induced by Different FAK Inhibitors
This guide provides a comparative analysis of the gene expression profiles induced by various Focal Adhesion Kinase (FAK) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these inhibitors and to provide supporting experimental data.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are frequently observed in various cancers, making it a promising target for anti-cancer therapies.[2] Several small molecule FAK inhibitors have been developed and are currently in different stages of preclinical and clinical development. These inhibitors can be broadly categorized based on their mechanism of action, with some being ATP-competitive and others targeting the FAK autophosphorylation site.[3][4] Understanding the distinct effects of these inhibitors on global gene expression is critical for elucidating their mechanisms of action and for the development of targeted cancer therapies.
This guide focuses on a comparative analysis of the gene expression profiles induced by three prominent FAK inhibitors: Defactinib (VS-6063/PF-04554878), PF-573228, and Y15.
Comparative Gene Expression Data
The following table summarizes the impact of different FAK inhibitors on gene expression in various cancer cell lines. The data is compiled from publicly available microarray and RNA sequencing studies.
| FAK Inhibitor | Cell Line | No. of Differentially Expressed Genes (DEGs) | Key Upregulated Pathways/Genes | Key Downregulated Pathways/Genes | Reference |
| Defactinib (VS-6063/PF-04554878) | TT (Thyroid Cancer) | 208 (>4-fold change) | Survival genes, transcription regulators, oncogenes (e.g., ERBB3, IL17B, RASL11B, RAF1) | Heat shock, apoptosis, anti-migration (e.g., HSPA8, DIABLO, BIK, ARHGDIA) | [5] |
| PF-573228 | TNBC (Triple-Negative Breast Cancer) | Not specified | Oxidative stress, Glutathione metabolism, p53 pathway | Not specified | [6] |
| Y15 | TT (Thyroid Cancer) | 144 (>4-fold change) | Apoptosis, cell cycle, transcription, heat shock | Cell cycle, cell-to-cell interactions, cancer stem cell markers | [5][7] |
| Y15 & Defactinib (Common DEGs) | TT (Thyroid Cancer) | 11 (shared genes with >4-fold change) | Metabolism, cell cycle, migration, transcription | Not specified | [5][7] |
Experimental Protocols
General Protocol for Cell Treatment and RNA Sequencing
This protocol outlines a general workflow for treating cancer cells with FAK inhibitors and subsequent RNA extraction and sequencing.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., TT, TNBC) are cultured in appropriate media and conditions.
-
Cells are seeded at a predetermined density and allowed to attach overnight.
-
The following day, cells are treated with a specific concentration of the FAK inhibitor (e.g., 10 µM Defactinib, 10 µM PF-573228, or 10 µM Y15) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 7) is used for library preparation.
-
-
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
An RNA-seq library is prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Sample Preparation Kit, Illumina).
-
This process typically involves the depletion of ribosomal RNA (rRNA) or the selection of poly(A) RNA.
-
The RNA is fragmented, and first and second-strand cDNA are synthesized.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The quality and quantity of the prepared library are assessed.
-
The library is then sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and adapters.
-
The cleaned reads are aligned to a reference genome.
-
Gene expression is quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed between the inhibitor-treated and control groups to identify significantly up- and downregulated genes.
-
Pathway enrichment analysis is conducted to identify the biological pathways that are significantly affected by the FAK inhibitor treatment.
-
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and points of inhibition.
Experimental Workflow
Caption: General experimental workflow for gene expression profiling.
References
- 1. Experimental Considerations for Single-Cell RNA Sequencing Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. oncotarget.com [oncotarget.com]
- 5. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fak-IN-5
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the safe disposal of Fak-IN-5, a small molecule inhibitor of Focal Adhesion Kinase (FAK). Adherence to these procedures is critical to minimize environmental impact and maintain a safe research environment.
This compound is a chemical compound used in laboratory research to study the FAK signaling pathway, which is crucial in cell adhesion, migration, proliferation, and survival.[1][2][3] Due to its chemical nature and potential biological effects, proper disposal of this compound and any contaminated materials is essential. The following procedures are based on the Safety Data Sheet (SDS) for "FAK inhibitor 5" and general laboratory waste management guidelines.
Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Protective gloves.
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an accessible safety shower and eye wash station are available.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the safe handling and disposal of this compound.
| Property | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | Safety Data Sheet for FAK inhibitor 5 |
| Storage Conditions | Powder: -20°CIn solvent: -80°C | Safety Data Sheet for FAK inhibitor 5 |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Safety Data Sheet for FAK inhibitor 5 |
Experimental Protocols and Waste Stream Identification
To ensure proper disposal, it is vital to identify the different types of waste generated during common experimental procedures involving this compound. Below are detailed methodologies for three common laboratory assays, outlining the waste generated at each step.
Western Blotting to Analyze FAK Phosphorylation
This experiment is performed to assess the effect of this compound on the phosphorylation of FAK and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells in petri dishes or multi-well plates and culture until they reach the desired confluency. Treat the cells with the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer to the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix the cell lysates with sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and separate them based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against FAK and phosphorylated FAK, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a detection reagent (e.g., chemiluminescent substrate).
Generated Waste:
-
Liquid Waste:
-
Cell culture media containing this compound.
-
PBS washes from the cell plates.
-
Supernatants from cell lysis.
-
Used primary and secondary antibody solutions.
-
Washing buffers (e.g., TBST).
-
-
Solid Waste:
-
Contaminated cell culture plates and flasks.
-
Pipette tips, microcentrifuge tubes, and serological pipettes.
-
Used SDS-PAGE gels.
-
Transfer membranes.
-
Gloves and other contaminated PPE.
-
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to attach overnight. Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well.
-
Incubation and Solubilization: Incubate the plate to allow for the conversion of the reagent by viable cells. If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.[4]
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
Generated Waste:
-
Liquid Waste:
-
Cell culture media containing various concentrations of this compound.
-
Used viability reagent and solubilization solutions.
-
-
Solid Waste:
-
Contaminated 96-well plates.
-
Pipette tips used for compound and reagent addition.
-
Gloves and other contaminated PPE.
-
Immunoprecipitation to Study FAK Interactions
This technique is used to isolate FAK and its interacting proteins from a cell lysate to study how this compound might affect these interactions.
Methodology:
-
Cell Lysis: Prepare cell lysates from cells treated with or without this compound as described in the Western Blotting protocol.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to FAK.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a sample buffer and heating.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Generated Waste:
-
Liquid Waste:
-
Supernatant from the pre-clearing step.
-
Supernatant after immunoprecipitation.
-
Wash buffers from the bead washing steps.
-
-
Solid Waste:
-
Pipette tips and microcentrifuge tubes.
-
Used protein A/G beads.
-
Gloves and other contaminated PPE.
-
Disposal Procedures
Based on the identified waste streams and the hazardous nature of this compound, the following step-by-step disposal procedures must be followed.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the most critical step in laboratory waste management.[5]
-
Chemical Waste (this compound Contaminated): This includes all solid and liquid waste that has come into direct contact with this compound.
-
Sharps Waste: Needles, syringes, and broken glass contaminated with this compound.
-
General (Non-Hazardous) Waste: Uncontaminated materials such as paper towels used for drying hands and outer packaging of supplies.
Step 2: Containment and Labeling
-
Liquid Chemical Waste:
-
Collect all liquid waste containing this compound (e.g., cell culture media, supernatants, antibody solutions, wash buffers) in a designated, leak-proof, and chemically resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should include the major components and their approximate concentrations.
-
Never mix incompatible chemicals in the same waste container.
-
Keep the container closed when not in use.
-
-
Solid Chemical Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, microcentrifuge tubes, contaminated gloves, cell culture plates, gels, membranes) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Solid Waste: this compound".
-
-
Sharps Waste:
-
Place all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
The container must be labeled with the biohazard symbol and as "Sharps Waste".
-
-
Unused/Expired this compound:
-
Pure, unused, or expired this compound powder must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.
-
Keep it in its original, clearly labeled container and place it in the designated hazardous waste accumulation area.
-
Step 3: Storage of Waste
-
Store all hazardous waste containers in a designated, secure Satellite Accumulation Area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines for the maximum allowable volume and storage time.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms accurately and completely.
-
Never pour chemical waste down the drain.[6]
Signaling Pathway and Experimental Workflow Diagrams
To further aid in understanding the context of this compound's use and the generation of waste, the following diagrams illustrate the FAK signaling pathway and a general experimental workflow.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Personal protective equipment for handling Fak-IN-5
This guide provides immediate, essential safety, and logistical information for the handling and disposal of Fak-IN-5, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | FAK inhibitor 5 | [1] |
| Formula | C28H27ClN8O4 | [1] |
| Molecular Weight | 575.026 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with care, adhering to the following safety protocols.
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[1] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat | Protects against skin exposure from spills or splashes.[1][3] |
| Respiratory Protection | Suitable respirator (use in a well-ventilated area or fume hood) | Avoids inhalation of dust or aerosols.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is necessary to maintain a safe laboratory environment.
-
Handling:
-
Storage:
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
Cover the spill with a suitable absorbent material.
-
Collect the spillage and place it in a designated, sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[1]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Dispose of this compound and its container at an approved waste disposal facility.[1] Avoid release to the environment.[1] All disposal activities must comply with local, state, and federal regulations for hazardous waste.[4]
This compound Signaling Pathway
This compound is an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways related to cell adhesion, migration, proliferation, and survival.[5][6][7] The diagram below illustrates a simplified representation of the FAK signaling pathway.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. FAK inhibitor 5|2237234-47-6|MSDS [dcchemicals.com]
- 2. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 3. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
